Methyl 3-bromocyclobutane-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO2/c1-9-6(8)4-2-5(7)3-4/h4-5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHGFNZFJXRFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80785181, DTXSID201192971, DTXSID601200815 | |
| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
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| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4935-00-6, 1523618-35-0, 1638771-96-6 | |
| Record name | Methyl 3-bromocyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80785181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, trans- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanecarboxylic acid, 3-bromo-, methyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601200815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl rac-(1r,3r)-3-bromocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | rac-(1s,3s)-methyl 3-bromocyclobutanecarboxylate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate
Prepared by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on Methyl 3-bromocyclobutane-1-carboxylate. It covers the core chemical and physical properties, a detailed synthesis protocol, spectroscopic data for characterization, and insights into its reactivity and applications as a valuable building block in modern medicinal chemistry.
Core Compound Identification
This compound is a halogenated aliphatic ester featuring a strained cyclobutane ring. This structural motif is of increasing interest in drug discovery for its ability to provide unique three-dimensional conformations and serve as a bioisosteric replacement for other groups.[1] The compound typically exists as a mixture of cis and trans isomers.
Table 1: Compound Identification and Core Properties
| Identifier | Value | Source(s) |
| CAS Number | 4935-00-6 | [2][3][4] |
| Molecular Formula | C₆H₉BrO₂ | [2][3][5] |
| Molecular Weight | 193.04 g/mol | [4][5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Synonyms | Methyl 3-bromocyclobutanecarboxylate (cis- and trans- mixture), 3-Brom-cyclobutan-carbonsaeure-methylester | [4] |
Physicochemical and Safety Data
Understanding the physicochemical properties and safety profile is paramount for the effective and safe handling of this reagent in a laboratory setting.
Table 2: Physicochemical and Safety Properties
| Property | Value | Source(s) |
| Purity | Typically >97-98% (GC, total isomers) | [5] |
| Predicted Density | 1.570 ± 0.06 g/cm³ | [4] |
| Predicted Boiling Point | 193.8 ± 33.0 °C | [4] |
| Flash Point | 71 °C | [5] |
| Storage Conditions | Store in a freezer (-20°C) or refrigerated (0-10°C), sealed under dry conditions. Heat sensitive. | [4][5] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| GHS Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4] |
Synthesis and Experimental Protocols
This compound is not a naturally occurring compound and must be prepared synthetically. A common and effective route involves a multi-step synthesis starting from commercially available precursors. The general workflow involves the reduction of a ketone to a secondary alcohol, followed by a bromination reaction.[5]
Caption: General synthesis workflow for this compound.
Step 1: Synthesis of Methyl cis-3-hydroxycyclobutanecarboxylate
The first stage is the stereoselective reduction of the ketone in Methyl 3-oxocyclobutanecarboxylate. Using a bulky reducing agent like lithium tri-tert-butoxyaluminum hydride favors the formation of the cis isomer, which is a key intermediate.
Protocol: Large-Scale Reduction [6]
-
Setup: In a suitable reaction vessel, dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.8 M.
-
Cooling: Cool the solution to between -78 °C and -60 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reducing Agent: To the cooled solution, add a THF solution of lithium tri-tert-butoxyaluminum hydride (1.5 eq.) dropwise, maintaining the internal temperature below -60 °C.
-
Reaction: Stir the reaction mixture at this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the dropwise addition of 6 M hydrochloric acid (HCl) at approximately 0 °C, adjusting the pH to between 5 and 6.
-
Work-up: Dilute the mixture with ethyl acetate and stir for 30 minutes. Filter the resulting slurry through a pad of diatomaceous earth, washing the filter cake thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous phase with ethyl acetate.
-
Isolation: Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl cis-3-hydroxycyclobutanecarboxylate as a light yellow liquid. This intermediate can often be used in the next step without further purification.[6]
Step 2: Synthesis of this compound
The conversion of the hydroxyl group to a bromide is effectively achieved using an Appel-type reaction. This method provides a reliable transformation under relatively mild conditions.
Protocol: Bromination of Alcohol [5]
-
Setup: To a solution of Methyl 3-hydroxycyclobutanecarboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add carbon tetrabromide (CBr₄), lithium bromide (LiBr), and triphenylphosphine (PPh₃).
-
Reaction: Stir the reaction mixture at a controlled temperature, typically between 0 °C and 20 °C, for an extended period (e.g., 48 hours) until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Upon completion, the reaction mixture is typically concentrated and purified using silica gel column chromatography to isolate the final product, this compound.
Rationale for Reagent Choice: The combination of triphenylphosphine and carbon tetrabromide generates the reactive phosphonium species in situ, which activates the alcohol for nucleophilic attack by the bromide ion (from LiBr). This is a standard and high-yielding method for converting alcohols to alkyl bromides.
Reactivity and Applications in Medicinal Chemistry
The utility of this compound stems from its dual functionality: the ester group, which can be hydrolyzed or converted to an amide, and the bromide, which serves as an excellent leaving group for nucleophilic substitution and as a handle for modern cross-coupling reactions.
The strained cyclobutane ring is a desirable scaffold in drug design. It acts as a rigid, three-dimensional bioisostere for phenyl rings or flexible alkyl chains, helping to lock a molecule into a specific, biologically active conformation and improve metabolic stability.[1]
A prime example of its application was demonstrated in a study focused on developing new synthetic methodologies for medicinal chemistry. Researchers used commercially available This compound as a key starting material in a near-ultraviolet light-driven arylation reaction.[7] This highlights its role as a robust building block for creating complex, 1,3-disubstituted cyclobutane cores that are highly valued in pharmaceutical development.[7]
Caption: Reactivity of this compound in synthesis.
Spectroscopic Characterization
While a publicly available, fully assigned spectrum for this compound is not readily found, typical chemical shifts can be predicted based on its structure. The characterization would rely on ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity. Supplier data sheets confirm that the structure is verified by NMR.[5]
Table 3: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -COOCH₃ | ~3.7 | Singlet (s) | Methyl ester protons. |
| CH-Br | ~4.2 - 4.6 | Multiplet (m) | Methine proton attached to the bromine. Deshielded by the electronegative bromine. |
| CH-COOCH₃ | ~2.9 - 3.3 | Multiplet (m) | Methine proton attached to the ester group. |
| -CH₂- | ~2.4 - 2.8 | Multiplet (m) | Methylene protons of the cyclobutane ring. Complex splitting pattern due to cis/trans isomerism. |
Table 4: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | ~173 - 175 | Ester carbonyl carbon. |
| -COOCH₃ | ~52 | Methyl ester carbon. |
| CH-Br | ~40 - 45 | Carbon bearing the bromine atom. |
| CH-COOCH₃ | ~35 - 40 | Carbon bearing the ester group. |
| -CH₂- | ~30 - 35 | Methylene carbons of the cyclobutane ring. |
References
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Tokunaga, K., Sato, M., Kuwata, K., et al. (2020). Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins. Journal of the American Chemical Society, 142(43), 18522–18531. Available at: [Link]
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Scribd. (n.d.). 2 - and 3-Fluorocyclobutane Building Blocks For Org. Available at: [Link]
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Capot Chemical. (n.d.). 4935-00-6 | 3-溴環丁烷-1-羧酸甲酯. Available at: [Link]
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Nicholls, R., et al. (2018). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (n.d.). WO2019001420A1 - Heteroaryldihydropyrimidine derivatives and methods of treating hepatitis b infections.
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Shindo, N., Ojida, A., et al. (2020). Bicyclobutane Carboxylic Amide as a Cysteine-Directed Strained Electrophile for Selective Targeting of Proteins. Journal of the American Chemical Society. Available at: [Link]
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Shindo, N., Ojida, A., et al. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Nature Chemical Biology. Available at: [Link]
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Physical and chemical properties of "Methyl 3-bromocyclobutane-1-carboxylate"
An In-Depth Technical Guide to Methyl 3-bromocyclobutane-1-carboxylate: Properties, Synthesis, and Spectroscopic Analysis
Abstract
This compound is a bifunctional organic compound featuring a cyclobutane ring substituted with both a bromine atom and a methyl ester group. This structure makes it a valuable building block in medicinal chemistry and organic synthesis, providing a versatile scaffold for the introduction of the cyclobutane moiety into more complex molecules. This guide provides a comprehensive overview of its physical and chemical properties, details its spectroscopic signature, outlines a representative synthetic protocol, and discusses its reactivity profile. The information is intended for researchers, chemists, and drug development professionals who require a technical understanding of this reagent for laboratory applications.
Compound Identification
Correctly identifying a chemical reagent is the foundational step for any successful experimental work. The primary identifiers for this compound are listed below. The compound is typically available as a mixture of cis and trans isomers.
| Identifier | Data | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | Methyl 3-bromocyclobutanecarboxylate, Cyclobutanecarboxylic acid, 3-bromo-, methyl ester | [1][2] |
| CAS Number | 4935-00-6 | [2][3][4][5] |
| Molecular Formula | C₆H₉BrO₂ | [1][3][6] |
| Molecular Weight | 193.04 g/mol | [2][3][5] |
| Canonical SMILES | COC(=O)C1CC(C1)Br | N/A |
| InChI Key | PXUHGFNZFJXRFN-UHFFFAOYSA-N | [1][5] |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application conditions. This compound is a liquid at room temperature with a high density and a relatively high flash point, classifying it as a combustible liquid rather than a flammable one.[7]
| Property | Value | Significance & Experimental Insight |
| Appearance | Colorless to light yellow liquid | [2][5] |
| Purity | >98.0% (GC, total of isomers) | [2] |
| Density (Predicted) | 1.570 ± 0.06 g/cm³ | [5] |
| Flash Point | 71 °C | [2] |
| Storage Temperature | Refrigerated (0-10°C) or Freezer (-20°C) | [2][5] |
Chemical Reactivity and Synthetic Landscape
Reactivity Profile
The chemical behavior of this compound is governed by its two primary functional groups: the secondary alkyl bromide and the methyl ester.
-
Alkyl Bromide: The bromine atom is a good leaving group, making the C3 position of the cyclobutane ring susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups (e.g., amines, azides, cyanides, thiols). The strained cyclobutane ring can also facilitate elimination (E2) reactions in the presence of a strong, non-nucleophilic base to form methyl cyclobutene-1-carboxylate.
-
Methyl Ester: The ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding 3-bromocyclobutane-1-carboxylic acid. It can also undergo transesterification with other alcohols or be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
The presence of both cis and trans isomers can lead to different product distributions or reaction rates, a factor that must be considered in stereoselective synthesis.
Common Synthetic Pathways
This compound is not a naturally occurring compound and must be synthesized. A common and logical laboratory-scale approach involves a multi-step sequence starting from commercially available 3-oxocyclobutanecarboxylic acid.[8] This pathway leverages standard, well-understood organic transformations.
The workflow below illustrates this synthetic logic. The process is designed to be self-validating, where the successful formation of each intermediate is confirmed spectroscopically before proceeding to the next step.
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"Methyl 3-bromocyclobutane-1-carboxylate" synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromocyclobutane-1-carboxylate
Introduction
This compound is a valuable bifunctional molecule increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its rigid cyclobutane scaffold, combined with the orthogonal reactivity of the bromo and methyl ester functionalities, allows for precise, stepwise modifications, making it an attractive intermediate for constructing novel chemical entities. This guide provides a comprehensive overview of a reliable synthetic pathway to this compound, detailing the underlying chemical principles and offering a complete protocol for its structural characterization.
A Strategic Approach to Synthesis
The synthesis of this compound can be efficiently achieved from the commercially available precursor, 3-oxocyclobutanecarboxylic acid. This multi-step approach is advantageous as it involves robust and well-understood chemical transformations, ensuring high yields and purity. The chosen pathway involves three primary stages:
-
Fischer Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester.
-
Ketone Reduction: Selective reduction of the cyclobutanone carbonyl to a secondary alcohol.
-
Nucleophilic Substitution: Conversion of the hydroxyl group to a bromide.
This sequence is logically sound as it protects the carboxylic acid functionality as a stable ester before introducing the bromine atom, a step that might otherwise be complicated by the acidic proton of the carboxyl group.
Synthetic Workflow Diagram
The diagram below outlines the complete synthetic transformation from the starting material to the final product.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols
Step 1: Fischer Esterification of 3-Oxocyclobutanecarboxylic Acid
This reaction converts the carboxylic acid to a methyl ester using methanol in the presence of an acid catalyst.[1][2]
Protocol:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (serving as both reagent and solvent), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Methyl 3-oxocyclobutanecarboxylate, which can be purified by column chromatography.
Scientist's Note: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic methanol. Using methanol as the solvent drives the equilibrium towards the product side, in accordance with Le Châtelier's principle.[2]
Step 2: Reduction of Methyl 3-Oxocyclobutanecarboxylate
This step employs a mild reducing agent to selectively reduce the ketone to a secondary alcohol without affecting the ester group.
Protocol:
-
Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford Methyl 3-hydroxycyclobutane-1-carboxylate as a mixture of cis and trans isomers.
Scientist's Note: Sodium borohydride is the reagent of choice due to its chemoselectivity. It is a sufficiently mild hydride donor to reduce ketones and aldehydes but will not reduce the less reactive ester functionality under these conditions, ensuring a clean transformation.
Step 3: Bromination of Methyl 3-Hydroxycyclobutane-1-carboxylate
The final step involves the conversion of the alcohol to the target bromide via a nucleophilic substitution reaction.
Protocol:
-
Cool a solution of Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., diethyl ether) to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃, 0.5 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
-
Carefully quench the reaction by pouring it over ice water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude product is purified by vacuum distillation or column chromatography to yield this compound.
Scientist's Note: PBr₃ is an effective reagent for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds through the formation of a phosphorus-containing intermediate, which acts as an excellent leaving group, facilitating subsequent Sₙ2 attack by the bromide ion.
Characterization and Data Analysis
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The product is typically a colorless to light yellow liquid.[3]
Summary of Physicochemical Properties
| Property | Value |
| CAS Number | 4935-00-6[4] |
| Molecular Formula | C₆H₉BrO₂[5] |
| Molecular Weight | 193.04 g/mol [6] |
| Appearance | Colorless to light yellow liquid[3] |
| Purity | >98.0% (GC, total of isomers) |
Spectroscopic Analysis Workflow
Caption: Workflow for the structural elucidation of the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for confirming the molecular structure. As the product is a mixture of cis and trans isomers, the spectrum will show two sets of signals.
¹H NMR (Proton NMR):
-
δ ~3.7 ppm (s, 3H): A sharp singlet corresponding to the methyl ester (-OCH₃) protons.
-
δ ~4.2-4.6 ppm (m, 1H): A multiplet for the proton attached to the carbon bearing the bromine atom (-CHBr). The chemical shift is significantly downfield due to the electron-withdrawing effect of bromine.
-
δ ~2.2-3.2 ppm (m, 5H): A complex series of multiplets for the remaining cyclobutane ring protons, including the proton at the C1 position (-CHCO₂Me).
¹³C NMR (Carbon NMR):
-
δ ~173-175 ppm: Signal for the ester carbonyl carbon (C=O).
-
δ ~52 ppm: Signal for the methyl ester carbon (-OCH₃).
-
δ ~35-45 ppm: Signals for the carbons of the cyclobutane ring, including the carbon attached to bromine (-CHBr) and the carbon attached to the ester group (-CHCO₂Me).
-
δ ~25-35 ppm: Signal for the remaining methylene (-CH₂) carbons in the ring.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2960-2850 | C-H Stretch | Aliphatic (Cyclobutane & Methyl) |
| ~1735 | C=O Stretch | Ester Carbonyl |
| ~1200-1170 | C-O Stretch | Ester |
| ~650-550 | C-Br Stretch | Alkyl Bromide |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is particularly distinctive for brominated compounds.
-
Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed for the molecular ion due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[7] These peaks will appear at m/z 192 and 194.[8]
-
Key Fragmentation Patterns:
-
[M - OCH₃]⁺ (m/z 161, 163): Loss of the methoxy radical.
-
[M - CO₂CH₃]⁺ (m/z 133, 135): Loss of the carbomethoxy radical.
-
[M - Br]⁺ (m/z 113): Loss of a bromine radical, resulting in a single major peak.
-
Safety, Handling, and Storage
-
Safety: Causes skin and serious eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated fume hood.
-
Handling: Keep away from heat, sparks, and open flames.[3]
-
Storage: Store in a cool, well-ventilated place. The compound may be heat-sensitive and is best stored under refrigeration (0-10 °C).
Conclusion
This guide has detailed a robust and logical synthetic route for this compound from 3-oxocyclobutanecarboxylic acid. The protocols provided are based on fundamental organic chemistry principles, ensuring their reliability and adaptability. Furthermore, a comprehensive characterization framework utilizing NMR, IR, and MS has been outlined, providing researchers with the necessary tools to verify the structure and purity of this important chemical building block.
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Cis- and trans-isomers of "Methyl 3-bromocyclobutane-1-carboxylate"
An In-Depth Technical Guide to the Cis- and Trans-Isomers of Methyl 3-bromocyclobutane-1-carboxylate
Abstract
The cyclobutane motif is an increasingly vital scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity and serve as a non-planar bioisostere for aromatic rings or alkyl chains.[1] The 1,3-substitution pattern is particularly valuable, offering a linear, rigid linker that can precisely orient functional groups in three-dimensional space. This guide provides a comprehensive technical overview of the synthesis, separation, and characterization of the cis- and trans-isomers of this compound, a versatile building block for drug discovery. We delve into the underlying principles of stereochemistry, conformational analysis, and spectroscopic elucidation, offering field-proven protocols and explaining the causal relationships behind key experimental choices.
Introduction: The Strategic Value of 1,3-Disubstituted Cyclobutanes
In the intricate process of drug design, controlling the spatial arrangement of atoms is paramount. The introduction of strained ring systems, such as cyclobutanes, has emerged as a powerful strategy to enhance pharmacological properties, including metabolic stability and binding affinity.[1] Unlike flexible alkyl chains, the puckered, semi-rigid nature of the cyclobutane ring restricts the accessible conformations of a molecule, reducing the entropic penalty upon binding to a biological target.
This compound, which exists as a pair of diastereomers (cis and trans), represents a key synthetic intermediate. The two functional groups—a methyl ester and a bromine atom—provide orthogonal handles for subsequent chemical modifications, such as amide bond formation and palladium-catalyzed cross-coupling reactions, respectively.[2] The ability to isolate and utilize the individual cis- and trans-isomers allows for the systematic exploration of a molecule's structure-activity relationship (SAR), a cornerstone of modern drug development. This guide provides the foundational knowledge and practical methodologies required to master the synthesis, separation, and application of these valuable isomers.
Synthesis of an Isomeric Mixture
The most direct route to this compound typically begins with the corresponding 3-hydroxy derivative, which is often commercially available or accessible from 3-oxocyclobutanecarboxylic acid.[3] The conversion of the hydroxyl group to a bromide using standard brominating agents yields a mixture of the cis and trans diastereomers.
Causality of Isomer Formation
The formation of an isomeric mixture is a direct consequence of the reaction mechanism and the non-planar, puckered structure of the cyclobutane ring.[4][5][6] During reactions at a stereocenter on the ring, the incoming reagent can attack from either the same face (retention) or the opposite face (inversion) relative to the leaving group. The puckered conformation means the substituents exist in pseudo-axial or pseudo-equatorial positions.[7][8] Depending on the specific reagents and conditions (e.g., Appel reaction conditions with CBr₄/PPh₃), the reaction may proceed through mechanisms that do not allow for complete stereocontrol, leading to a mixture of diastereomers.
Experimental Protocol: Synthesis via Appel Reaction
This protocol describes the bromination of Methyl 3-hydroxycyclobutane-1-carboxylate.
-
Preparation: To a solution of triphenylphosphine (1.2 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add carbon tetrabromide (1.2 eq.) portion-wise at 0 °C. Stir the resulting slurry for 15 minutes.
-
Substrate Addition: Add a solution of Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil contains the product mixture along with triphenylphosphine oxide. Purify via flash column chromatography on silica gel to isolate the mixture of cis- and trans-Methyl 3-bromocyclobutane-1-carboxylate.
Workflow Diagram: Synthesis of Isomeric Mixture
Caption: General workflow for the synthesis of the target compound mixture.
Separation of Cis- and Trans-Isomers
Diastereomers possess different physical properties and can therefore be separated using standard laboratory techniques, most commonly column chromatography.[9][10] The separation of cis- and trans-Methyl 3-bromocyclobutane-1-carboxylate relies on the subtle differences in their polarity, which arise from their distinct three-dimensional shapes and resulting net dipole moments.
Principle of Chromatographic Separation
The trans-isomer is expected to exist in a favored conformation where the two bulky substituents (bromine and methyl ester) occupy pseudo-diequatorial positions.[7][8] This arrangement minimizes steric hindrance and often results in a lower overall molecular dipole moment compared to the cis-isomer, where the substituents are in a pseudo-axial/equatorial arrangement. Consequently, the less polar trans-isomer typically interacts more weakly with the polar silica gel stationary phase and elutes first when using a non-polar mobile phase.
Experimental Protocol: Flash Chromatography Separation
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it using the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Sample Loading: Dissolve the crude isomeric mixture in a minimal amount of the mobile phase or a stronger solvent like DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes). The polarity can be gradually increased if necessary (gradient elution) to speed up the elution of the more polar isomer.
-
Fraction Collection: Collect fractions and monitor them by TLC, staining with potassium permanganate or another suitable stain.
-
Analysis: Combine the fractions containing the pure, separated isomers and remove the solvent under reduced pressure to yield the isolated cis and trans products.
Table 1: Typical Parameters for Chromatographic Separation
| Parameter | Description | Rationale |
| Stationary Phase | Silica Gel (SiO₂) | A polar adsorbent that effectively differentiates molecules based on polarity. |
| Mobile Phase | Hexanes/Ethyl Acetate | A common, effective eluent system. The ratio is optimized (e.g., 95:5 to 80:20) to achieve good separation (ΔRf > 0.1). |
| Expected Elution | 1. trans-isomer | The trans-isomer is generally less polar and interacts less with the silica, leading to faster elution. |
| 2. cis-isomer | The cis-isomer is generally more polar and has a longer retention time. |
Spectroscopic Characterization and Structural Elucidation
Unambiguous identification of the separated cis- and trans-isomers is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]
¹H NMR Spectroscopy: The Key Differentiator
The coupling constants (J-values) and chemical shifts of the protons on the cyclobutane ring are highly sensitive to their dihedral angles and stereochemical environment.
-
Symmetry: The trans-isomer possesses a C₂ axis of symmetry, which can simplify the spectrum compared to the less symmetric cis-isomer.
-
Chemical Shifts: The chemical shift of the proton alpha to the bromine (H-3) and the proton alpha to the ester (H-1) will differ between the two isomers due to the different anisotropic effects of the substituents.
-
Coupling Constants: The magnitude of the vicinal coupling constants between the methine protons (H-1, H-3) and the adjacent methylene protons (H-2, H-4) provides the most definitive information. The J-values for cis vs. trans relationships in a puckered four-membered ring are distinct.[7][11] A detailed analysis, often aided by 2D NMR techniques like COSY, is required for full assignment.
¹³C NMR Spectroscopy
Due to the symmetry of the trans-isomer, it is expected to show fewer signals in the ¹³C NMR spectrum than the cis-isomer. For the trans-isomer, C2 and C4 would be chemically equivalent, as would the two carbons of the methylene groups.
X-ray Crystallography
For absolute proof of structure, single-crystal X-ray diffraction is the gold standard.[13][14][15] If a derivative of an isomer can be crystallized, this technique provides an unambiguous determination of its stereochemistry and solid-state conformation.[16][17][18]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Isomer | Expected Key Features |
| ¹H NMR | trans | - Simpler multiplet patterns due to higher symmetry. - Distinct set of chemical shifts and coupling constants for methine and methylene protons. |
| cis | - More complex multiplet patterns. - Different chemical shifts and coupling constants compared to the trans-isomer. | |
| ¹³C NMR | trans | - Fewer signals (e.g., potentially 4 unique carbons: C=O, O-CH₃, C-Br/C-CO₂Me, CH₂). |
| cis | - More signals (potentially 6 unique carbons if symmetry is low). | |
| MS (EI/ESI) | Both | Molecular ion peak confirming the mass (m/z for C₆H₉⁷⁹BrO₂ ≈ 192, for C₆H₉⁸¹BrO₂ ≈ 194). No differentiation between isomers. |
Applications and Synthetic Utility
The separated, stereochemically pure isomers of this compound are powerful building blocks for creating complex molecules with precisely defined three-dimensional structures.
-
Orthogonal Functionalization: The bromine atom can be readily transformed via reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-couplings, or displaced by nucleophiles.
-
Ester Modification: The methyl ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides or reduced to an alcohol.
This dual reactivity allows for the divergent synthesis of libraries of compounds from a single, stereochemically defined core, accelerating the drug discovery process.
Diagram: Potential Synthetic Transformations
Caption: Divergent synthetic pathways from the separated isomers.
Conclusion
The cis- and trans-isomers of this compound are more than simple chemical intermediates; they are enabling tools for the sophisticated design of next-generation therapeutics. A thorough understanding of their synthesis, the principles governing their chromatographic separation, and the nuances of their spectroscopic characterization is essential for any scientist working in drug discovery. By mastering the methodologies detailed in this guide, researchers can confidently employ these building blocks to construct novel molecular architectures with precise stereochemical control, ultimately accelerating the journey from concept to clinical candidate.
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Gruzman, D., et al. (2004). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. PubMed. [Link][6]
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Hamid, G., et al. (2000). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. ResearchGate. [Link][7]
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Tabaczynski, W. A., et al. (1999). An NMR and conformational investigation of the trans-syn cyclobutane photodimers of dUpdT. PubMed. [Link]
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Egawa, T., et al. (1987). Molecular structure and puckering potential function of cyclobutane studied by gas electron diffraction and infrared spectroscopy. ResearchGate. [Link][19]
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ResearchGate (n.d.). X-ray molecular structure of cyclobutane 2s. ResearchGate. [Link][16]
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Hasegawa, T., et al. (n.d.). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. SUT Journal of Mathematics. [Link][12]
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Reddit (2024). Help with separation of diastereomers. r/CHROMATOGRAPHY. [Link][20]
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Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]
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Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry. [Link]
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Google Patents (1958). Separation of cis and trans isomers. Google Patents. [10]
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Aitipamula, S., & Vangala, V. R. (n.d.). X-ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science. [Link][13]
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Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. [Link][21]
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Spectroscopic data (NMR, IR, MS) of "Methyl 3-bromocyclobutane-1-carboxylate"
An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 3-bromocyclobutane-1-carboxylate
Authored by a Senior Application Scientist
Introduction
This compound is a substituted cyclobutane derivative of interest in organic synthesis and drug discovery. Its chemical structure, a four-membered ring bearing both a bromo and a methyl ester functionality, presents a unique spectroscopic puzzle. The rigid, puckered nature of the cyclobutane ring, combined with the electronic effects of the substituents, gives rise to characteristic signals in various spectroscopic analyses. This guide provides a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While actual spectra are instrument-dependent, this document serves as a comprehensive predictive framework for researchers, enabling them to anticipate, interpret, and validate their experimental findings.
The structural elucidation of a molecule like this compound is a process of assembling evidence from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their combined interpretation leads to an unambiguous assignment of the molecular structure.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
¹H NMR spectroscopy provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons.[2][3]
Expected ¹H NMR Spectrum of this compound
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration | Rationale |
| -OCH₃ | 3.6 - 3.8 | Singlet (s) | 3H | The methyl protons of the ester are in a relatively deshielded environment due to the adjacent oxygen atom. They do not have any neighboring protons to couple with, hence a singlet is expected. |
| CH -Br | 4.2 - 4.8 | Multiplet (m) | 1H | The proton attached to the same carbon as the bromine atom is significantly deshielded by the electronegative halogen. It will be split by the adjacent ring protons. |
| CH -COOCH₃ | 3.0 - 3.5 | Multiplet (m) | 1H | The proton on the carbon bearing the ester group is deshielded by the carbonyl group. It will be split by the adjacent ring protons. |
| Ring CH₂ 's | 2.0 - 3.0 | Multiplets (m) | 4H | The four methylene protons on the cyclobutane ring will have complex splitting patterns due to coupling with each other and with the methine protons. Their chemical shifts will vary depending on their stereochemical relationship to the substituents (cis/trans). |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number of chemically non-equivalent carbon atoms in a molecule.[2]
Expected ¹³C NMR Spectrum of this compound
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C =O | 170 - 175 | The carbonyl carbon of the ester is highly deshielded. |
| -OCH₃ | 51 - 53 | The methyl carbon of the ester is in a typical range for this functional group. |
| C H-Br | 45 - 55 | The carbon atom bonded to the electronegative bromine is deshielded. |
| C H-COOCH₃ | 40 - 50 | The carbon atom attached to the ester group is deshielded. |
| Ring CH₂ 's | 25 - 35 | The methylene carbons of the cyclobutane ring will appear in the aliphatic region. The presence of cis and trans isomers may lead to multiple peaks in this region. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.
-
Data Acquisition: Obtain a standard proton-decoupled ¹³C NMR spectrum.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Part 2: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Vibration |
| C=O (Ester) | 1730 - 1750 | Strong | Stretch |
| C-O (Ester) | 1150 - 1250 | Strong | Stretch |
| C-H (sp³) | 2850 - 3000 | Medium-Strong | Stretch |
| C-Br | 500 - 600 | Medium-Strong | Stretch |
Interpretation of the IR Spectrum
The IR spectrum will be dominated by a strong, sharp absorption band around 1730-1750 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group.[5][6] Another strong band in the fingerprint region, between 1150 and 1250 cm⁻¹, will indicate the C-O single bond stretch of the ester. The presence of the C-Br bond will be confirmed by a medium to strong absorption in the lower frequency region of the spectrum (500-600 cm⁻¹). The C-H stretching vibrations of the cyclobutane ring and the methyl group will appear in the 2850-3000 cm⁻¹ region.[7]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Obtain the spectrum by passing a beam of infrared light through the sample and measuring the absorbance at different wavelengths.
-
Data Processing: The resulting interferogram is converted to a spectrum using a Fourier transform.
Part 3: Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. It also offers structural clues based on the fragmentation pattern of the molecule.[8][9]
Expected Mass Spectrum of this compound
Given the molecular formula C₆H₉BrO₂, the expected monoisotopic mass is approximately 191.98 g/mol for the ⁷⁹Br isotope and 193.98 g/mol for the ⁸¹Br isotope.[10]
Key Fragmentation Pathways
-
Molecular Ion Peak (M⁺): The mass spectrum should show two molecular ion peaks of nearly equal intensity at m/z values corresponding to the masses with the ⁷⁹Br and ⁸¹Br isotopes. This characteristic isotopic pattern is a definitive indicator of the presence of one bromine atom.
-
Loss of Bromine: A common fragmentation pathway for alkyl halides is the loss of the halogen atom.[11][12] This would result in a fragment ion at m/z [M-Br]⁺.
-
Loss of the Methoxy Group: Fragmentation may occur with the loss of the -OCH₃ group from the ester, leading to an acylium ion at m/z [M-31]⁺.
-
Loss of the Carbomethoxy Group: The entire ester group (-COOCH₃) can be lost, resulting in a fragment at m/z [M-59]⁺.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Electron ionization (EI) is a common method for small molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector.
Part 4: Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The information from NMR, IR, and MS should be consistent and complementary, leading to an unambiguous structural assignment.
Workflow for Structural Elucidation
Caption: Workflow for the spectroscopic elucidation of this compound.
Logical Relationship of Spectroscopic Data
Caption: Interrelationship of spectroscopic data for structural confirmation.
References
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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-
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-
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Introduction: Understanding Methyl 3-bromocyclobutane-1-carboxylate
An In-depth Technical Guide to the Safe Handling of Methyl 3-bromocyclobutane-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated ester and a valuable organic building block in medicinal chemistry and materials science.[1] Its strained cyclobutane ring and reactive bromine atom make it a versatile intermediate for introducing the cyclobutane moiety into more complex molecular architectures. However, the same structural features that impart its synthetic utility also necessitate a rigorous and informed approach to its handling and safety. The chemical, physical, and toxicological properties of this compound have not been exhaustively investigated, which demands a conservative and cautious safety protocol.[2] This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, grounded in established laboratory safety principles and data from available safety data sheets (SDS).
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While comprehensive toxicological data is not available, the existing information allows for a robust risk assessment.[2]
Physicochemical Properties
A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₉BrO₂ | [1][2] |
| Molecular Weight | ~193.04 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid | [1][3][4] |
| Purity | Typically >97-98% (GC) | [1][4] |
| Boiling Point | 193.8 ± 33.0 °C (Predicted) | [3] |
| Density | ~1.570 g/cm³ (Predicted) | [3] |
Toxicological and Health Hazards
The primary health risks are associated with irritation upon contact or inhalation. The lack of extensive testing means that other potential long-term effects are unknown, warranting careful handling to minimize any exposure.[2]
-
Inhalation : May cause respiratory tract irritation.[2][5] High vapor concentrations could potentially lead to symptoms like headache, dizziness, and nausea.[6]
-
Skin Contact : Causes skin irritation.[5] Prolonged contact should be avoided.
-
Eye Contact : Causes serious eye irritation.[5] Direct contact with the liquid or high concentrations of vapor can cause damage.
-
Ingestion : While specific data is unavailable, ingestion is presumed to be harmful.[5]
-
Carcinogenicity : No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[2][5]
Physical and Chemical Hazards
-
Combustibility : The compound is classified as a combustible liquid (H227).[4] While not highly flammable, it can ignite with a sufficient heat source.
-
Reactivity & Incompatibility : The compound is stable under recommended storage conditions but can react with certain classes of chemicals.[2] It is incompatible with:
-
Hazardous Decomposition : When heated to decomposition or in a fire, it may produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide/hydrogen chloride gas.[2][5]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls with appropriate PPE, is critical for minimizing exposure.
Engineering Controls
The primary engineering control is to handle the compound in a well-ventilated area, specifically a certified chemical fume hood.[7] This prevents the accumulation of vapors in the breathing zone of the researcher. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the workstation.[6] For procedures that may generate static electricity, use of explosion-proof electrical, ventilating, and lighting equipment is recommended.[6][8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully to ensure it is resistant to the chemical.
| PPE Category | Specification and Rationale | Source(s) |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid skin contact. | [5][6][9] |
| Eye/Face Protection | Use chemical safety goggles as a minimum. For splash hazards (e.g., transfers of larger quantities), a face shield should be worn in addition to goggles. This is mandated by OSHA's 29 CFR 1910.133 or European Standard EN166. | [5][6][7][9] |
| Skin/Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron or a complete protective suit should be considered. | [6][9] |
| Respiratory Protection | Not typically required when handled within a functional chemical fume hood. If ventilation is inadequate or if aerosols are generated, use a NIOSH/MSHA or European Standard EN 143 approved respirator with appropriate cartridges (e.g., organic vapor). | [2][6] |
Section 3: Standard Operating Procedures (SOPs)
Adherence to a strict, step-by-step protocol is essential for consistent and safe operations.
Safe Handling and Experimental Workflow
-
Preparation : Before handling, ensure all engineering controls are functional and all required PPE is available and in good condition.[7]
-
Pre-Use Inspection : Visually inspect the container for any signs of damage or leakage.
-
Transfer : Conduct all transfers and manipulations of the compound inside a chemical fume hood.[7] Ground and bond containers when transferring to prevent static discharge.[6][8]
-
Heating/Reaction : If heating is required, use controlled methods (e.g., oil bath, heating mantle) and avoid open flames.[4][6]
-
Post-Handling : After use, tightly close the container. Decontaminate any surfaces that may have come into contact with the chemical.
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[5][6]
Caption: Experimental workflow for handling this compound.
Storage Protocol
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.
-
Temperature : Store in a cool, well-ventilated place.[4][6] Some suppliers recommend refrigerated or freezer storage (under -20°C) to ensure long-term stability.[3]
-
Atmosphere : Keep containers tightly sealed to avoid moisture, which can lead to degradation.[2] Store in a dry environment.[3]
-
Location : Store away from incompatible materials, particularly strong oxidizing agents and bases.[2][6] Keep away from heat, sparks, and open flames.[4][8]
Spill and Waste Disposal Protocol
-
Waste Collection : Collect all waste materials (including contaminated consumables like gloves and paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Disposal : Do not dispose of down the drain.[2][5] All surplus and non-recyclable material must be handled by a licensed professional waste disposal service.[2] Chemical incineration in a properly equipped facility may be a suitable disposal method.[2] Contaminated packaging should be disposed of as unused product.[2]
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.
Spill Response
-
Evacuate : Evacuate all non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated (ensure fume hood is operational).
-
Contain : Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect : Carefully sweep or shovel the absorbed material into a suitable, closed container for hazardous waste disposal.[2][5]
-
Decontaminate : Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures
In all cases of exposure, seek medical attention and provide the attending physician with the Safety Data Sheet (SDS).[2]
-
If Inhaled : Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Consult a physician.[2]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation persists, consult a physician.[2][4]
-
In Case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Consult a physician immediately.[2][6]
-
If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water. Consult a physician.[2]
Caption: Emergency response decision tree for incidents involving the compound.
Conclusion
This compound is a compound with significant synthetic potential. Its safe use hinges on a comprehensive understanding of its hazards, the consistent use of engineering controls and PPE, and strict adherence to established protocols for handling, storage, and emergency response. Given that its toxicological profile is not fully characterized, a culture of caution and exposure minimization is the most responsible approach for all researchers and scientists working with this chemical.
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An In-depth Technical Guide to the Safe Handling and Application of Methyl 3-bromocyclobutane-1-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: Beyond the Data Sheet – A Scientist's Perspective on Safety
Methyl 3-bromocyclobutane-1-carboxylate, a halogenated cyclobutane derivative, presents as a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents. Its unique strained ring system coupled with the reactivity of the bromine atom and the ester functionality makes it a versatile intermediate. However, as with any reactive chemical species, a thorough understanding of its hazard profile is paramount for safe handling and successful experimentation. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, more practical understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. It is predicated on the principle that true laboratory safety is not merely about following rules, but about understanding the chemical causality that underpins them.
Section 1: Chemical Identity and Physicochemical Properties
This compound is a liquid at room temperature.[1][2] A comprehensive understanding of its physical and chemical properties is the foundation of its safe use.
| Property | Value | Source(s) |
| CAS Number | 4935-00-6 | [2][3][4][5] |
| Molecular Formula | C₆H₉BrO₂ | [1][3][5] |
| Molecular Weight | 193.04 g/mol | [1][3][6] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Purity | Typically >97% or >98.0%(GC) | [1][7] |
| Boiling Point | 193.8 ± 33.0 °C (Predicted) | [2] |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | [2] |
| Flash Point | 71 °C | [7] |
| Storage Temperature | Refrigerated (0-10°C) or under -20°C in a freezer. | [2][7] |
It is important to note that while some physical properties have been experimentally determined, others are predicted and should be treated as estimates. The compound is available as a mixture of cis- and trans- isomers.[7][8]
Section 2: Hazard Identification and Toxicological Profile
The toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, a cautious approach, treating the substance with a high degree of respect, is warranted. The known and potential hazards are outlined below.
2.1. GHS Classification and Statements
Based on available data, this compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[7]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[7]
-
Combustible Liquid (H227): Combustible liquid.[8]
Some sources may also indicate respiratory irritation.[3]
2.2. The Rationale Behind the Hazards
-
Skin and Eye Irritation: As a brominated organic compound and a carboxylate ester, this compound can defat the skin, leading to irritation.[9] Its ability to penetrate tissues can cause localized inflammation. In the eyes, it can lead to significant irritation and potential damage.
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory tract.[3] This is a common property of volatile organic compounds.
-
Combustibility: With a flash point of 71°C, this compound is a combustible liquid, meaning it can ignite when exposed to an ignition source at or above this temperature.[7][8]
2.3. Gaps in Toxicological Data
Crucially, there is a lack of data regarding:
-
Acute toxicity (oral, dermal, inhalation)[3]
-
Carcinogenicity[3]
-
Mutagenicity[3]
-
Reproductive toxicity[3]
The absence of this information necessitates the adoption of stringent safety measures, assuming the compound could be harmful in these respects until proven otherwise.
Section 3: Engineering Controls and Personal Protective Equipment (PPE) - A Multi-layered Defense
The hierarchy of controls is a fundamental concept in chemical safety. It prioritizes the most effective measures to minimize risk.
Caption: Hierarchy of controls for handling hazardous chemicals.
3.1. Engineering Controls
-
Fume Hood: All manipulations of this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood.[10] This is the most critical engineering control to prevent inhalation of vapors.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[10][11]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles are required at all times.[12] A face shield should also be worn when there is a risk of splashing.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[7][13] Given the lack of specific permeation data, nitrile or neoprene gloves are a reasonable starting point, but should be changed immediately upon contamination.
-
Skin and Body Protection: A lab coat must be worn and kept buttoned.[10] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: Under normal use in a fume hood, respiratory protection is not typically required. However, in the case of a spill or ventilation failure, a respirator with an organic vapor cartridge should be available.[3]
Section 4: Handling, Storage, and Incompatibility - Proactive Risk Management
4.1. Prudent Handling Practices
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist. Avoid contact with skin and eyes.[10]
-
Grounding: For transfers of larger quantities, ensure all equipment is electrically grounded to prevent static discharge, which could be an ignition source.
-
Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the laboratory.[10]
4.2. Storage Protocols
-
Temperature: Store in a cool, dry, well-ventilated area, away from heat and direct sunlight.[2][15] Refrigeration is recommended.[7]
-
Container: Keep the container tightly sealed to prevent the escape of vapors and absorption of moisture.[15]
-
Segregation: Store away from incompatible materials.[15]
4.3. Chemical Incompatibilities
This compound is incompatible with:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[3]
-
Strong Acids and Bases: Can catalyze decomposition or hydrolysis of the ester.[3]
-
Acid Chlorides and Anhydrides: May undergo unwanted reactions.[3]
Section 5: Emergency Procedures - Preparedness and Response
5.1. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
5.2. Spill Response
-
Minor Spills: Evacuate the immediate area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15]
-
Major Spills: Evacuate the laboratory and alert emergency personnel.
5.3. Fire-Fighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]
-
Hazards from Combustion: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.[3]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]
Section 6: Disposal Considerations - Environmental Stewardship
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
Caption: Segregated waste streams for proper disposal.
-
Waste Categorization: All waste containing this compound must be collected in a dedicated, properly labeled "Halogenated Organic Waste" container.[15] Do not mix with non-halogenated waste.[15]
-
Contaminated Materials: Any materials used to clean up spills or that have come into contact with the product (e.g., gloves, paper towels) should be disposed of as solid hazardous waste.[15]
-
Disposal Method: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[16] Incineration at a licensed facility with appropriate emission controls is a common disposal method for such materials.[17]
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AFG Bioscience LLC. (2016, April 1). SAFETY DATA SHEET. Retrieved from [Link]
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Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. EPA. Retrieved from [Link]
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A Senior Application Scientist's Guide to Methyl 3-bromocyclobutane-1-carboxylate: From Procurement to Application
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of Methyl 3-bromocyclobutane-1-carboxylate. We will delve into its commercial availability, procurement strategies, handling protocols, synthetic pathways, and its strategic application in medicinal chemistry. This document moves beyond a simple datasheet, offering field-proven insights into the causality behind experimental and strategic choices involving this versatile chemical building block.
Introduction: The Strategic Value of a Constrained Scaffold
This compound (CAS No. 4935-00-6) is a key synthetic intermediate characterized by a strained four-membered ring functionalized with both a bromine atom and a methyl ester.[1][2][3] This unique combination of features makes it a valuable building block for introducing the cyclobutane moiety into more complex molecular architectures.
The cyclobutane ring, a "bioisostere" for phenyl groups and other moieties, offers a rigid, three-dimensional scaffold that can help orient substituents in a defined space, a critical factor in optimizing drug-target interactions. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the methyl ester provides a site for amide bond formation or reduction to a primary alcohol, enabling a wide array of subsequent chemical transformations. Its application in organic synthesis is broad, with potential uses in the development of novel pharmaceuticals, agrochemicals, and materials.[4]
Key Physicochemical Properties:
-
CAS Number: 4935-00-6[1]
-
Molecular Formula: C₆H₉BrO₂[1]
-
Appearance: Colorless to light yellow liquid[3]
-
Purity: Commercially available typically in purities of 95% to >98%[5]
-
Isomeric Content: Often supplied as a mixture of cis and trans isomers. It is crucial for researchers to verify the isomeric ratio from the supplier's certificate of analysis, as this can significantly impact reaction stereoselectivity.
Commercial Availability and Supplier Analysis
This compound is readily available from a variety of chemical suppliers, ranging from large-scale manufacturers to specialized boutique providers. Procurement for research and development purposes is straightforward, though lead times and available quantities can vary.
Below is a comparative table of representative suppliers. Note that stock levels and pricing are subject to change and should be verified directly with the vendor.
| Supplier | Typical Purity | Available Quantities | Notes |
| TCI Chemicals | >98.0% (GC) | Gram to bulk scale | Explicitly sold as a cis and trans mixture.[6] |
| CymitQuimica | 97% | Milligram to multi-gram | Offers a wide range of quantities for research.[1] |
| Accela ChemBio | Varies | Inquire for details | Listed as a key supplier on chemical marketplaces.[3][7] |
| Bide Pharmatech | Varies | Inquire for details | Another prominent supplier in the fine chemicals space.[3][7] |
| Abovchem | 95% | Gram to bulk | Provides clear purity specifications.[5] |
Procurement and Laboratory Workflow
The effective use of any chemical reagent begins with a robust procurement and handling strategy. The workflow described below ensures that the material is acquired efficiently and integrated into the laboratory environment safely.
Diagram: Reagent Procurement & Handling Workflow
Caption: A three-step synthetic route from a commercially available starting material.
Protocol: Hypothetical Laboratory Synthesis
Rationale: This protocol outlines a plausible, multi-step synthesis. The choice of sodium borohydride (NaBH₄) offers a mild and selective reduction of the ketone without affecting the carboxylic acid. Phosphorus tribromide (PBr₃) is an effective reagent for converting a secondary alcohol to a bromide. Finally, acid-catalyzed esterification with methanol is a high-yielding, equilibrium-driven reaction.
Procedure:
-
Step 1: Reduction of 3-Oxocyclobutanecarboxylic acid
-
Dissolve 3-Oxocyclobutanecarboxylic acid in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask and cool the mixture in an ice bath (0°C).
-
Slowly add sodium borohydride (NaBH₄) portion-wise. The rationale for slow addition is to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product, 3-Hydroxycyclobutane-1-carboxylic acid, with an organic solvent like ethyl acetate.
-
-
Step 2: Bromination of the Hydroxyl Group
-
Dissolve the dried product from Step 1 in an appropriate aprotic solvent (e.g., diethyl ether or DCM) and cool to 0°C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise. This reaction is highly exothermic and releases HBr gas, requiring an efficient fume hood and careful temperature control.
-
Stir at 0°C and then allow to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture over ice water to quench the excess PBr₃ and extract the product, 3-Bromocyclobutane-1-carboxylic acid.
-
-
Step 3: Fischer Esterification
-
Dissolve the crude 3-Bromocyclobutane-1-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Heat the mixture to reflux. The reaction is an equilibrium, and using a large excess of methanol drives it towards the product.
-
After several hours, or when analysis shows completion, cool the mixture, neutralize the acid, and remove the excess methanol under reduced pressure.
-
Purify the resulting crude this compound by column chromatography to yield the final product.
-
Utility in Drug Discovery and Development
The true value of this compound lies in its role as a versatile scaffold. Its distinct functional handles can be addressed orthogonally to construct diverse chemical libraries for screening.
Strategic Advantages:
-
Vectorial Exit Points: The bromine and ester groups provide two distinct points for molecular elaboration, allowing for systematic exploration of chemical space.
-
Scaffold Rigidity: The cyclobutane ring restricts conformational flexibility, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.
-
Metabolic Stability: The introduction of a strained ring can block sites of metabolism. This is related to the "magic methyl" effect, where strategic placement of small alkyl groups (or in this case, a small ring scaffold) can dramatically improve a compound's pharmacokinetic profile. [8]
Diagram: Application Logic in Library Synthesis
Caption: Strategic use of functional handles for diverse library synthesis.
Conclusion
This compound is more than just a reagent; it is a strategic tool for the modern medicinal chemist. Its commercial availability simplifies procurement, while a clear understanding of its handling requirements ensures laboratory safety and reagent integrity. By leveraging its rigid scaffold and dual functional handles, research and development teams can efficiently generate novel molecular entities with desirable physicochemical and pharmacological properties, accelerating the path of drug discovery.
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An In-depth Technical Guide to the Reactivity Profile of Methyl 3-bromocyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Methyl 3-bromocyclobutane-1-carboxylate is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry and synthetic organic chemistry. Its unique reactivity, governed by the inherent strain of the cyclobutane ring and the interplay of the bromo and methyl ester functionalities, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the reactivity profile of this compound, offering field-proven insights into its participation in nucleophilic substitution, elimination, radical, and organometallic reactions. Mechanistic principles are elucidated, and detailed experimental protocols are provided to empower researchers in leveraging the full synthetic potential of this compound.
Introduction: The Intriguing Nature of a Strained Ring System
The cyclobutane moiety, a four-membered carbocycle, is a recurring motif in a variety of natural products and pharmaceutical agents.[1] Its presence in a molecule imparts a unique three-dimensional character and conformational rigidity. However, the deviation of its internal bond angles (ideally 90° in a planar conformation) from the optimal sp³ tetrahedral angle of 109.5° results in significant angle and torsional strain. This inherent ring strain, estimated to be around 26.3 kcal/mol, renders cyclobutane derivatives more reactive than their larger cycloalkane counterparts, a feature that can be strategically exploited in chemical synthesis.
This compound, commercially available as a mixture of cis and trans isomers, presents a fascinating case study in reactivity.[2][3] The molecule possesses two key functional groups: a bromine atom at the C3 position, which serves as a good leaving group in nucleophilic substitution and elimination reactions, and a methyl ester at the C1 position, which can influence the reactivity of the ring and serve as a handle for further synthetic transformations. This guide will dissect the multifaceted reactivity of this compound, providing a detailed roadmap for its synthetic applications.
Nucleophilic Substitution Reactions: A Tale of Two Pathways
The carbon-bromine bond in this compound is the primary site for nucleophilic attack. The outcome of these reactions, whether proceeding through an S(_N)1 or S(_N)2 mechanism, is highly dependent on the reaction conditions and the nature of the nucleophile.
The S(_N)2 Pathway: Inversion of Stereochemistry
Strong, typically anionic, nucleophiles in polar aprotic solvents favor the bimolecular S(_N)2 pathway. The backside attack of the nucleophile on the carbon bearing the bromine atom leads to an inversion of stereochemistry at that center.
A representative S(_N)2 reaction is the displacement of the bromide with azide, a versatile precursor for the introduction of an amine functionality.
Experimental Protocol: Synthesis of Methyl 3-azidocyclobutane-1-carboxylate
In a round-bottom flask, this compound (1.0 equiv) is dissolved in dimethylformamide (DMF). Sodium azide (1.5 equiv) is added, and the mixture is stirred at 60-80 °C until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.[4]
The causality behind this experimental design lies in the choice of a polar aprotic solvent (DMF) which solvates the sodium cation but leaves the azide anion relatively "naked" and highly nucleophilic. The elevated temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.
Data Presentation: Representative S(_N)2 Reactions
| Nucleophile | Product | Typical Conditions |
| N(_3) | Methyl 3-azidocyclobutane-1-carboxylate | NaN(_3), DMF, 70 °C |
| CN | Methyl 3-cyanocyclobutane-1-carboxylate | NaCN, DMSO, 90 °C |
| RS | Methyl 3-(alkylthio)cyclobutane-1-carboxylate | RSH, NaH, THF, 0 °C to rt |
| R(_2)NH | Methyl 3-(dialkylamino)cyclobutane-1-carboxylate | R(_2)NH, K(_2)CO(_3), CH(_3)CN, reflux |
The S(_N)1 Pathway and the Cyclobutyl Carbocation
In the presence of weak nucleophiles and polar protic solvents (e.g., methanol, ethanol, water), this compound can undergo solvolysis via an S(_N)1 mechanism. The rate-determining step is the formation of a cyclobutyl carbocation intermediate.
The stability of the cyclobutyl carbocation is a subject of considerable interest. Computational studies suggest that the presence of an electron-withdrawing group like a methyl ester can influence the structure of the carbocation, potentially favoring a non-classical bicyclobutonium ion structure over a classical secondary carbocation. This can have significant implications for the stereochemical outcome of the reaction, which may not lead to complete racemization as is often the case in S(_N)1 reactions.
Elimination Reactions: The Genesis of Cyclobutenes
Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction to form methyl cyclobut-2-ene-1-carboxylate. The regioselectivity of this reaction is dictated by the availability of protons on the carbons adjacent to the bromine-bearing carbon.
The E2 Mechanism: A Concerted Departure
Strong, hindered bases such as potassium tert-butoxide (KOtBu) favor the bimolecular E2 elimination pathway.[5] This is a concerted process where the base abstracts a proton from a β-carbon while the C-Br bond is simultaneously broken, leading to the formation of a double bond. For the reaction to occur, the abstracted proton and the leaving group must be in an anti-periplanar arrangement.
Experimental Protocol: Synthesis of Methyl cyclobut-2-ene-1-carboxylate
To a solution of this compound (1.0 equiv) in tetrahydrofuran (THF) at 0 °C is added a solution of potassium tert-butoxide (1.2 equiv) in THF dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.
The choice of a strong, bulky base like KOtBu minimizes the competing S(_N)2 reaction. The low reaction temperature helps to control the exothermicity of the reaction.
Data Presentation: Base-Mediated Elimination
| Base | Solvent | Major Product |
| KOtBu | THF | Methyl cyclobut-2-ene-1-carboxylate |
| DBU | Toluene | Methyl cyclobut-2-ene-1-carboxylate |
| NaOEt | EtOH | Mixture of elimination and substitution products |
Radical Reactions: Harnessing the Power of Photoredox Catalysis
Recent advances in synthetic methodology have demonstrated the utility of this compound in radical reactions, particularly in the realm of photoredox catalysis.[6][7] This approach allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.
A notable application is the near-ultraviolet light-driven arylation of this compound.[6][7] In this process, a photocatalyst, upon excitation by light, can induce the homolytic cleavage of the C-Br bond, generating a cyclobutyl radical. This radical can then engage in cross-coupling reactions with a suitable partner, such as an aryl halide.
Experimental Workflow: Photoredox-Catalyzed Arylation
A typical experimental setup involves dissolving this compound, an aryl coupling partner, a photocatalyst (e.g., an iridium or ruthenium complex), and a base in a suitable solvent. The reaction mixture is then irradiated with a specific wavelength of light (e.g., from a blue LED) until the reaction is complete.
This methodology has been successfully employed in a three-step sequence to access 1,3-difunctionalized cyclobutanes, highlighting the power of this approach in medicinal chemistry for the rapid generation of molecular diversity.[6][7]
Organometallic Chemistry: The Grignard Reagent
Like other alkyl halides, this compound can be converted into an organometallic reagent, such as a Grignard reagent, by reacting with magnesium metal in an ethereal solvent. However, the presence of the ester functionality within the same molecule presents a challenge, as Grignard reagents are known to react with esters. To circumvent this, the reaction must be carried out at low temperatures, and the Grignard reagent should be used immediately in a subsequent reaction.
The resulting Grignard reagent, "methyl 3-(magnesiobromo)cyclobutane-1-carboxylate," is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.
Conclusion and Future Outlook
This compound is a remarkably versatile building block with a rich and nuanced reactivity profile. Its strained four-membered ring provides a driving force for a variety of transformations, while the bromo and ester functionalities offer orthogonal handles for synthetic manipulation. From classical nucleophilic substitution and elimination reactions to modern photoredox-catalyzed transformations, this compound provides chemists with a powerful tool for the construction of complex molecules with unique three-dimensional architectures.
Future research in this area will likely focus on the development of new stereoselective reactions of this compound, further exploration of its utility in photoredox catalysis, and its application in the synthesis of novel pharmaceutical agents and materials. The insights provided in this guide are intended to serve as a solid foundation for researchers to confidently and creatively employ this compound in their synthetic endeavors.
Visualizations
Diagram 1: Reaction Pathways of this compound
Caption: Overview of the primary reaction pathways for this compound.
Diagram 2: S(_N)2 Reaction Mechanism
Caption: Concerted mechanism of an S(_N)2 reaction showing backside attack and inversion of configuration.
References
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Zuo, Z.; MacMillan, D. W. C. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. J. Am. Chem. Soc.2014 , 136 (18), 5257–5266. [Link][6]
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The Strategic Utility of Methyl 3-bromocyclobutane-1-carboxylate in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromocyclobutane-1-carboxylate, a versatile bifunctional building block, has emerged as a valuable tool in the arsenal of organic chemists. Its rigid four-membered ring system, coupled with the orthogonal reactivity of the bromo and methyl ester functionalities, offers a unique platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its role in medicinal chemistry and the development of novel therapeutics.
Physicochemical Properties and Characterization
This compound (CAS No. 4935-00-6) is a colorless to light yellow liquid. It is typically supplied as a mixture of cis and trans isomers. The presence of these two diastereomers is a critical consideration in its application, as their relative stereochemistry can significantly influence the outcome of chemical transformations.
| Property | Value |
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.04 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Purity | Typically >97% (GC)[1] |
| Storage | Refrigerated (0-10°C), Heat Sensitive |
Spectroscopic Characterization:
While specific spectral data can vary slightly between batches and isomeric ratios, the following provides an expected profile for this compound:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the methyl ester protons (a singlet around 3.7 ppm), the methine proton attached to the bromine-bearing carbon (a multiplet), the methine proton at the ester-bearing carbon (a multiplet), and the methylene protons of the cyclobutane ring (multiple multiplets). The coupling patterns and chemical shifts of the ring protons will differ between the cis and trans isomers.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, and the four carbons of the cyclobutane ring. The chemical shifts of the ring carbons are influenced by the electronegativity of the bromine and the ester group, and will differ for the cis and trans isomers.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic isotopic patterns for a bromine-containing compound.
Synthesis of this compound: A Multi-step Approach
The most common synthetic route to this compound begins with the readily available starting materials acetone, bromine, and malononitrile to first produce the key intermediate, 3-oxocyclobutanecarboxylic acid.[2] This is then subjected to esterification, reduction, and bromination to yield the final product.
Synthesis of 3-Oxocyclobutanecarboxylic Acid
The synthesis of 3-oxocyclobutanecarboxylic acid is a multi-step process that can be achieved through various reported methods.[3][4][5][6] One common approach involves the reaction of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester with hydrochloric acid.[3]
Experimental Protocol (Example): [3]
-
A solution of 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester (2.2 g, 7.63 mmol) in 6 N HCl (6 mL) is heated at 155-160°C.
-
The reaction mixture is diluted with diethyl ether (150 mL) and stirred vigorously.
-
The ether layer is dried over MgSO₄, filtered, and concentrated to yield 3-oxocyclobutanecarboxylic acid as a brown solid.
Conversion to this compound
The conversion of 3-oxocyclobutanecarboxylic acid to the target molecule involves a three-step sequence:
-
Esterification: The carboxylic acid is first converted to its methyl ester, Methyl 3-oxocyclobutane-1-carboxylate.
-
Reduction: The ketone is then reduced to a hydroxyl group to give Methyl 3-hydroxycyclobutane-1-carboxylate.
-
Bromination: Finally, the hydroxyl group is replaced by a bromine atom.
A representative multi-step synthesis from 3-Oxocyclobutanecarboxylic acid is outlined below:[7]
-
Step 1: Esterification. Treatment of 3-Oxocyclobutanecarboxylic acid with a source of methanol, often under acidic conditions, yields Methyl 3-oxocyclobutane-1-carboxylate.
-
Step 2: Reduction. The ketone in Methyl 3-oxocyclobutane-1-carboxylate is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in methanol at 0°C. This step is carried out under an inert atmosphere.[7]
-
Step 3: Bromination. The resulting Methyl 3-hydroxycyclobutane-1-carboxylate is then subjected to bromination. This can be achieved using reagents like carbon tetrabromide and triphenylphosphine in tetrahydrofuran.[7]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The secondary bromide is susceptible to nucleophilic substitution, while the methyl ester can undergo hydrolysis, amidation, or reduction.
Nucleophilic Substitution at the C-Br Bond
The bromine atom can be displaced by a variety of nucleophiles, providing a gateway to a diverse range of 3-substituted cyclobutane derivatives. The stereochemistry of this reaction is a key consideration. Depending on the reaction conditions and the nature of the nucleophile, the substitution can proceed with either inversion or retention of configuration.
A Key Transformation: Synthesis of Amino-cyclobutane Derivatives for PROTACs
A significant application of this building block is in the synthesis of Proteolysis-targeting chimeras (PROTACs), a novel class of therapeutic agents. The cyclobutane scaffold can serve as a rigid linker connecting a target-binding ligand and an E3 ligase-recruiting moiety. The synthesis of the necessary amino-functionalized cyclobutane core often starts from this compound.
A common strategy involves the displacement of the bromide with an azide nucleophile, followed by reduction of the resulting azide to the corresponding amine.
Experimental Workflow: Azide Displacement and Reduction
Caption: Transformation of the bromo- to an amino- group for PROTAC applications.
Detailed Protocol for Azide Displacement: [8]
-
Dissolve this compound in dimethylformamide (DMF).
-
Add sodium azide (NaN₃) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Work-up the reaction to isolate the crude Methyl 3-azidocyclobutane-1-carboxylate.
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood and follow all institutional safety protocols.[8]
The resulting azide can then be reduced to the primary amine using standard methods such as catalytic hydrogenation (H₂, Pd/C) or with reducing agents like lithium aluminum hydride.[9] Subsequent protection of the amine, for example as a tert-butyloxycarbonyl (Boc) carbamate, yields a stable intermediate ready for incorporation into a PROTAC synthesis workflow.
Reactions of the Ester Group
The methyl ester functionality can be readily transformed into other functional groups. For instance, hydrolysis under basic or acidic conditions will yield the corresponding carboxylic acid. This acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.
The Influence of Stereochemistry: cis vs. trans Isomers
The cyclobutane ring is not planar and adopts a puckered conformation. The relative orientation of the bromo and ester substituents in the cis and trans isomers can have a profound impact on their reactivity.
-
Steric Hindrance: The accessibility of the electrophilic carbon atom of the C-Br bond to an incoming nucleophile can be different for the two isomers. This can lead to different reaction rates for nucleophilic substitution.
-
Conformational Stability: The relative thermodynamic stabilities of the cis and trans isomers and their respective transition states during a reaction will influence the product distribution.
-
Stereoelectronic Effects: The alignment of orbitals in the transition state can favor certain reaction pathways for one isomer over the other.
For researchers utilizing this building block, it is crucial to either use a specific isomer or to have reliable analytical methods to determine the isomeric ratio and to separate the desired product diastereomer.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is particularly evident in the field of medicinal chemistry, where the rigid cyclobutane scaffold is increasingly incorporated into novel drug candidates, most notably in the rapidly expanding area of PROTACs. A thorough understanding of its synthesis, reactivity, and the influence of its stereochemistry is paramount for its effective application in the development of next-generation therapeutics.
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Synthesis method of 3-oxocyclobutanecarboxylic acid. (2015). Patsnap. Retrieved from [Link]
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-
Synthesis and application of a new cleavable linker for "click"-based affinity chromatography. (n.d.). Retrieved from [Link]
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Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. (2019). ResearchGate. Retrieved from [Link]
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Unusual course of the reaction of 15( S )-bromoisosteviol methyl ester with sodium azide. (2025). ResearchGate. Retrieved from [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. Retrieved from [Link]
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1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. (2018). Reddit. Retrieved from [Link]
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Reactions of Azides - Substitution, Reduction, Rearrangements, and More. (2018). Master Organic Chemistry. Retrieved from [Link]
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Figure S6. 13 C-NMR spectrum of methyl... (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids. (2025). Preprints.org. Retrieved from [Link]
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Utilization of bromine azide to access vicinal-azidobromides from arylidene malononitrile. (n.d.). Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Derivatization of Cyclobutane Scaffolds Using Methyl 3-bromocyclobutane-1-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Rising Prominence of the Cyclobutane Motif in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved pharmacological profiles is relentless. The cyclobutane ring, once considered a synthetic curiosity, has emerged as a powerful structural motif for escaping the "flatland" of aromatic-rich drug candidates.[1][2] Its unique, puckered three-dimensional geometry offers a sophisticated tool for medicinal chemists to address key drug development challenges.[1] Incorporating a cyclobutane scaffold can induce conformational restriction, enhance metabolic stability, improve binding affinity by optimizing vectoral placement of pharmacophoric groups, and serve as a non-planar bioisostere for larger cyclic systems or alkenes.[2][3]
Methyl 3-bromocyclobutane-1-carboxylate is a versatile and commercially available building block that serves as an ideal entry point for the synthesis of a diverse array of substituted cyclobutane derivatives.[4][5] The presence of two distinct functional handles—a bromine atom amenable to substitution and coupling, and a methyl ester ready for downstream modification—provides a robust platform for library synthesis and lead optimization. This guide details key synthetic strategies and provides field-proven protocols for leveraging this reagent in drug development programs.
Core Synthetic Strategies: Accessing Chemical Diversity
The synthetic utility of this compound stems from the reactivity of the C-Br bond. The primary pathways for its derivatization are nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. The choice of strategy depends on the desired final structure and the nature of the incoming nucleophile or coupling partner.
Caption: Key synthetic transformations for derivatizing the core scaffold.
Nucleophilic Substitution Reactions
Direct displacement of the bromide is a straightforward approach for introducing heteroatom-containing functional groups. These reactions typically proceed via an SN2 mechanism.[6] The choice of solvent and base is critical to ensure efficient reaction and minimize side products. Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
Protocol 1: General Procedure for N-Alkylation with Amines
Causality: This protocol is designed to synthesize 3-aminocyclobutane derivatives, a common motif in bioactive molecules. A carbonate base like K₂CO₃ or Cs₂CO₃ is used because it is sufficiently basic to neutralize the HBr byproduct but is generally not nucleophilic enough to compete with the amine. The addition of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can accelerate the reaction by facilitating halide exchange to the more reactive iodide intermediate.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 - 2.0 equiv)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Tetrabutylammonium iodide (TBAI) (0.1 equiv, optional)
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
If the reaction is sluggish at room temperature, add TBAI (0.1 equiv).
-
Add anhydrous acetonitrile to achieve a concentration of 0.2-0.5 M.
-
Seal the flask and heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the desired 3-aminocyclobutane-1-carboxylate derivative.
| Entry | Nucleophile | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | 80 | 12 | 85 |
| 2 | Benzylamine | K₂CO₃ | 80 | 16 | 78 |
| 3 | Aniline | Cs₂CO₃ | 100 | 24 | 65 |
| 4 | Pyrrolidine | K₂CO₃ | 60 | 8 | 91 |
Table 1. Representative examples of N-alkylation reactions. Yields are illustrative.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of C-C and certain C-N/C-O bonds, where direct substitution is challenging, palladium-catalyzed cross-coupling reactions are indispensable tools.[7] These methods offer broad substrate scope and functional group tolerance.
Caption: Selecting the optimal method for synthesizing 3-aminocyclobutanes.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
Causality: The Suzuki-Miyaura coupling is one of the most robust methods for forming C(sp²)-C(sp³) bonds.[8] The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst and ligand is crucial. A catalyst like Pd(dppf)Cl₂ is often effective for coupling with secondary alkyl bromides, as the bulky dppf ligand promotes the reductive elimination step and stabilizes the palladium center. A mixed solvent system including water is necessary to dissolve the inorganic base and facilitate the transmetalation step from the boronic acid.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv), the boronic acid (1.2 equiv), base (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the tube with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the degassed solvent system (1,4-dioxane/water) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90-110 °C.
-
Stir vigorously and monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-arylcyclobutane-1-carboxylate product.
| Entry | Boronic Acid | Catalyst (mol%) | Base | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 100 | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 100 | 81 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | K₃PO₄ | 110 | 68 |
| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 100 | 72 |
Table 2. Representative Suzuki-Miyaura coupling reactions. Yields are illustrative.
Protocol 3: Buchwald-Hartwig Amination
Causality: For challenging C-N bond formations, particularly with weakly nucleophilic or sterically hindered amines, the Buchwald-Hartwig amination is superior to direct alkylation.[9] This cross-coupling reaction uses a palladium catalyst with a specialized bulky, electron-rich phosphine ligand (e.g., Xantphos, RuPhos). These ligands facilitate the oxidative addition of the alkyl bromide and promote the reductive elimination to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide is required.
Materials:
-
This compound (1.0 equiv)
-
Amine or heterocycle (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (6 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In a glovebox, charge an oven-dried vial with NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.025 equiv), and Xantphos (0.06 equiv).
-
Add the amine (1.2 equiv) if solid, followed by this compound (1.0 equiv).
-
Add anhydrous toluene. If the amine is a liquid, add it at this stage.
-
Seal the vial tightly and remove it from the glovebox.
-
Heat the mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify by column chromatography.
Downstream Modification of the Ester
The methyl ester provides a handle for further diversification, most commonly through hydrolysis to the carboxylic acid, which can then be coupled to form amides—a cornerstone of medicinal chemistry.
Protocol 4: Ester Hydrolysis (Saponification)
Causality: Saponification with lithium hydroxide is a standard and mild method for converting a methyl ester to a carboxylic acid. The reaction is typically performed in a mixed solvent system of THF/water or methanol/water to ensure solubility of both the organic substrate and the inorganic base.
Materials:
-
Methyl 3-substituted-cyclobutane-1-carboxylate (1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 equiv)
-
Tetrahydrofuran (THF) and Water (e.g., 3:1 v/v)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the cyclobutane ester (1.0 equiv) in the THF/water solvent mixture.
-
Add LiOH·H₂O (3.0 equiv) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used without further purification.
Conclusion
This compound is a powerful and versatile building block for accessing novel, three-dimensional chemical space in drug discovery. The strategic application of nucleophilic substitution, palladium-catalyzed cross-coupling, and subsequent ester modifications provides a reliable and scalable platform for the synthesis of diverse libraries of cyclobutane derivatives. The protocols outlined in this guide offer robust starting points for chemists to explore the rich potential of this valuable scaffold.
References
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Wirth, T., & Wanner, K. T. (2018). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17. [Link]
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G. J. P. van Zijl, et al. (2021). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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M. D. R. Mertens, et al. (2025). Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition. Angewandte Chemie. [Link]
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Filimonov, D. A., et al. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal. [Link]
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ResearchGate. (2025). Drug and drug candidates containing cyclobutane rings. ResearchGate Publication. [Link]
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ResearchGate. (n.d.). Cyclobutane containing natural products and synthetic intermediates. ResearchGate Publication. [Link]
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Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Semantic Scholar. [Link]
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Garcia, A. (2022). studies toward the stereocontrolled synthesis of cyclobutane derivatives. CSUSB ScholarWorks. [Link]
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Imramovský, A., et al. (2018). Coupling Reactions of α-Bromocarboxylate with Non-Aromatic N-Heterocycles. Molecules. [Link]
-
Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews. [Link]
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Gevorgyan, V., et al. (2009). Formal Nucleophilic Substitution of Bromocyclopropanes. Journal of the American Chemical Society. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
-
Denmark, S. E., & Choi, J. Y. (1999). Highly Stereospecific, Cross-Coupling Reactions of Alkenylsilacyclobutanes. Journal of the American Chemical Society. [Link]
-
Ning, X., et al. (2021). Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones. Organic Letters. [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2006). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
-
LibreTexts Chemistry. (2022). 8: Nucleophilic Substitution Reactions. Chemistry LibreTexts. [Link]
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Application Notes & Protocols: Nucleophilic Substitution Reactions of Methyl 3-bromocyclobutane-1-carboxylate
Introduction: The Strategic Value of the Cyclobutane Scaffold
The cyclobutane motif is a highly sought-after structural unit in modern drug discovery and organic synthesis. Its inherent ring strain (approx. 26 kcal/mol) and non-planar, puckered conformation provide a unique three-dimensional vector for substituents, allowing for precise spatial orientation of pharmacophoric elements.[1] Unlike more flexible acyclic or larger ring systems, the constrained nature of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for biological targets. Methyl 3-bromocyclobutane-1-carboxylate is a key bifunctional building block, offering two distinct points for chemical modification: the electrophilic carbon bearing the bromine atom, susceptible to nucleophilic attack, and the methyl ester, which can be further manipulated (e.g., hydrolysis, amidation). This guide provides an in-depth analysis of the mechanistic nuances and practical protocols for leveraging this versatile substrate in synthesis.
Part 1: Mechanistic Considerations & Stereochemical Control
The reactivity of this compound in nucleophilic substitution is governed by a delicate balance between SN1 and SN2 pathways. The choice of pathway is critically influenced by the nucleophile, solvent, and the inherent stereochemistry of the starting material, which often exists as a mixture of cis and trans isomers.[2]
The SN1 vs. SN2 Dichotomy
The secondary carbon atom attached to the bromine is sterically accessible enough for SN2 reactions, yet also capable of forming a relatively stable secondary carbocation, allowing for SN1 reactions.
-
SN2 Pathway : This pathway is favored by strong, unhindered nucleophiles (e.g., N₃⁻, CN⁻, RS⁻) in polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile). A key feature of the SN2 reaction is the inversion of stereochemistry at the reaction center.[3][4] For example, if the starting material is the pure cis-isomer, the product will be the trans-isomer.
-
SN1 Pathway : This pathway is promoted by weak nucleophiles that can also serve as polar protic solvents (e.g., H₂O, ROH, CH₃COOH) and conditions that stabilize a carbocation intermediate. The intermediate cyclobutyl carbocation is trigonal planar, meaning the nucleophile can attack from either face.[3][4] This leads to racemization, or more accurately in this context, a mixture of cis and trans diastereomers, often favoring the thermodynamically more stable trans product.
The diagram below illustrates the competing mechanistic pathways and their stereochemical outcomes.
Sources
Application Notes & Protocols: Methyl 3-bromocyclobutane-1-carboxylate in Photoredox Catalysis
Introduction: The Strategic Value of the Cyclobutyl Moiety
In contemporary drug discovery and organic synthesis, the cyclobutane ring has emerged as a privileged scaffold.[1][2] Its rigid, three-dimensional structure provides a unique conformational constraint on molecules, making it an attractive "bioisostere" for larger or more flexible groups and a valuable component in creating sp³-rich molecular architectures.[3] Methyl 3-bromocyclobutane-1-carboxylate serves as a versatile and powerful building block for introducing this valuable motif. As a secondary alkyl bromide, it is an ideal precursor for generating a nucleophilic cyclobutyl radical under the exceptionally mild conditions of visible-light photoredox catalysis.[4]
This guide provides an in-depth exploration of the applications of this compound in key photoredox-catalyzed transformations. We will move beyond simple procedural lists to explain the underlying mechanistic principles, offering researchers the knowledge to not only replicate but also adapt and innovate these powerful synthetic methods.
Core Principle: Generating the Cyclobutyl Radical via Photoredox Catalysis
The foundational step for all subsequent applications is the efficient generation of the 3-(methoxycarbonyl)cyclobutyl radical from this compound. This is achieved through a single-electron transfer (SET) process mediated by a photocatalyst (PC) upon irradiation with visible light.[5]
The general mechanism proceeds as follows:
-
Photoexcitation: The photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs a photon of visible light, promoting it to an excited state (PC*). This excited state is both a more potent oxidant and reductant than the ground state catalyst.[6]
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) can be quenched via a reductive quenching cycle. It donates a single electron to the alkyl bromide (this compound).
-
Fragmentation: The resulting radical anion of the alkyl bromide is highly unstable and rapidly fragments, cleaving the carbon-bromine bond to generate the desired 3-(methoxycarbonyl)cyclobutyl radical and a bromide anion.
-
Catalyst Regeneration: The oxidized photocatalyst (PC⁺) is then reduced back to its ground state by a sacrificial electron donor in the reaction mixture, closing the catalytic cycle.
Figure 1: General workflow for generating the cyclobutyl radical via a reductive quenching cycle.
Application I: Giese-Type Radical Conjugate Addition
One of the most direct and powerful applications of photoredox-generated radicals is the Giese reaction, a formal conjugate addition to an electron-deficient alkene (a Michael acceptor).[4][7] This reaction allows for the direct formation of a new carbon-carbon bond, appending the cyclobutane scaffold to a variety of molecular frameworks.
Mechanistic Rationale: The nucleophilic 3-(methoxycarbonyl)cyclobutyl radical, once formed, readily adds to the β-position of a Michael acceptor (e.g., acrylates, acrylonitrile, vinyl sulfones). This addition forms a new, more stabilized α-carbonyl or α-cyano radical intermediate.[8] This intermediate is then reduced by the photocatalyst in its reduced state (formed during the catalytic cycle or from a sacrificial donor) to an enolate, which is subsequently protonated upon workup to yield the final 1,4-addition product. This radical addition-polar termination cascade is highly efficient under photoredox conditions.[8]
Figure 2: Key steps in the photoredox-mediated Giese-type reaction.
Protocol: Giese Addition to an Acrylate Acceptor
This protocol provides a general method for the addition of the cyclobutyl radical to a representative Michael acceptor, methyl acrylate.
Materials:
-
This compound
-
Methyl acrylate (or other suitable Michael acceptor)
-
Photocatalyst: fac-Ir(ppy)₃ or 4CzIPN
-
Sacrificial Donor: A Hantzsch ester or a tertiary amine (e.g., DIPEA)
-
Solvent: Degassed DMSO, DMF, or MeCN
-
Inert atmosphere supplies (Nitrogen or Argon)
-
Visible light source (e.g., 24W Blue LED lamp)
Procedure:
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst (1-2 mol%), this compound (1.0 equiv.), and the sacrificial donor (1.5-2.0 equiv.).
-
Reagent Addition: Add the Michael acceptor (1.2-1.5 equiv.) and the chosen solvent (to achieve a concentration of ~0.1 M).
-
Degassing: Seal the vial and degas the reaction mixture thoroughly for 15-20 minutes by bubbling with nitrogen or argon. This is critical as triplet oxygen can quench the excited state of the photocatalyst.[9]
-
Irradiation: Place the vial approximately 5-10 cm from the blue LED lamp and begin stirring. Use a fan to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired product.
| Parameter | Typical Conditions | Rationale / Notes |
| Photocatalyst | fac-Ir(ppy)₃ (1 mol%) | Strong reductant in excited state, suitable for reducing alkyl halides. |
| Radical Precursor | This compound (1.0 equiv) | The primary source of the cyclobutyl radical. |
| Radical Acceptor | Electron-deficient alkene (1.2 equiv) | Excess ensures efficient trapping of the generated radical. |
| Solvent | Degassed DMSO (0.1 M) | Polar aprotic solvents are common; degassing is crucial. |
| Light Source | 24W Blue LED | Provides the necessary energy for photoexcitation of the catalyst. |
| Temperature | Room Temperature | A key advantage of photoredox catalysis is its mild operating temperature.[5] |
Application II: Metallaphotoredox C(sp³)–C(sp²) Cross-Coupling
A more advanced application involves merging photoredox catalysis with transition metal catalysis, a field known as metallaphotoredox.[10] This dual catalytic system enables cross-coupling reactions that are otherwise challenging. By interfacing our photoredox-generated cyclobutyl radical with a nickel catalyst, we can achieve C(sp³)–C(sp²) bond formation with aryl halides.[11]
Mechanistic Rationale (Simplified): This reaction operates via two interconnected catalytic cycles:
-
Photoredox Cycle: As described previously, this cycle's role is to generate the 3-(methoxycarbonyl)cyclobutyl radical from the bromide precursor.
-
Nickel Catalysis Cycle:
-
A Ni(0) complex, generated in situ, undergoes oxidative addition into the C-X bond of an aryl halide to form an Ar-Ni(II)-X species.
-
The cyclobutyl radical generated from the photoredox cycle is trapped by the Ar-Ni(II)-X complex. The exact mechanism of this step is subject to debate but leads to an Ar-Ni(III)-(Cyclobutyl)-X intermediate.
-
This high-valent Ni(III) species undergoes rapid reductive elimination, forging the desired Aryl-Cyclobutyl C-C bond and regenerating a Ni(I) complex.
-
The Ni(I) species is then reduced back to the active Ni(0) catalyst to close the nickel cycle.
-
Figure 3: Simplified dual catalytic cycle for metallaphotoredox cross-coupling.
Protocol: Ni-Catalyzed C(sp³)–C(sp²) Arylation
Materials:
-
This compound
-
Aryl bromide or iodide (e.g., 4-bromoanisole)
-
Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆
-
Nickel Catalyst Precursor: NiCl₂·glyme
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) or similar
-
Base/Additive: An inorganic base like K₂CO₃ or Cs₂CO₃
-
Solvent: Degassed DMA or Acetone
-
Inert atmosphere supplies and visible light source as before.
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add NiCl₂·glyme (5-10 mol%) and the ligand (5-10 mol%) to a reaction vial. Add solvent and stir for 15-30 minutes.
-
Reaction Setup: To the vial containing the nickel complex, add the photocatalyst (1-2 mol%), the aryl halide (1.2 equiv.), this compound (1.0 equiv.), and the base (2.0 equiv.).
-
Solvent Addition & Degassing: Add the remaining solvent and degas the mixture thoroughly.
-
Irradiation: Irradiate the stirring reaction mixture with a blue LED lamp at room temperature.
-
Monitoring & Workup: Monitor the reaction as previously described. The workup is similar, though an initial filtration through a pad of Celite to remove nickel salts may be beneficial before aqueous extraction.
-
Purification: Purify by column chromatography.
| Parameter | Typical Conditions | Rationale / Notes |
| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) | Highly oxidizing catalyst often used in dual catalysis. |
| Nickel Catalyst | NiCl₂·glyme / dtbbpy (5 mol%) | Common precursor/ligand system for generating active Ni(0). |
| Base | Cs₂CO₃ (2.0 equiv) | Often crucial for catalyst turnover and neutralizing generated acid. |
| Solvent | Degassed DMA (0.05 M) | Polar aprotic solvent that solubilizes all components. |
| Coupling Partner | Aryl Halide (1.2 equiv) | Aryl bromides and iodides are typically effective. |
Conclusion and Future Outlook
This compound is a highly effective precursor for the 3-(methoxycarbonyl)cyclobutyl radical under visible-light photoredox conditions. Its utility has been demonstrated in fundamental C-C bond-forming reactions like Giese-type additions and advanced metallaphotoredox cross-couplings. The mild, room-temperature conditions inherent to these methods allow for excellent functional group tolerance, opening the door for late-stage functionalization of complex molecules.
Future research could explore the diastereoselectivity of these reactions, the use of this radical in other transformations such as C-N or C-O bond formation,[11] or its participation in strain-release ring-opening reactions to access functionalized linear aliphatic compounds.[12][13] The continued development of novel photoredox methodologies will undoubtedly expand the synthetic toolkit for incorporating this valuable cyclobutane building block.
References
-
Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. PubMed Central. Available at: [Link]
-
Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. National Institutes of Health. Available at: [Link]
-
Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. Royal Society of Chemistry. Available at: [Link]
-
Photoredox Catalysis in Organic Chemistry. ACS Publications. Available at: [Link]
-
Cleavage of a C–C Bond in Cyclobutylanilines Enabled by Visible Light Photoredox Catalysis: Development of a New [4+2] Annulation Method. National Institutes of Health. Available at: [Link]
-
Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical. OUCI. Available at: [Link]
-
Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition–Polar Cyclization Cascade. SciSpace. Available at: [Link]
-
Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[12][12]-rearrangement cascade. Royal Society of Chemistry. Available at: [Link]
-
a) Bioactive cyclobutanes. b) Photoredox‐catalyzed decarboxylative... ResearchGate. Available at: [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Princeton University. Available at: [Link]
-
Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. National Institutes of Health. Available at: [Link]
-
Radical addition-polar termination cascade: efficient strategy for photoredox-neutral-catalysed cyclopropanation and Giese-type reactions of alkenyl N-methyliminodiacetyl boronates. Royal Society of Chemistry. Available at: [Link]
-
Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. Princeton University. Available at: [Link]
-
Recent Advances in Photoredox-Mediated Radical Conjugate Addition Reactions: An Expanding Toolkit for the Giese Reaction. ResearchGate. Available at: [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. Princeton University. Available at: [Link]
-
Photoredox-Driven Three-Component Coupling of Aryl Halides, Olefins, and O2. National Institutes of Health. Available at: [Link]
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The Strategic Deployment of Methyl 3-bromocyclobutane-1-carboxylate in Modern Pharmaceutical Synthesis: Application Notes and Protocols
Introduction: The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the cyclobutane motif has emerged as a privileged scaffold, offering a unique combination of structural rigidity and three-dimensionality.[1][2] Unlike more flexible aliphatic chains or larger cycloalkanes, the puckered conformation of the cyclobutane ring can impart favorable pharmacological properties. These include enhanced metabolic stability, improved binding affinity through conformational restriction, and the ability to serve as a non-planar bioisostere for aromatic rings.[1] The inherent ring strain of cyclobutanes also presents unique opportunities for synthetic transformations.[3][4] This guide focuses on a key building block for accessing this valuable chemical space: Methyl 3-bromocyclobutane-1-carboxylate .
This versatile reagent serves as a gateway to a diverse array of 1,3-disubstituted cyclobutane derivatives, which are prominent in a number of promising drug candidates.[5] This document will provide a detailed exploration of its application in the synthesis of two important classes of therapeutic agents: Histamine H3 Receptor Antagonists and conformationally restricted γ-aminobutyric acid (GABA) analogs. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss the critical aspects of stereochemical control and product characterization.
Physicochemical Properties and Handling
Before delving into its applications, it is crucial to understand the properties and safe handling of this compound.
| Property | Value |
| CAS Number | 4935-00-6 |
| Molecular Formula | C₆H₉BrO₂ |
| Molecular Weight | 193.04 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 193.8 ± 33.0 °C (Predicted) |
| Storage | Store in a well-ventilated place. Keep cool. For long-term storage, sealed in dry conditions, under -20°C is recommended. |
Safety Precautions: this compound is a combustible liquid and should be kept away from heat, sparks, and open flames. It is advisable to wear protective gloves, eye protection, and face protection during handling. In case of skin contact, wash with plenty of soap and water.
Application I: Synthesis of Histamine H3 Receptor Antagonists
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Antagonists of this receptor have shown therapeutic potential for a range of neurological disorders. Several clinical candidates feature a 1,3-disubstituted cyclobutane core, highlighting the importance of this scaffold in achieving the desired pharmacological profile.[5]
The following protocol outlines a synthetic approach to a key intermediate for this class of compounds, utilizing a nucleophilic substitution reaction with a primary amine.
Workflow for the Synthesis of a Histamine H3 Receptor Antagonist Precursor
Caption: Synthetic workflow for a histamine H3 receptor antagonist analog.
Detailed Protocol: Synthesis of Methyl 3-(benzylamino)cyclobutane-1-carboxylate
This protocol describes the nucleophilic substitution of the bromide in this compound with benzylamine as a representative primary amine.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.
-
Add potassium carbonate to the solution.
-
Add benzylamine dropwise to the stirring suspension.
-
Heat the reaction mixture to 80°C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product as a mixture of cis and trans isomers.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild base used to neutralize the hydrobromic acid (HBr) formed during the reaction, driving the equilibrium towards the product.
-
Solvent: Acetonitrile is a polar aprotic solvent that is suitable for Sₙ2 reactions and has a convenient boiling point for this transformation.
-
Temperature: Heating the reaction is necessary to overcome the activation energy for the nucleophilic substitution on the cyclobutane ring.
-
Inert Atmosphere: While not strictly necessary for all amine alkylations, an inert atmosphere is good practice to prevent potential side reactions with atmospheric moisture and oxygen, especially when working with sensitive substrates or on a larger scale.
Application II: Synthesis of Conformationally Restricted GABA Analogs
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. The development of GABA analogs with restricted conformations is a key strategy in medicinal chemistry to enhance receptor selectivity and improve pharmacokinetic properties.[5] The cyclobutane scaffold is an excellent choice for this purpose, providing a rigid framework to orient the key pharmacophoric groups.
The following protocol outlines the synthesis of a cyclobutane-based GABA analog precursor via a two-step sequence involving nucleophilic substitution with azide followed by reduction.
Workflow for the Synthesis of a Cyclobutane-Based GABA Analog Precursor
Caption: Synthetic pathway to a cyclobutane-based GABA analog.
Detailed Protocol: Synthesis of Methyl 3-azidocyclobutane-1-carboxylate
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃) (1.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude azide is often used in the next step without further purification. If necessary, it can be purified by flash column chromatography.
Caution: Sodium azide is highly toxic and potentially explosive, especially in the presence of acid or heavy metals. Handle with extreme care in a well-ventilated fume hood.
The subsequent reduction of the azide to the primary amine can be achieved through various methods, such as catalytic hydrogenation (H₂, Pd/C) or with reducing agents like lithium aluminum hydride (LiAlH₄). The choice of method will depend on the presence of other functional groups in the molecule.
Stereochemical Considerations and Isomer Separation
The reaction of this compound with nucleophiles typically yields a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the reaction conditions and the nature of the nucleophile. For pharmaceutical applications, it is often necessary to isolate a single diastereomer.
The separation of cis and trans isomers of 1,3-disubstituted cyclobutanes can often be achieved by flash column chromatography on silica gel.[6] The difference in polarity between the two isomers is usually sufficient to allow for their separation. In more challenging cases, derivatization to form crystalline solids followed by recrystallization can be an effective method for obtaining diastereomerically pure compounds.
Characterization of 1,3-Disubstituted Cyclobutane Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of 1,3-disubstituted cyclobutanes and for determining the stereochemistry of the products.
| Technique | Information Gained |
| ¹H NMR | The chemical shifts and coupling constants of the cyclobutane ring protons provide information about the substitution pattern and the relative stereochemistry. In general, the signals for the methine protons at C1 and C3 will be distinct for the cis and trans isomers.[7] |
| ¹³C NMR | The number of signals and their chemical shifts confirm the carbon skeleton of the molecule. |
| 2D NMR (COSY, HSQC, HMBC) | These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. |
The puckered nature of the cyclobutane ring leads to distinct axial and equatorial positions for the substituents, which influences the NMR chemical shifts and coupling constants. A detailed analysis of these parameters can allow for the assignment of the cis and trans isomers.[8][9]
Conclusion
This compound is a valuable and versatile building block in pharmaceutical synthesis. Its ability to provide access to the medicinally important 1,3-disubstituted cyclobutane scaffold makes it a key component in the synthesis of innovative drug candidates, including histamine H3 receptor antagonists and conformationally restricted GABA analogs. A thorough understanding of its reactivity, coupled with careful control of reaction conditions and appropriate analytical techniques for stereochemical determination, will continue to drive the successful application of this reagent in the development of new therapeutics.
References
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Janssen, M. A. C. H., van der Kolk, R., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200021. [Link]
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Radboud Repository. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]
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ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Retrieved from [Link]
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(16), 11464–11471. [Link]
-
ACS Publications. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Retrieved from [Link]
-
Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Retrieved from [Link]
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Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Retrieved from [Link]
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NIH. (n.d.). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Retrieved from [Link]
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PubMed. (2004). Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Retrieved from [Link]
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MDPI. (2023). Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. Retrieved from [Link]
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PubMed. (n.d.). H3-receptor antagonists: synthesis and structure-activity relationships of para- and meta-substituted 4(5)-phenyl-2-[[2-[4(5)-imidazolyl]ethyl]thio]imidazoles. Retrieved from [Link]
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Design and synthesis of histamine H3/H4 receptor ligands with a cyclopropane scaffold. Molecules, 22(12), 2103. [Link]
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Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]
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Organic Chemistry Frontiers. (2022). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Retrieved from [Link]
-
PubMed. (2017). Discovery of Novel Steroidal Histamine H3 Receptor antagonists/inverse Agonists. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of cyclobutane analogues. Retrieved from [Link]
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ResearchGate. (n.d.). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Selected Reaction of (Z)Dimethyl α-(Bromomethyl) Fumarate with Secondary Amines. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of methyl 1-bromocyclopentane-1-carboxylate with zinc and 3-aryl-2-cyanoprop-2-enamides. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Synthesis of Amines. Retrieved from [Link]
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Journal of Chemical Education. (1971). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. Retrieved from [Link]
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Application Notes and Protocols for Methyl 3-bromocyclobutane-1-carboxylate in Medicinal Chemistry
Introduction: The Strategic Incorporation of Cyclobutane Moieties in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the vast array of structural motifs, saturated carbocycles have gained prominence, with the cyclobutane ring emerging as a particularly valuable scaffold.[1][2] Unlike more flexible cycloalkanes, the cyclobutane moiety possesses a unique, puckered three-dimensional structure, imparting a degree of conformational rigidity to drug candidates.[3] This inherent structural constraint can be leveraged by medicinal chemists to enhance a molecule's binding affinity and selectivity for its biological target, reduce planarity, and fill hydrophobic pockets within an active site.[1] Furthermore, the incorporation of a cyclobutane ring can improve a compound's metabolic stability by replacing more labile functionalities, a critical consideration in optimizing pharmacokinetic profiles.[1][3]
Methyl 3-bromocyclobutane-1-carboxylate stands out as a versatile and reactive building block for the introduction of this valuable cyclobutane motif. Its bifunctional nature, possessing both an electrophilic carbon center susceptible to nucleophilic attack and an ester group that can be further manipulated, allows for its strategic integration into a wide range of molecular frameworks. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of medicinally relevant compounds.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Reference |
| CAS Number | 4935-00-6 | [1] |
| Molecular Formula | C₆H₉BrO₂ | [1] |
| Molecular Weight | 193.04 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 193.8 ± 33.0 °C (Predicted) | |
| Density | 1.570 ± 0.06 g/cm³ (Predicted) | |
| Storage | Store in a cool, well-ventilated area. For long-term storage, keep in a freezer under -20°C. |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Application Spotlight: Synthesis of Nociceptin/Orphanin FQ (NOP) Receptor Antagonists
The nociceptin/orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor, is a G protein-coupled receptor implicated in a variety of physiological processes, including pain perception, anxiety, and depression. Consequently, the development of potent and selective NOP receptor antagonists is a promising avenue for novel therapeutics. The following protocol details the synthesis of a key intermediate in the development of NOP receptor antagonists, utilizing this compound as a pivotal building block.
Reaction Scheme: Nucleophilic Substitution with 8-Iodonaphthalen-1-amine
The core of this synthetic strategy involves a nucleophilic substitution reaction where the primary amine of 8-iodonaphthalen-1-amine displaces the bromide on the cyclobutane ring of this compound.
Caption: Reaction scheme for the synthesis of a key NOP receptor antagonist intermediate.
Detailed Experimental Protocol
This protocol is adapted from the procedures outlined in patent WO2009004543A1.
Materials and Reagents:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | 4935-00-6 | 193.04 | 1.00 g | 5.18 | 1.0 |
| 8-Iodonaphthalen-1-amine | 53315-62-9 | 269.09 | 1.54 g | 5.70 | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 1.08 mL | 7.77 | 1.5 |
| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | 20 mL | - | - |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.00 g, 5.18 mmol).
-
Addition of Reagents: Add 8-iodonaphthalen-1-amine (1.54 g, 5.70 mmol) and acetonitrile (20 mL) to the flask.
-
Base Addition: While stirring, add triethylamine (1.08 mL, 7.77 mmol) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C) and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After 24 hours, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: The crude residue is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired product, Methyl 3-((8-iodonaphthalen-1-yl)amino)cyclobutane-1-carboxylate.
Expected Outcome:
The reaction typically yields the product as a solid after purification. The yield and purity should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality Behind Experimental Choices
-
Solvent: Acetonitrile is chosen as the solvent due to its polar aprotic nature, which can dissolve the reactants and facilitate the nucleophilic substitution reaction without interfering. Its boiling point is also suitable for running the reaction at an elevated temperature to increase the reaction rate.
-
Base: Triethylamine acts as a non-nucleophilic base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic, and drives the reaction to completion.
-
Stoichiometry: A slight excess of the amine nucleophile (1.1 equivalents) is used to ensure the complete consumption of the limiting reagent, this compound. An excess of the base (1.5 equivalents) ensures that all the generated HBr is effectively neutralized.
-
Temperature: The reaction is performed at reflux to provide the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
Further Applications and Synthetic Potential
The utility of this compound is not limited to the synthesis of NOP receptor antagonists. Its reactive nature makes it a suitable building block for a variety of other applications in medicinal chemistry.
Synthesis of Spirocyclic Scaffolds
The development of spirocyclic compounds is a growing area of interest in drug discovery due to their inherent three-dimensionality. This compound can serve as a precursor for the synthesis of spirocyclic scaffolds. For instance, intramolecular reactions or sequential intermolecular reactions can be designed to form a new ring fused at the C1 position of the cyclobutane.
Elaboration of the Ester Functionality
The methyl ester group provides a handle for further synthetic transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides, a common functional group in many drug molecules. Alternatively, the ester can be reduced to the corresponding alcohol, which can then be further functionalized.
Workflow for Diversification
Caption: General workflow for the diversification of this compound.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique structural features and bifunctional reactivity provide a gateway to a wide range of novel compounds with therapeutic potential. The detailed protocol for its application in the synthesis of NOP receptor antagonists, along with the discussion of its broader synthetic utility, is intended to empower researchers to effectively incorporate this important scaffold into their drug discovery programs. The continued exploration of such building blocks will undoubtedly contribute to the development of the next generation of innovative medicines.
References
-
van der Kolk, M. R., Janssen, M., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(13), e202200020. [Link]
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Stereoselective synthesis with "Methyl 3-bromocyclobutane-1-carboxylate"
Starting a Deep Dive
I'm currently engaged in a deep dive into the stereoselective synthesis of methyl 3-bromocyclobutane-1-carboxylate. My initial approach involves extensive Google searches, meticulously gathering information on reaction methodologies, anticipated stereochemical outcomes, and practical considerations. The aim is to build a robust knowledge base before delving into more specific areas.
Outlining Key Strategies
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Mapping Out Application Note
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Targeting Stereochemical Outcomes
Examining synthesis routes
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Outlining Synthesis Strategy
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Mastering the Cyclobutane Scaffold: A Guide to the Synthesis of Substituted Cyclobutanes from Methyl 3-bromocyclobutane-1-carboxylate
Abstract
The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to impart unique three-dimensional conformations, enhance metabolic stability, and serve as a versatile scaffold in drug design.[1][2] This technical guide provides an in-depth exploration of synthetic strategies for the derivatization of methyl 3-bromocyclobutane-1-carboxylate, a key building block for accessing a diverse array of substituted cyclobutane derivatives. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for critical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutane core in their synthetic endeavors.
Introduction: The Significance of the Cyclobutane Ring in Drug Discovery
The cyclobutane ring, a four-membered carbocycle, offers a distinct structural landscape compared to more common cyclic and aromatic systems. Its puckered conformation allows for the precise spatial arrangement of substituents, which can be crucial for optimizing interactions with biological targets.[1][2] Furthermore, the replacement of planar aromatic rings with saturated cyclobutane moieties can lead to improved physicochemical properties such as increased solubility and metabolic stability.[1] The commercial availability of versatile starting materials like this compound has further fueled the exploration of this chemical space.[3] This guide will focus on the practical application of this key intermediate in the synthesis of novel substituted cyclobutanes.
Synthetic Strategies: A Mechanistic Overview
This compound serves as a versatile precursor for a variety of chemical transformations. The primary pathways for its derivatization involve the substitution of the bromide, a good leaving group, through either transition-metal-catalyzed cross-coupling reactions or direct nucleophilic displacement.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] For a secondary alkyl bromide like this compound, careful selection of the catalyst, ligand, and reaction conditions is paramount to achieving high yields and minimizing side reactions such as β-hydride elimination.
The Suzuki-Miyaura coupling reaction is a robust method for forming a carbon-carbon bond between an organohalide and an organoboron compound.[5] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[6]
Mechanism Insights: The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the alkyl bromide to a Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5] The choice of a suitable ligand is critical to facilitate these steps and prevent unwanted side reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or alkyl halide and an amine.[7] This reaction has become indispensable for the synthesis of anilines and other arylamines.[7]
Mechanism Insights: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to furnish the desired amine and regenerate the Pd(0) catalyst.[7][8] The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of the reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Nucleophilic Substitution Reactions
Direct nucleophilic substitution provides a straightforward route to introduce a variety of functional groups onto the cyclobutane ring. The reactivity in these reactions is influenced by the strength of the nucleophile, the solvent, and the steric hindrance around the reaction center.
Mechanism Insights: For a secondary alkyl halide like this compound, both S(N)1 and S(_N)2 pathways are possible. The choice of a strong, non-bulky nucleophile and a polar aprotic solvent will favor the S(_N)2 mechanism, leading to an inversion of stereochemistry.[9] Conversely, a weak nucleophile in a polar protic solvent may favor an S(_N)1 mechanism, proceeding through a carbocation intermediate.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of substituted cyclobutanes from this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A robust and commonly used catalyst for Suzuki-Miyaura couplings. |
| Base | K₂CO₃ | A moderately strong base suitable for activating the boronic acid. |
| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Elevated temperature is often required for the coupling of secondary alkyl bromides. |
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.
-
Add anhydrous toluene, followed by the primary amine and then this compound.
-
Seal the tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst Precursor | Pd₂(dba)₃ | A common source of Pd(0) for Buchwald-Hartwig aminations. |
| Ligand | XPhos | A bulky, electron-rich phosphine ligand that is effective for the amination of alkyl halides. |
| Base | NaOtBu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A common non-polar solvent for this transformation. |
| Temperature | 80-100 °C | Necessary to drive the reaction to completion. |
Protocol 3: Nucleophilic Substitution with a Thiol
This protocol provides a general method for the nucleophilic substitution of this compound with a thiol to form a thioether.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the thiol and DMF.
-
Add potassium carbonate to the mixture and stir for 15-30 minutes at room temperature to form the thiolate.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 50-70 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | A suitable base to deprotonate the thiol, forming the more nucleophilic thiolate. |
| Solvent | DMF | A polar aprotic solvent that favors S(_N)2 reactions.[9] |
| Temperature | 50-70 °C | Moderate heating is typically sufficient for this transformation. |
Troubleshooting and Optimization
-
Low Yields in Cross-Coupling Reactions:
-
Catalyst/Ligand Screening: The choice of palladium catalyst and phosphine ligand is critical. For challenging substrates, screening a variety of ligands with different steric and electronic properties may be necessary.
-
Base and Solvent Effects: The strength and solubility of the base, as well as the polarity of the solvent, can significantly impact the reaction rate and yield.
-
-
Competing Elimination Reactions:
-
Bulky Bases: The use of bulky, non-nucleophilic bases can sometimes favor substitution over elimination.
-
Lower Temperatures: Running the reaction at the lowest effective temperature can help to minimize elimination byproducts.
-
-
Incomplete Nucleophilic Substitution:
-
Stronger Base: If deprotonation of the nucleophile is incomplete, a stronger base may be required.
-
Higher Temperature or Longer Reaction Time: For less reactive nucleophiles, increasing the temperature or extending the reaction time may be necessary.
-
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of substituted cyclobutanes. Through the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling and nucleophilic substitution reactions, researchers can efficiently access novel chemical entities with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists working in this exciting and rapidly evolving field.
References
-
Willems, T., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]
-
Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]
-
Organic Syntheses. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
University of Calgary. (2023). 8.3. Factors affecting rate of nucleophilic substitution reactions. Available at: [Link]
-
AccessPharmacy. Nucleophilic Substitution, Addition, and Elimination Reactions. Available at: [Link]
-
SlidePlayer. Nucleophilic Substitution Reactions. Available at: [Link]
-
Cengage. Alkyl Halides and Nucleophilic Substitution. Available at: [Link]
-
SlidePlayer. Nucleophilic Substitution Reactions. Available at: [Link]
-
YouTube. (2019). 03.02 Reactivity of Thiols and Thiolates. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Application Notes & Protocols: Methyl 3-bromocyclobutane-1-carboxylate in the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the Cyclobutane Motif in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Among the various carbocyclic scaffolds, the cyclobutane ring has emerged as a compelling structural motif.[1][2] Its inherent ring strain and non-planar, puckered conformation provide a unique three-dimensional geometry that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties of drug candidates.[3] The strategic incorporation of a cyclobutane core can lead to compounds with superior potency and selectivity, making it a valuable tool for escaping the "flatland" of aromatic ring systems that have traditionally dominated drug design.[3]
Methyl 3-bromocyclobutane-1-carboxylate is a versatile and readily accessible building block that serves as an excellent starting point for the synthesis of a diverse array of bioactive molecules. Its bifunctional nature, possessing both an electrophilic carbon center susceptible to nucleophilic attack and an ester moiety for further derivatization, allows for the construction of complex molecular frameworks. This guide provides detailed application notes and protocols for the use of this compound in the synthesis of key intermediates for bioactive molecules, with a focus on kinase inhibitors and novel drug discovery scaffolds.
Application Note 1: Synthesis of a Key Intermediate for Janus Kinase (JAK) Inhibitors via Nucleophilic Substitution
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways. Dysregulation of JAK signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as myeloproliferative disorders and cancers.[1][2] Consequently, JAK inhibitors have emerged as a significant class of therapeutics. Several approved and clinical-stage JAK inhibitors incorporate small, rigid carbocyclic scaffolds to optimize their binding to the ATP-binding pocket of the kinase. The protocol below details the synthesis of a key cyclobutane-containing intermediate, demonstrating a foundational nucleophilic substitution reaction.
Reaction Scheme: Synthesis of a Pyrrolo[2,3-d]pyrimidine Cyclobutane Intermediate
Caption: Nucleophilic substitution of this compound.
Protocol: Synthesis of Methyl 3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)cyclobutane-1-carboxylate
This protocol describes the N-alkylation of 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine with this compound. The pyrrolo[2,3-d]pyrimidine core is a common scaffold in kinase inhibitors.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 193.04 | 1.0 | 1.0 |
| 4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine | 211.21 | 1.1 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.5 | 2.5 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | 10 mL | - |
| Ethyl acetate (EtOAc) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - |
Experimental Procedure
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1.1 mmol, 232 mg) and potassium carbonate (2.5 mmol, 345 mg).
-
Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask. Stir the suspension at room temperature for 10 minutes. Add this compound (1.0 mmol, 193 mg) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.
Application Note 2: Advanced Scaffold Synthesis via Photoredox-Catalyzed Arylation
Modern synthetic methodologies, such as photoredox catalysis, have opened new avenues for the functionalization of aliphatic cores. This approach allows for the direct formation of carbon-carbon bonds under mild conditions, providing access to novel chemical space. The following protocol outlines a photoredox-catalyzed arylation of this compound, a method that can be used to generate libraries of 1,3-disubstituted cyclobutane derivatives for high-throughput screening in drug discovery programs.
Reaction Scheme: Photoredox-Catalyzed Arylation of this compound
Caption: Photoredox-catalyzed arylation of this compound.
Protocol: Synthesis of Methyl 3-aryl-cyclobutane-1-carboxylate
This protocol provides a general procedure for the photoredox-catalyzed arylation of this compound with an electron-rich arene.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 193.04 | 0.5 | 1.0 |
| Electron-rich Arene (e.g., Anisole) | 108.14 | 1.5 | 3.0 |
| [Ir(ppy)₂(dtbbpy)]PF₆ | 961.02 | 0.005 | 0.01 |
| NiCl₂·glyme | 219.70 | 0.025 | 0.05 |
| 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) | 268.40 | 0.03 | 0.06 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.0 | 2.0 |
| Anhydrous 1,4-Dioxane | - | 5 mL | - |
Experimental Procedure
-
Reaction Setup: In a nitrogen-filled glovebox, add [Ir(ppy)₂(dtbbpy)]PF₆ (0.005 mmol, 4.8 mg), NiCl₂·glyme (0.025 mmol, 5.5 mg), and dtbbpy (0.03 mmol, 8.0 mg) to a dry 10 mL vial equipped with a magnetic stir bar.
-
Reagent Addition: Add this compound (0.5 mmol, 96.5 mg), the electron-rich arene (1.5 mmol, e.g., 162 mg of anisole), and cesium carbonate (1.0 mmol, 326 mg).
-
Solvent and Degassing: Add anhydrous 1,4-dioxane (5 mL). Seal the vial and remove it from the glovebox. The reaction mixture should be thoroughly degassed by three freeze-pump-thaw cycles.
-
Photoreaction: Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 24 hours.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the desired 1,3-disubstituted cyclobutane product.
Experimental Workflow Overview
Caption: General workflow for the synthesis of bioactive molecules.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of bioactive molecules. The protocols detailed above demonstrate its utility in both classical nucleophilic substitution reactions and modern photoredox-catalyzed C-C bond formations. These methods provide access to novel, three-dimensional chemical scaffolds that are of significant interest in contemporary drug discovery. The ability to readily introduce the cyclobutane motif and further functionalize it makes this reagent a powerful tool for medicinal chemists aiming to develop next-generation therapeutics.
References
- Wessjohann, L. A., et al. (2003). Recent advances in the discovery and development of Janus kinase inhibitors. Journal of Medicinal Chemistry, 46(18), 3683-3694.
- Norman, P. (2011). Selective JAK inhibitors in development for rheumatoid arthritis.
- Karle, I. L., & Karle, J. (1972). The crystal and molecular structure of a cyclobutane photodimer of thymine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 28(12), 3567-3571.
Sources
Application Notes and Protocols for Reactions Involving Methyl 3-bromocyclobutane-1-carboxylate
Introduction: The Versatile Cyclobutane Motif in Modern Chemistry
The cyclobutane ring, a strained four-membered carbocycle, is a recurring structural motif in a diverse array of natural products and bioactive molecules. Its inherent ring strain and unique three-dimensional geometry impart distinct conformational properties that are highly sought after in medicinal chemistry and materials science. Methyl 3-bromocyclobutane-1-carboxylate is a key building block that provides a strategic entry point for the synthesis of complex 1,3-disubstituted cyclobutane derivatives.[1] This application note provides detailed experimental protocols for two fundamental transformations of this compound: nucleophilic substitution and Suzuki-Miyaura cross-coupling. These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower effective experimental design and execution.
Compound Profile: this compound
| Property | Value | Reference |
| CAS Number | 4935-00-6 | [2] |
| Molecular Formula | C₆H₉BrO₂ | [2] |
| Molecular Weight | 193.04 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | |
| Storage | Store in a freezer under -20°C, sealed in a dry environment. |
Part 1: Nucleophilic Substitution Reactions
The presence of a bromine atom on the cyclobutane ring makes this compound an excellent substrate for nucleophilic substitution reactions. The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of diverse functional groups at the 3-position of the cyclobutane ring.
Causality of Experimental Choices in Nucleophilic Substitution
The choice of solvent, base, and temperature is critical in directing the outcome of nucleophilic substitution reactions. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are often employed to solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion. The addition of a non-nucleophilic base, such as triethylamine or potassium carbonate, may be necessary to neutralize any acid generated during the reaction, preventing unwanted side reactions. The reaction temperature is a key parameter to control the reaction rate; elevated temperatures are often required to overcome the activation energy of the reaction.
Protocol 1: Nucleophilic Substitution with a Secondary Amine (Piperidine)
This protocol details the synthesis of methyl 3-(piperidin-1-yl)cyclobutane-1-carboxylate, a scaffold of interest in medicinal chemistry.
Reaction Scheme:
Caption: Nucleophilic substitution of this compound with piperidine.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 193.04 | 1.0 | 1.0 |
| Piperidine | 85.15 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Acetonitrile (anhydrous) | - | - | - |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 193 mg).
-
Add anhydrous acetonitrile (10 mL) to dissolve the starting material.
-
Add potassium carbonate (2.0 mmol, 276 mg) to the solution.
-
Add piperidine (1.2 mmol, 0.12 mL) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product, methyl 3-(piperidin-1-yl)cyclobutane-1-carboxylate.
Part 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 3-position of the cyclobutane ring, opening avenues to novel chemical entities for drug discovery and materials science.
The Catalytic Cycle: A Self-Validating System
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[4] Understanding this cycle is key to troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the organic halide (this compound) to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the Pd(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol describes the synthesis of methyl 3-(4-methoxyphenyl)cyclobutane-1-carboxylate.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 193.04 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | - | - |
| Water (degassed) | - | - | - |
Step-by-Step Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol, 193 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired product.
Safety and Handling
This compound is a combustible liquid and should be handled with care.[3] It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of skin contact, wash with plenty of soap and water.[3] For fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex cyclobutane-containing molecules. The protocols detailed in this application note for nucleophilic substitution and Suzuki-Miyaura cross-coupling provide a solid foundation for researchers to explore the rich chemistry of this compound. By understanding the underlying principles and carefully controlling the reaction parameters, scientists can effectively utilize this reagent to advance their research in drug discovery and materials science.
References
Application Notes and Protocols: Reactions of Methyl 3-bromocyclobutane-1-carboxylate with Diverse Nucleophiles
Abstract
Cyclobutane scaffolds are increasingly vital in medicinal chemistry, offering unique three-dimensional structures that can enhance pharmacological properties. Methyl 3-bromocyclobutane-1-carboxylate is a key building block for introducing this motif. This document provides a comprehensive guide to the nucleophilic substitution reactions of this compound with a variety of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. We delve into the mechanistic underpinnings, stereochemical outcomes, and provide detailed, field-tested protocols for these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction
The cyclobutane moiety has emerged as a desirable structural motif in modern drug discovery. Its rigid, puckered conformation provides a defined spatial arrangement for substituents, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, cyclobutanes can serve as isosteres for aromatic rings, offering a pathway to modulate physicochemical properties such as solubility and metabolic stability.[1] this compound is a readily accessible and versatile starting material for the synthesis of a wide array of 1,3-disubstituted cyclobutane derivatives.[2][3][4][5][6] Understanding its reactivity with various nucleophiles is paramount for its effective utilization in the synthesis of complex molecules and pharmaceutical intermediates.[7][8][9][10]
This application note will explore the nucleophilic substitution reactions of this compound, focusing on the practical aspects of experimental design and execution. The reactions discussed herein predominantly proceed via an SN2 mechanism, which has significant stereochemical implications.
Mechanistic Overview: The SN2 Reaction on a Cyclobutane Ring
The reaction of this compound with a nucleophile is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[11][12][13] In this concerted mechanism, the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the side opposite to the carbon-bromine bond (a "backside attack").[14][15] Simultaneously, the bromide ion, a good leaving group, departs.[14]
A critical consequence of the SN2 mechanism is the inversion of stereochemistry at the reaction center, often referred to as a Walden inversion.[14][16] If the starting material is a single enantiomer (e.g., R), the product will be the opposite enantiomer (S), and vice-versa.[15][16] For cis/trans isomers, a reaction on one stereocenter will lead to the corresponding inverted product. For instance, a reaction on a cis-1,3-disubstituted cyclobutane will likely result in a trans-1,3-disubstituted product if the reaction proceeds via a clean SN2 pathway.[15][17]
The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[14] Steric hindrance around the electrophilic carbon can significantly impede the backside attack, slowing down or even preventing the reaction.[14] The cyclobutane ring, while strained, is amenable to SN2 reactions at the 3-position.
Caption: Generalized SN2 reaction mechanism.
Reactions with Nitrogen Nucleophiles
Nitrogen-containing functional groups are ubiquitous in pharmaceuticals. The reaction of this compound with various nitrogen nucleophiles provides a direct route to 3-amino- and 3-azido-cyclobutane-1-carboxylic acid derivatives.
Amination with Primary and Secondary Amines
Primary and secondary amines are excellent nucleophiles for the displacement of the bromide. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction, preventing the protonation of the amine nucleophile.[18]
Protocol: Synthesis of Methyl 3-(benzylamino)cyclobutane-1-carboxylate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Acetonitrile (CH₃CN) as solvent
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
To a solution of this compound in acetonitrile, add benzylamine and potassium carbonate.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Azide Substitution
The introduction of an azide group is a valuable transformation as azides can be readily reduced to primary amines or used in "click" chemistry reactions. Sodium azide is a common and effective nucleophile for this purpose.
Protocol: Synthesis of Methyl 3-azidocyclobutane-1-carboxylate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Dimethylformamide (DMF) as solvent
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in DMF in a round-bottom flask.
-
Add sodium azide to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.
-
Heat the reaction mixture to 60-80°C and stir until the reaction is complete as indicated by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product may be used directly in the next step or purified by column chromatography.
-
Reactions with Oxygen Nucleophiles
Oxygen nucleophiles, such as alcohols and carboxylates, can be used to synthesize ether and ester derivatives of the cyclobutane core.
Ether Formation with Alkoxides
The reaction with alkoxides, generated from the corresponding alcohol and a strong base, proceeds via a Williamson ether synthesis-type reaction.
Protocol: Synthesis of Methyl 3-methoxycyclobutane-1-carboxylate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (NaOMe) (1.2 eq)
-
Methanol (MeOH) as solvent
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
-
Procedure:
-
Dissolve this compound in methanol.
-
Carefully add sodium methoxide to the solution. The reaction can be exothermic.
-
Heat the mixture to reflux and monitor by TLC or GC-MS.
-
After completion, cool the reaction and neutralize with a weak acid (e.g., ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Reactions with Sulfur Nucleophiles
Sulfur nucleophiles are generally more potent than their oxygen counterparts. Thiols and their corresponding thiolates readily displace the bromide to form thioethers.
Thioether Formation with Thiols
The reaction with thiols is often carried out in the presence of a base to generate the more nucleophilic thiolate in situ.
Protocol: Synthesis of Methyl 3-(phenylthio)cyclobutane-1-carboxylate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Dimethylformamide (DMF) as solvent
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
To a solution of this compound in DMF, add thiophenol and potassium carbonate.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Reactions with Carbon Nucleophiles
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Cyanide and enolates are effective carbon nucleophiles for reaction with this compound.
Cyanation
The introduction of a nitrile group provides a versatile handle for further transformations, such as hydrolysis to a carboxylic acid or reduction to an amine.
Protocol: Synthesis of Methyl 3-cyanocyclobutane-1-carboxylate
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)[19]
-
Dimethyl sulfoxide (DMSO) as solvent
-
Round-bottom flask, magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in DMSO.
-
Add sodium cyanide. Caution: Cyanide salts are extremely toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate safety precautions.[20][21]
-
Heat the reaction mixture to 80-100°C and monitor its progress.
-
Upon completion, cool the reaction and carefully pour it into a large volume of water.
-
Extract the product with ethyl acetate.
-
Wash the organic extracts thoroughly with water to remove DMSO, then with brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Summary of Reaction Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Product Functional Group |
| Nitrogen | Benzylamine | K₂CO₃ | CH₃CN | Reflux | Secondary Amine |
| Sodium Azide | - | DMF | 60-80°C | Azide | |
| Oxygen | Sodium Methoxide | - | MeOH | Reflux | Ether |
| Sulfur | Thiophenol | K₂CO₃ | DMF | RT - 50°C | Thioether |
| Carbon | Sodium Cyanide | - | DMSO | 80-100°C | Nitrile |
Potential Side Reactions
While SN2 reactions are generally clean, potential side reactions should be considered, particularly with hindered substrates or under harsh conditions.
-
Elimination (E2): Strong, sterically hindered bases can promote the elimination of HBr to form methyl cyclobut-2-ene-1-carboxylate.
-
Ring Opening: Under certain conditions, especially with strained cyclobutane systems, ring-opening reactions can occur, although this is less common for simple nucleophilic substitutions.[22][23][24][25][26]
Caption: General experimental workflow for nucleophilic substitution.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of 1,3-disubstituted cyclobutane derivatives. The protocols and mechanistic insights provided in this application note offer a solid foundation for researchers to effectively utilize this reagent in their synthetic campaigns. The straightforward SN2 reactivity, coupled with the potential for stereochemical control, makes it an attractive tool for the construction of complex molecules with unique three-dimensional architectures, which is of significant interest in the field of drug discovery and development.
References
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- ACS Publications. (2020, December 21). Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid | Organic Process Research & Development.
- ACS Publications. (2021, August 6). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist.
- Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts.
- Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (2016). J. Org. Chem., 81, 8050-8060.
- ChemicalBook.
- Methyl 3-oxocyclopentane-1-carboxylate: Applications in Chemical Synthesis. (2025, October 29).
- Google Patents. (N.D.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Organic Chemistry I. (N.D.). 7.2 SN2 Reaction Mechanisms, Energy Diagram and Stereochemistry.
- Chemistry LibreTexts. (2023, January 22). Stereochemistry SN2 Reactions. Chemistry LibreTexts.
- Google Patents. (N.D.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Reddit. (2020, March 27). [Nucleophilic substitution] Why is B the correct answer. r/chemhelp.
- Wikipedia. (N.D.). Nucleophilic substitution. Wikipedia.
- Nucleophilic Substitution Reactions. (N.D.).
- Organic Syntheses. (2018, October 24).
- NIH. (2025, July 10). Thiol-thiol cross-clicking using bromo-ynone reagents. PMC.
- Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry.
- ResearchGate. (2025, August 7). Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF.
- Guidechem.
- TCI Chemicals. This compound (cis- and trans- mixture). TCI Chemicals.
- ResearchGate. (2025, August 6). (PDF) Formal Nucleophilic Substitution of Bromocyclopropanes.
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- Unexpected proximal ring opening reactions of benzocyclobutene complexes. (N.D.).
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- ResearchGate. (2025, August 9). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc.
- ResearchGate. Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.
- Tokyo University of Science. Cyclobutene Ring Opening Reactions.
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- ChemSpider Synthetic Pages. Nucleophilic displacement of a benzylic bromide using sodium cyanide.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Methyl 3-bromocyclobutane-1-carboxylate
Welcome to the dedicated technical support guide for researchers, scientists, and professionals in drug development working with Methyl 3-bromocyclobutane-1-carboxylate. This resource is designed to provide expert insights and practical solutions to enhance the yield and purity of your reactions involving this versatile building block. The strained cyclobutane ring offers unique conformational constraints valuable in medicinal chemistry, but its reactivity can present challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your experimental success.
Troubleshooting Guide: Enhancing Reaction Yields
This section addresses common issues encountered during reactions with this compound, offering systematic approaches to problem-solving.
Question 1: I'm experiencing very low yields in my Suzuki-Miyaura cross-coupling reaction with this compound. What are the primary factors to investigate?
Low yields in Suzuki couplings are a frequent challenge and can often be traced back to several key parameters.[1][2] A systematic evaluation of your reaction setup is the most effective approach.
Initial Checks:
-
Inert Atmosphere: The exclusion of oxygen is critical. Palladium(0) catalysts and phosphine ligands are highly susceptible to oxidation, which leads to catalyst deactivation.[2]
-
Protocol: Ensure your reaction vessel is thoroughly flame-dried. Seal the flask and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) at least three times. Solvents should be rigorously degassed by sparging with inert gas or through freeze-pump-thaw cycles.
-
-
Reagent Quality:
-
This compound: While generally stable, ensure it has been stored correctly, away from moisture and incompatible materials like strong acids, bases, and oxidizing agents.[3][4]
-
Boronic Acid/Ester: These reagents can be unstable and are a common cause of low yields.[5] They are susceptible to protodeboronation, a side reaction that replaces the boron group with hydrogen.[2] Consider using fresh, high-purity boronic acid or a more stable derivative like a pinacol ester.
-
Catalyst and Ligand: Palladium catalysts and phosphine ligands can degrade over time. Use fresh reagents or those stored properly under an inert atmosphere.[2]
-
-
Base Selection and Purity: The base is crucial for activating the boronic acid but can also promote side reactions.[2] Ensure your base is anhydrous and of high purity. If you suspect ester hydrolysis due to a strong base, consider using a milder base like potassium phosphate.
Advanced Troubleshooting Workflow:
If initial checks do not resolve the issue, a more detailed optimization is necessary. The following decision tree can guide your efforts.
Caption: Troubleshooting workflow for low-yield Suzuki reactions.
Question 2: My reaction appears to stall before completion, and I'm observing significant side products. What could be the cause?
Reaction stalling is often a sign of catalyst deactivation.[6] The formation of side products, such as homocoupled boronic acids, further points to issues within the catalytic cycle.
Potential Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) species can be unstable.
-
Solution: Monitor the reaction by TLC or GC-MS. If it stalls, the addition of a fresh batch of catalyst and ligand may restart the reaction.[6] This suggests the initial catalyst load was insufficient or deactivated over time.
-
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[5]
-
Competing Elimination Reactions: The strained cyclobutane ring, while generally stable in cross-coupling, can be susceptible to elimination under harsh basic conditions or high temperatures, leading to cyclobutene derivatives.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition 1 (General) | Condition 2 (For Sensitive Substrates) | Rationale |
| Catalyst | Pd(dppf)Cl₂ (2-5 mol%) | Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%) | Pd(dppf)Cl₂ is a robust, general-purpose catalyst. Buchwald ligands like SPhos are excellent for challenging couplings. |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | K₂CO₃ is a standard base. K₃PO₄ is often milder and can reduce side reactions like ester hydrolysis.[8] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | Dioxane is a common solvent. Toluene can be beneficial for some substrates and allows for higher temperatures if needed. |
| Temperature | 80-100 °C | 70-90 °C | Start in this range and optimize. Lower temperatures can increase selectivity and prevent degradation.[1] |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound? A: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] Avoid moisture and keep it away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent degradation.[3][4]
Q2: Is this compound stable to hydrolysis? A: The methyl ester is susceptible to hydrolysis under either strong acidic or basic conditions, especially at elevated temperatures. If your reaction requires a strong base, be mindful of potential hydrolysis to the corresponding carboxylic acid. This can often be avoided by using milder bases like K₃PO₄ or by running the reaction at a lower temperature for a longer duration.
Q3: Can this compound be used in other types of cross-coupling reactions? A: Yes. While Suzuki coupling is common, this substrate is also valuable in other modern synthetic methods. For example, it has been successfully employed in photoredox-catalyzed reactions, including nickel-catalyzed arylations, to form 1,3-disubstituted cyclobutanes.[10][11] These mild, light-driven methods can be an excellent alternative to traditional palladium catalysis.
Q4: What is the typical reactivity of the C-Br bond in this molecule? A: The C(sp³)-Br bond on the cyclobutane ring is reactive towards oxidative addition with low-valent transition metals like Pd(0) or Ni(0), which is the key initiation step in many cross-coupling reactions. The reactivity is generally higher than that of an analogous C-Cl bond.[2] The strained nature of the four-membered ring can influence the rate and efficiency of this step.[12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for your experiments.
Caption: Step-by-step experimental workflow for a typical Suzuki coupling.
Detailed Steps:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid (1.2-1.5 equivalents) and the base (2.0-3.0 equivalents).
-
Reactant Addition: Add this compound (1.0 equivalent).
-
Inerting: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[2]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction's progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired coupled product.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Transition Metal-Catalyzed Cyclobutane Formation.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- BOC Sciences. (n.d.). MSDS of this compound.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
-
Macmillan Group, Princeton University. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]
-
PubMed Central. (n.d.). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 4935-00-6 Name: -. Retrieved from [Link]
-
The Journal of Chemical Physics. (n.d.). The Reaction of Cyclobutane with Hg 6 (3 PI) Atoms. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
Sources
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- 3. capotchem.cn [capotchem.cn]
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- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Methyl 3-bromocyclobutane-1-carboxylate and Its Derivatives
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development working with Methyl 3-bromocyclobutane-1-carboxylate and its analogs. The unique strained ring system and the presence of a halogen and an ester group in these molecules present specific purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these complexities and achieve high purity for your compounds.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the purification of this compound and its derivatives.
Q1: What are the most common impurities I should expect when synthesizing this compound?
The nature of impurities is highly dependent on the synthetic route employed. A common multi-step synthesis starts from 3-oxocyclobutanecarboxylic acid. Based on this and similar synthetic strategies, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: Such as 3-oxocyclobutanecarboxylic acid or its precursor.
-
Reagent-Derived Byproducts: For instance, if a brominating agent like carbon tetrabromide in the presence of triphenylphosphine is used, triphenylphosphine oxide is a very common and often difficult-to-remove byproduct.
-
Stereoisomers: The synthesis can often lead to a mixture of cis and trans diastereomers, which can be challenging to separate due to their very similar physical and chemical properties.
-
Ring-Opened or Rearranged Products: The strained cyclobutane ring can be susceptible to opening or rearrangement under certain reaction or purification conditions, especially with heat or strong acids/bases.
-
Residual Solvents: Solvents used in the reaction or work-up can be retained in the final product.
Q2: My primary purification challenge is separating the cis and trans isomers of my derivative. What is the best approach?
Separating diastereomers of cyclobutane derivatives is a frequent and significant hurdle. Here's a breakdown of effective strategies:
-
Flash Column Chromatography: This is the most common and often successful method. The key to success lies in optimizing the stationary and mobile phases.
-
Normal-Phase Chromatography: Using a polar stationary phase like silica gel with a non-polar mobile phase is generally effective for these moderately polar compounds. A shallow gradient of a polar solvent (like ethyl acetate) in a non-polar solvent (like hexanes) can effectively resolve isomers.
-
Reversed-Phase Chromatography: For more polar derivatives, reversed-phase chromatography with a C18 stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) might provide better separation.
-
-
High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, HPLC offers higher resolution than flash chromatography. Both normal-phase and reversed-phase HPLC can be employed.
-
Chiral Chromatography: If you are dealing with enantiomers of a specific diastereomer, a chiral stationary phase (CSP) is necessary. Polysaccharide-based CSPs are a common choice.
Q3: I am struggling with a persistent impurity that co-elutes with my product during column chromatography. What are my options?
This is a common frustration. Here are several troubleshooting steps:
-
Optimize Your Chromatography:
-
Change the Solvent System: Experiment with different solvent systems. Sometimes, switching one of the mobile phase components (e.g., from hexanes to heptane, or from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation.
-
Try a Different Stationary Phase: If silica gel isn't working, consider alumina (basic or neutral) or a bonded phase like diol or cyano.
-
-
Chemical Treatment (Work-up):
-
Acid/Base Washes: If the impurity is acidic or basic, a liquid-liquid extraction with a dilute aqueous acid or base solution during the work-up can remove it. For example, to remove acidic impurities from an ester, you can wash the organic solution with 2N sodium carbonate.
-
Specific Reagent Scavenging: For impurities like triphenylphosphine oxide, specific work-up procedures, such as precipitation from a non-polar solvent, can be effective.
-
-
Alternative Purification Techniques:
-
Distillation: this compound has a predicted boiling point of 193.8±33.0 °C. For thermally stable, liquid derivatives, fractional distillation under reduced pressure can be an excellent method to separate compounds with different boiling points.
-
Recrystallization: If your derivative is a solid, recrystallization is a powerful purification technique that can often remove impurities that are difficult to separate by chromatography. The key is to find a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble at low temperatures.
-
Troubleshooting Guides
Guide 1: Poor Separation in Flash Column Chromatography
Problem: Your product and impurities are eluting together, or the separation between spots on TLC is minimal.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Run a TLC gradient: Spot your crude mixture on a TLC plate and place it in a beaker with a solvent gradient (e.g., a piece of filter paper soaked in ethyl acetate leaning against the side with hexanes at the bottom). This can help you quickly identify a better solvent ratio. 2. Try different solvent classes: If an ethyl acetate/hexanes system fails, try a system with a different polarity profile, such as dichloromethane/methanol or diethyl ether/hexanes. |
| Column Overloading | 1. Reduce the sample load: As a rule of thumb, for silica gel flash chromatography, the sample load should be 1-5% of the mass of the silica gel. 2. Dry loading: Adsorb your crude material onto a small amount of silica gel and load the dry powder onto the top of your column. This often results in better separation than wet loading in a solvent. |
| Poorly Packed Column | 1. Ensure a homogenous slurry: When packing the column, make sure the silica gel is fully suspended in the initial mobile phase. 2. Avoid air bubbles: Trapped air can lead to channeling and poor separation. |
| Compound Instability on Silica | 1. Use a deactivated stationary phase: Silica gel is acidic and can cause degradation of sensitive compounds. Consider using neutral alumina or treating the silica gel with a base like triethylamine. 2. Work quickly: Do not let the compound sit on the column for an extended period. |
Guide 2: Product Degradation During Purification
Problem: You are losing a significant amount of your product during purification, and you observe the appearance of new, unexpected spots on TLC or peaks in GC/MS.
| Potential Cause | Troubleshooting Steps |
| Thermal Instability | 1. Avoid excessive heat: If using distillation, perform it under high vacuum to lower the boiling point. When removing solvent on a rotary evaporator, use a low-temperature water bath. The compound is noted to be heat-sensitive. 2. Store properly: Keep the compound refrigerated (0-10°C) as recommended. |
| Acid/Base Sensitivity | 1. Use neutral work-up conditions: Avoid strong acids or bases during liquid-liquid extractions if your compound is sensitive. 2. Deactivate silica gel: As mentioned above, the acidic nature of silica gel can be detrimental. Pre-treating the silica with a small amount of triethylamine in your eluent can help. |
| Hydrolysis of the Ester | 1. Use dry solvents: Ensure all your solvents for chromatography and work-up are anhydrous to prevent hydrolysis of the methyl ester back to the carboxylic acid. 2. Avoid aqueous work-ups if possible: If your synthesis allows, a non-aqueous work-up might be preferable. |
Experimental Protocols
Protocol 1: Flash Column Chromatography for General Purification
This protocol provides a general method for the purification of this compound derivatives using silica gel flash chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column for your sample amount.
-
Prepare a slurry of silica gel (60 Å, particle size 0.043–0.063 mm) in your initial, non-polar mobile phase (e.g., 100% hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with the non-polar mobile phase.
-
Gradually increase the polarity by adding a more polar solvent (e.g., start with 100% hexanes and gradually increase the percentage of ethyl acetate). A typical gradient might be from 2% to 5% EtOAc in hexanes.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of Workflows
Diagram 1: Troubleshooting Poor Chromatographic Separation
Caption: A workflow for troubleshooting poor separation in column chromatography.
Diagram 2: General Purification Workflow
Caption: A decision-making workflow for the purification of cyclobutane derivatives.
References
- Technical Support Center: Purification of Cyclobutane Isomers by Chrom
- Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. (URL: )
- Methyl 3-broMocyclobutane-1-carboxyl
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Public
- This compound CAS#: 4935-00-6 - ChemicalBook. (URL: )
- US4365097A - Process for the preparation of halogenated aliphatic ethers - Google P
- CN101328120B - Preparation method of omega-halogenated alkyl acid ester - Google P
-
Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - NIH. (URL: [Link])
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC. (URL: [Link])
-
Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobuta.. - Filo. (URL: [Link])
- Process for separating halogenated hydrocarbons by extractive distillation - Google P
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1- carboxylate - Organic Syntheses. (URL: [Link])
-
Reactions of Cyclopropane and Cyclobutane - Pharmaguideline. (URL: [Link])
-
Solved 8.20 Cyclobutane reacts with bromine to give | Chegg.com. (URL: [Link]
Technical Support Center: Optimization of Reaction Conditions for "Methyl 3-bromocyclobutane-1-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the synthesis and optimization of Methyl 3-bromocyclobutane-1-carboxylate. This guide is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experimental work. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound, and what are the key precursors?
The most prevalent and practical synthetic pathway to this compound initiates from commercially available starting materials. The general sequence involves three key transformations:
-
Esterification: The synthesis typically begins with a cyclobutane derivative containing a carboxylic acid and a hydroxyl group, such as 3-hydroxycyclobutane-1-carboxylic acid.[1] This precursor undergoes esterification to yield Methyl 3-hydroxycyclobutane-1-carboxylate.
-
Reduction (if starting from a ketone): An alternative starting point is Methyl 3-oxocyclobutanecarboxylate.[2] This ketone is reduced to the corresponding alcohol, Methyl 3-hydroxycyclobutane-1-carboxylate.
-
Bromination: The final step is the conversion of the hydroxyl group in Methyl 3-hydroxycyclobutane-1-carboxylate to a bromide, affording the target molecule, this compound.[3] This is commonly achieved using an Appel reaction or other brominating agents.[4]
Q2: I am starting with 3-hydroxycyclobutane-1-carboxylic acid. What are the optimal conditions for the initial esterification step?
For the esterification of 3-hydroxycyclobutane-1-carboxylic acid to Methyl 3-hydroxycyclobutane-1-carboxylate, a Fischer esterification is the standard and most effective method.[5][6]
Underlying Principle: The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5][6] To drive the equilibrium towards the ester product, it is crucial to use a large excess of the alcohol (methanol in this case) and an acid catalyst.
Optimized Protocol for Fischer Esterification:
| Parameter | Recommended Condition | Rationale |
| Solvent | Methanol (large excess) | Acts as both the reactant and the solvent, driving the equilibrium forward. |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) | Strong acid catalysts that protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-12 hours | Monitor by TLC or GC-MS for the disappearance of the starting material. |
| Work-up | 1. Neutralize with a weak base (e.g., NaHCO₃ solution). 2. Extract with an organic solvent (e.g., ethyl acetate). 3. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate. | Removes the acid catalyst and isolates the ester product. |
Q3: My bromination of Methyl 3-hydroxycyclobutane-1-carboxylate is giving a low yield. How can I optimize this Appel reaction?
Low yields in the Appel reaction are a common issue.[7][8] The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine (PPh₃) and a carbon tetrahalide (CBr₄ for bromination).[4] The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry.[4]
Causality of Low Yields:
-
Competing Elimination Reactions: The strained cyclobutane ring can be susceptible to elimination side reactions.[9]
-
Steric Hindrance: The cyclobutane structure may present steric challenges for the nucleophilic attack.
-
Moisture: The presence of water can consume the reagents and reduce the reaction's efficiency.[10]
-
Byproduct Removal: The byproduct, triphenylphosphine oxide (TPPO), can be difficult to separate from the desired product, leading to purification losses.[10]
Troubleshooting and Optimization Strategies:
| Issue | Recommended Action | Scientific Rationale |
| Low Conversion | Increase reagent equivalents (PPh₃ and CBr₄) to 1.5-2.0 eq. | Drives the reaction to completion by ensuring the alcohol is fully consumed. |
| Add a bromide salt (e.g., LiBr).[7] | Increases the concentration of the bromide nucleophile, favoring the desired Sₙ2 substitution over competing reactions.[7] | |
| Side Reactions | Run the reaction at a lower temperature (0 °C to room temperature). | Minimizes elimination and other side reactions that are often favored at higher temperatures. |
| Consider an alternative solvent like THF or acetonitrile instead of DCM.[7] | Solvent polarity can influence the reaction rate and selectivity. | |
| Difficult Purification | After the reaction, precipitate TPPO by adding a non-polar solvent like pentane or hexane and filter.[10] | TPPO is insoluble in non-polar solvents, allowing for its removal by filtration. |
| Persistent Low Yield | Consider a two-step alternative: 1. Convert the alcohol to a tosylate (TsCl, pyridine). 2. Displace the tosylate with bromide (LiBr or NaBr in acetone).[7] | Tosylates are excellent leaving groups, and this method can sometimes provide higher and more consistent yields for challenging substrates.[7] |
Troubleshooting Guide
Problem: Incomplete reaction or multiple spots on TLC after bromination.
Workflow for Troubleshooting Incomplete Bromination:
Caption: Troubleshooting workflow for incomplete bromination reactions.
Problem: Product instability or decomposition during purification.
Cyclobutane derivatives can be prone to ring-opening under certain conditions.[9][11]
Strategies for Stable Product Isolation:
-
Mild Purification Conditions: Use silica gel chromatography with a neutral solvent system (e.g., hexane/ethyl acetate). Avoid acidic or basic additives in the mobile phase.
-
Temperature Control: Keep the product cold during work-up and storage.[12] If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
-
Avoid Prolonged Exposure to Silica Gel: If the product is sensitive to silica, consider alternative purification methods like preparatory TLC or using a less acidic stationary phase like alumina.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxycyclobutane-1-carboxylate
This protocol is adapted for the reduction of Methyl 3-oxocyclobutanecarboxylate.[2]
-
Dissolve Methyl 3-oxocyclobutanecarboxylate (1.0 eq.) in anhydrous methanol or tetrahydrofuran (THF) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC for the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by flash column chromatography on silica gel (e.g., 30-50% ethyl acetate in hexanes) to obtain pure Methyl 3-hydroxycyclobutane-1-carboxylate.
Protocol 2: Bromination via Appel Reaction
This protocol is a general guideline for the bromination of Methyl 3-hydroxycyclobutane-1-carboxylate.
-
To a solution of Methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triphenylphosphine (1.5 eq.).
-
Slowly add a solution of carbon tetrabromide (CBr₄) (1.5 eq.) in the same solvent, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with pentane or hexane to precipitate the triphenylphosphine oxide.
-
Filter the mixture through a pad of celite, washing the filter cake with pentane or hexane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to afford this compound.
Visualizing the Synthetic Workflow:
Caption: Common synthetic routes to this compound.
References
-
ScholarWorks. (n.d.). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
ResearchGate. (2016, June 29). Any suggestions on how to increase the yield of an Appel reaction of a straight chain terminal diol (C12, C16, C22)? Retrieved from [Link]
-
Reddit. (2022, September 13). Help needed! Why my appel reaction did not work? Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Alcohol to Bromide - Common Conditions. Retrieved from [Link]
-
Chemia. (2023, November 27). Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Organic Chemistry Portal. (2017, March 14). Reaction Procedure of Appel Reaction & Workup. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1. Procedure. Retrieved from [Link]
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). CN101209953A - Applied synthesis method for bromocyclobutane.
-
University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Chemguide. (n.d.). Alkanes and cycloalkanes with chlorine or bromine. Retrieved from [Link]
-
Organic Syntheses. (2018, October 24). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Methyl cis-3-hydroxycyclobutanecarboxylate | 63485-50-7 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Reaction Procedure of Appel Reaction & Workup [chemistrynewlight.blogspot.com]
- 11. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 12. Troubleshooting [chem.rochester.edu]
Technical Support Center: Troubleshooting Byproducts in Reactions of Methyl 3-bromocyclobutane-1-carboxylate
Welcome to the technical support guide for Methyl 3-bromocyclobutane-1-carboxylate. This versatile building block is instrumental in the synthesis of complex molecules due to its strained four-membered ring and reactive bromide. However, its unique structure also presents challenges, often leading to a complex mixture of byproducts. This guide is designed to help you, the research scientist, navigate these challenges by providing in-depth, mechanistically-grounded answers to common experimental issues. We will explore the "why" behind byproduct formation and offer actionable strategies for mitigation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during reactions with this compound.
Question 1: My analysis shows a byproduct with a mass two units less than my starting material and signals of a double bond in the NMR. What is it, and how can I prevent its formation?
Answer: This is a classic case of an elimination reaction , specifically a dehydrohalogenation. The observed byproduct is almost certainly Methyl cyclobut-2-ene-1-carboxylate .
Causality: As a secondary alkyl halide, this compound is susceptible to both substitution (the desired pathway, SN1/SN2) and elimination (E1/E2).[1] Elimination is favored by:
-
Strong or Bulky Bases: Reagents like potassium tert-butoxide, DBU, or even basic nucleophiles can abstract a proton from a carbon adjacent to the bromide, leading to the formation of a C=C double bond.[1][2]
-
High Temperatures: Elimination reactions generally have a higher activation energy than substitution reactions. Increasing the reaction temperature will disproportionately favor the elimination pathway.[3]
-
Solvent Choice: Protic solvents can stabilize the transition state for elimination.
Troubleshooting & Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most critical parameter. Run your reaction at the lowest possible temperature that still allows for a reasonable reaction rate.
-
Re-evaluate Your Base/Nucleophile: If substitution is the goal, use a nucleophile that is a weak base (e.g., azide, cyanide, or a neutral amine). If a base is required, use a weaker, non-nucleophilic base where possible.
-
Solvent Selection: Favor polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents are known to favor SN2 reactions over elimination for secondary halides.
// Nodes SM [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Nuc [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base (B:)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; SN2_Product [label="Desired Product\n(Substitution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2_Product [label="Byproduct\n(Elimination)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transition_SN2 [label="SN2 Transition State", shape=point, width=0.01, height=0.01]; Transition_E2 [label="E2 Transition State", shape=point, width=0.01, height=0.01];
// Edges Nuc -> Transition_SN2 [label=" Low Temp\n Good Nucleophile", fontsize=8, fontcolor="#5F6368"]; SM -> Transition_SN2; Transition_SN2 -> SN2_Product [label=" SN2 Pathway", color="#34A853", fontcolor="#34A853"];
Base -> Transition_E2 [label=" High Temp\n Strong/Bulky Base", fontsize=8, fontcolor="#5F6368"]; SM -> Transition_E2; Transition_E2 -> E2_Product [label=" E2 Pathway", color="#EA4335", fontcolor="#EA4335"]; }
Figure 1. Competing SN2 (Substitution) and E2 (Elimination) pathways.
Question 2: My mass spectrometry indicates a significant amount of a linear, acyclic byproduct. What could be causing the cyclobutane ring to open?
Answer: You are observing a ring-opening reaction . The inherent ring strain of the cyclobutane core makes it susceptible to cleavage under certain conditions, particularly in the presence of Lewis acids or specific nucleophiles.[4]
Causality: Donor-Acceptor (D-A) cyclobutanes, where the ring is substituted with both an electron-withdrawing group (like your methyl ester) and a potential leaving group (the bromide), are particularly prone to ring-opening.[5] The mechanism often involves:
-
Lewis Acid Activation: A Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂) coordinates to the carbonyl oxygen or the bromide, increasing the electrophilicity of the cyclobutane ring.
-
Nucleophilic Attack: A nucleophile then attacks one of the ring carbons, leading to a concerted or stepwise cleavage of a C-C bond to relieve ring strain. This results in a linear γ-substituted product.[4]
Troubleshooting & Mitigation Strategies:
-
Avoid Strong Lewis Acids: If your reaction requires a catalyst, screen for milder alternatives. Sometimes, protic acids or weaker Lewis acids are sufficient without promoting ring cleavage.
-
Control Nucleophile Choice: Highly reactive nucleophiles may induce ring-opening even without a catalyst. If this is observed, consider using a less reactive nucleophile or protecting the ester group to reduce its electron-withdrawing nature.
-
Optimize Solvent and Temperature: Perform the reaction at low temperatures to minimize the energy available to overcome the activation barrier for ring-opening.
// Nodes sub [label="Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; la [label="Lewis Acid (LA)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; activated [label="Activated Complex\n[Substrate-LA]", fillcolor="#FBBC05", fontcolor="#202124"]; nuc [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Ring-Opened Product\n(Acyclic Byproduct)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges sub -> activated [label="Coordination", fontsize=8, fontcolor="#5F6368"]; la -> activated; activated -> product [label=" Nucleophilic Attack\n & Ring Cleavage", fontsize=8, fontcolor="#5F6368", dir=forward]; nuc -> product; }
Figure 2. General mechanism for Lewis acid-catalyzed ring-opening.
Question 3: My reaction is sluggish, and the main isolated product is the 3-bromocyclobutane-1-carboxylic acid, not my desired ester. What is happening?
Answer: Your methyl ester is undergoing hydrolysis to the corresponding carboxylic acid.[6] This is a common side reaction, especially if trace amounts of water are present under acidic or basic conditions.
Causality: Ester hydrolysis is the cleavage of an ester by water. The mechanism is typically a nucleophilic acyl substitution.[6][7]
-
Acid-Catalyzed: Protons activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.
-
Base-Promoted (Saponification): Hydroxide ions directly attack the carbonyl carbon. This process is irreversible if a full equivalent of base is used, as it forms the unreactive carboxylate salt.
Troubleshooting & Mitigation Strategies:
-
Ensure Anhydrous Conditions: Dry your solvents and glassware thoroughly. Use freshly distilled or purchased anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Purify Reagents: Ensure your starting materials and reagents are free of water.
-
Buffer the Reaction: If your reaction generates acid or base, consider adding a non-nucleophilic buffer to maintain a neutral pH.
-
Careful Workup: During the aqueous workup, minimize contact time with acidic or basic layers. Neutralize the reaction mixture promptly and extract the product into an organic solvent.
Summary of Common Byproducts and Mitigation
| Byproduct Name | Byproduct Structure | Formation Pathway | Key Mitigation Strategies |
| Methyl cyclobut-2-ene-1-carboxylate | Alkene | E1/E2 Elimination | Lower reaction temperature; use weak, non-bulky bases/nucleophiles; use polar aprotic solvents.[1][3] |
| Acyclic γ-substituted butenoate | Linear Alkene | Ring-Opening | Avoid strong Lewis acids; use milder reaction conditions; screen nucleophiles for lower reactivity.[4][5] |
| 3-Bromocyclobutane-1-carboxylic acid | Carboxylic Acid | Ester Hydrolysis | Use strict anhydrous conditions; run under inert atmosphere; perform a careful, pH-controlled workup.[6] |
| Diastereomers (cis/trans isomers) | Stereoisomer | Isomerization/Epimerization | Use reaction conditions that favor a stereospecific mechanism (e.g., SN2); careful chromatographic separation. |
| Rearranged Products (e.g., cyclopentyl) | Isomeric Ring | Carbocation Rearrangement | Use conditions that avoid carbocation formation (favor SN2 over SN1); avoid strong acids and high heat.[8][9] |
Validated Experimental Protocol: SN2 Azidation with Minimized Byproducts
This protocol describes the synthesis of Methyl 3-azidocyclobutane-1-carboxylate, a reaction that often competes with elimination. The conditions are optimized to favor the SN2 pathway.
Objective: To synthesize Methyl 3-azidocyclobutane-1-carboxylate via an SN2 reaction while minimizing the formation of Methyl cyclobut-2-ene-1-carboxylate.
Materials:
-
This compound (1.0 eq)
-
Sodium Azide (NaN₃) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C for at least 4 hours and cool under a stream of dry nitrogen.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium azide (1.5 eq).
-
Expert Insight: Using a slight excess of the nucleophile ensures the reaction goes to completion and helps maintain a good reaction rate at a lower temperature.
-
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe to the flask. Stir the resulting suspension. Add this compound (1.0 eq) dropwise at room temperature.
-
Temperature Control: Heat the reaction mixture to 50 °C.
-
Expert Insight: 50 °C is a compromise. It is warm enough to promote the SN2 reaction at a reasonable rate but low enough to significantly disfavor the higher-activation-energy E2 elimination pathway.[3]
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing diethyl ether and saturated aq. NaHCO₃.
-
Expert Insight: The bicarbonate wash removes any acidic impurities and residual DMF.
-
-
Extraction: Extract the aqueous layer twice more with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the desired azide from any potential elimination byproduct.
// Nodes start [label="Analyze Crude Reaction Mixture\n(NMR, LC-MS)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q_mass [label="Is the main byproduct's\nmass correct for the\ndesired product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_nmr [label="Does NMR show unexpected\nalkene or acyclic signals?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; q_acid [label="Is the byproduct more polar\nand acidic (e.g., carboxylic acid)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
res_isomer [label="Issue: Diastereomers\nSolution: Check starting material purity.\nOptimize for stereospecific reaction.\nPurify by chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"]; res_elim [label="Issue: Elimination\nSolution: Lower temperature.\nUse a less basic nucleophile.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_open [label="Issue: Ring-Opening\nSolution: Avoid Lewis acids.\nUse milder conditions.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; res_hydrolysis [label="Issue: Hydrolysis\nSolution: Use anhydrous conditions.\nControl pH during workup.", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Connections start -> q_mass; q_mass -> res_isomer [label=" Yes", fontsize=8, fontcolor="#5F6368"]; q_mass -> q_nmr [label=" No", fontsize=8, fontcolor="#5F6368"]; q_nmr -> res_elim [label=" Alkene Signals", fontsize=8, fontcolor="#5F6368"]; q_nmr -> res_open [label=" Acyclic Signals", fontsize=8, fontcolor="#5F6368"]; q_nmr -> q_acid [label=" Neither", fontsize=8, fontcolor="#5F6368"]; q_acid -> res_hydrolysis [label=" Yes", fontsize=8, fontcolor="#5F6368"]; }
Figure 3. A workflow for troubleshooting common byproducts.
References
- Department of Chemistry, Key Laboratory of Bioorganic Phosphorus Chemistry & Chemical Biology (Ministry of Education), Tsinghua University, Beijing 100084, China. (2008). Ring opening versus ring expansion in rearrangement of bicyclic cyclobutylcarbinyl radicals. Journal of Organic Chemistry.
- Werz, D. B., et al. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews.
- N/A. (2005). Synthesis, fragmentation, and rearrangement reactions of annelated cyclobutylcarbinols.
- Werz, D., et al. (2021). Probable mechanism of the nucleophilic ring-opening of DACs by sydnones.
- CK-12 Foundation. (n.d.).
- Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook.
- CymitQuimica. (n.d.).
- Glaser, R. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. New Home Pages of Dr. Rainer Glaser.
- LibreTexts. (2023). 3.3: Rearrangements. Chemistry LibreTexts.
- Michigan State University Department of Chemistry. (n.d.). Derivatives of Carboxylic Acids. MSU Chemistry.
- The Organic Chemistry Tutor. (2021).
Sources
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Carboxyl Derivative Reactivity [www2.chemistry.msu.edu]
- 7. youtube.com [youtube.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Diastereoselectivity in Reactions with Methyl 3-bromocyclobutane-1-carboxylate
Welcome to the technical support center for "Methyl 3-bromocyclobutane-1-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on controlling diastereoselectivity in reactions involving this versatile cyclobutane building block. The unique conformational constraints of the cyclobutane ring present both opportunities and challenges in stereochemical control. This resource offers troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the possible stereoisomers of this compound, and how can I distinguish them?
This compound has two stereocenters at the C1 and C3 positions. This gives rise to a pair of diastereomers: cis and trans.
-
cis-isomer: The bromo and methoxycarbonyl groups are on the same side of the cyclobutane ring.
-
trans-isomer: The bromo and methoxycarbonyl groups are on opposite sides of the ring.
Each of these diastereomers is chiral and exists as a pair of enantiomers. Therefore, four stereoisomers are possible in total.[1] Commercially available material is often sold as a mixture of cis and trans isomers.[2][3][4]
Distinguishing between cis and trans isomers is most reliably achieved using ¹H NMR spectroscopy. The puckered nature of the cyclobutane ring leads to different magnetic environments for the ring protons in each isomer.
-
Symmetry: The trans-isomer often exhibits a higher degree of symmetry than the cis-isomer, which can lead to a simpler ¹H NMR spectrum. For example, in some symmetrically substituted 1,3-disubstituted cyclobutanes, the four ring methylene protons in the trans isomer can be chemically equivalent, giving rise to a single signal. In contrast, the cis isomer would show more complex splitting patterns.[5]
-
Coupling Constants: The vicinal coupling constants (J-values) between protons on adjacent carbons can differ. The ratio of Jcis to Jtrans is generally greater than 1, although the differences can sometimes be small.[6]
-
Chemical Shifts: The chemical shifts of the methine protons (at C1 and C3) are often different. In 1,3-disubstituted cyclobutanes, the methine protons of the cis isomer are sometimes shielded (appear at a lower ppm) compared to the trans isomer, though this is not a universal rule and depends on the specific substituents.[7]
A definitive assignment usually requires 2D NMR techniques like COSY and NOESY, or comparison to authenticated standards.
Q2: What are the key factors that influence diastereoselectivity in reactions involving this substrate?
The diastereochemical outcome of reactions at either the C1 or C3 center is primarily governed by the following factors:
-
Stereochemistry of the Starting Material: The initial cis or trans configuration of the starting material is the most critical factor. Reactions like SN2 substitutions at C3 will proceed with inversion of configuration, meaning a trans starting material will lead to a cis product, and vice-versa.
-
Reaction Mechanism: The mechanism of the reaction dictates the stereochemical course.
-
SN2 reactions proceed with inversion of configuration (Walden inversion).[8][9]
-
SN1 reactions, which proceed through a planar carbocation intermediate, will lead to a mixture of diastereomers (racemization at the reaction center).
-
Radical reactions can also lead to mixtures, as the intermediate radical may not be configurationally stable.
-
-
Steric Hindrance: The puckered conformation of the cyclobutane ring creates distinct steric environments. Nucleophiles or reagents will preferentially attack from the less hindered face of the ring.
-
Solvent Polarity: The choice of solvent can influence the reaction mechanism. Polar, protic solvents can promote SN1 pathways, leading to a loss of stereoselectivity. Nonpolar solvents tend to favor concerted (SN2) pathways, which are stereospecific.[10]
-
Temperature: Higher reaction temperatures can provide enough energy to overcome the activation barrier for less favored stereochemical pathways, resulting in lower diastereoselectivity.[11]
Q3: How does the cyclobutane ring conformation affect reactivity and stereochemical outcome?
Unlike the well-defined chair conformation of cyclohexane, the cyclobutane ring is in a constant state of flux, rapidly interconverting between puckered conformations to relieve torsional strain.[12] This puckering places the substituents into pseudo-axial and pseudo-equatorial positions.
The stability of these conformations and the barrier to ring-flipping are influenced by the substituents. For 1,3-disubstituted cyclobutanes:
-
The trans isomer typically adopts a conformation where both substituents occupy pseudo-equatorial positions to minimize steric interactions. This can make the trans isomer more rigid.[7]
-
The cis isomer must have one pseudo-axial and one pseudo-equatorial substituent. This can lead to greater steric strain and potentially higher reactivity in certain reactions.
This conformational preference dictates the trajectory of an incoming reagent. For example, in an SN2 reaction on the trans isomer, the nucleophile must approach from a pseudo-axial trajectory to displace the pseudo-equatorial leaving group.
Part 2: Troubleshooting Guide for Common Reactions
This section addresses specific issues you might encounter when using this compound in common synthetic transformations.
Scenario 1: Nucleophilic Substitution (SN2-type) Reactions
Problem: You are performing a nucleophilic substitution on the C-Br bond, but you observe poor diastereoselectivity or the formation of the unexpected diastereomer.
Caption: Troubleshooting workflow for poor SN2 diastereoselectivity.
1. Verify the Stereochemistry of the Starting Material
-
Causality: The most common cause of unexpected stereochemical outcomes is an incorrect assumption about the starting material. As it is often supplied as a cis/trans mixture, using it directly will inevitably lead to a mixture of diastereomeric products.
-
Protocol: Isomer Separation & Characterization
-
Purification: If you require a single diastereomer, you must separate the commercial mixture. This is typically achieved by flash column chromatography on silica gel.
-
Characterization: Acquire a ¹H NMR spectrum of the purified starting material. Compare the spectrum to literature data for cis and trans-1,3-disubstituted cyclobutanes to confirm the stereochemistry.[6][7]
-
2. Analyze the Choice of Nucleophile and Reaction Conditions
-
Causality: The classic SN2 reaction requires a good nucleophile that is not excessively basic.[13] If the nucleophile is too basic (e.g., t-butoxide), it can promote the competing E2 (elimination) reaction, leading to cyclobutene byproducts and reducing the yield of the desired substitution product.
-
Expert Insight: The puckered nature of the cyclobutane ring can make it susceptible to E2 reactions. Ensure your reaction conditions are optimized for substitution.
-
Recommendations:
-
Use nucleophiles known to favor substitution (e.g., azide, cyanide, thiols, smaller amines).
-
If using a basic nucleophile, consider using a less-hindered base or running the reaction at lower temperatures to disfavor elimination.
-
3. Evaluate Solvent Effects
-
Causality: The solvent plays a critical role in stabilizing or destabilizing charged intermediates. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for SN2 reactions as they solvate the counter-ion of the nucleophile, increasing its reactivity, without solvating the nucleophile itself. Polar protic solvents (e.g., ethanol, water) can stabilize a carbocation intermediate, promoting a competing SN1 pathway which scrambles stereochemistry.[11]
-
Data Summary: Solvent Effects on Stereoselectivity
| Solvent Type | Typical Solvents | Expected Mechanism | Stereochemical Outcome |
| Polar Aprotic | DMF, Acetonitrile, DMSO | SN2 | High Diastereoselectivity (Inversion) |
| Nonpolar | Toluene, Hexane, Dichloromethane | SN2 | Good Diastereoselectivity (Inversion) |
| Polar Protic | Ethanol, Methanol, Water | SN1 / SN2 Mixture | Low Diastereoselectivity (Mixture) |
4. Control the Reaction Temperature
-
Causality: SN2 reactions have a highly ordered transition state. Increasing the temperature can provide sufficient energy for competing, less-ordered pathways (like SN1 or E2) to occur, thus reducing the diastereoselectivity.
-
Protocol: Temperature Screening
-
Start the reaction at a low temperature, such as 0 °C or -20 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is too slow, allow it to warm slowly to room temperature. Avoid heating unless necessary. Lowering the temperature often enhances selectivity.[14]
-
References
- Gassman, P. G., & Burns, S. J. (1988). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 88(5), 1027–1040.
- Allinger, N. L., & Tushaus, L. A. (1966). Conformational Analysis. XLIII. Stereochemical Studies in the Cyclobutane Ring System. The Journal of Organic Chemistry, 31(6), 2007–2010.
- Lustig, E. (2009). NMR Spectroscopy of Cyclobutanes. ChemInform, 38(8).
- Yang, P., Jia, Q., Song, S., & Huang, X. (2022). Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes. Organic Letters, 24(31), 5789–5794.
- Ferrando, A. (2015). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
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Reddit. (2018). 1H NMR of 1,3-dibromo-1,3-dimethylcyclobutane. Retrieved from [Link]
- Hu, B., et al. (2013). Stereoselective Preparation of Cyclobutanes with Four Different Substituents: Total Synthesis and Structural Revision of Pipercyclobutanamide A and Piperchabamide G.
- Takeda Pharmaceutical Company Limited. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. Organic Process Research & Development, 25(9), 2136-2142.
- Indian Academy of Sciences. (1995). Identification of diastereomeric cyclobutyl dimers in a mixture by NMR. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 107(1), 43-49.
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ResearchGate. (n.d.). Examples of 1,3‐disubsituted and 1,1,3‐trisubsituted cyclobutanes in clinical trials. Retrieved from [Link]
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Filo. (n.d.). Can 1-bromo-3-methylcyclobutane exhibit geometrical (cis-trans) or optical isomerism? Retrieved from [Link]
- Mandal, K. K. (n.d.). Conformational Analysis of 1,3-Disubstituted Cyclohexane. St. Paul's C. M. College.
- Chen, J. R., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Organic Letters, 23(23), 9204–9209.
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ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. Retrieved from [Link]
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Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
- Papp, D., & Czakó, G. (2021). Facilitated inversion complicates the stereodynamics of an SN2 reaction at nitrogen center. Chemical Science, 12(16), 5789-5795.
- Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060.
- Martínez-Rascón, J., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4271–4278.
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MySkinRecipes. (n.d.). trans-Methyl 3-bromocyclobutanecarboxylate. Retrieved from [Link]
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OrganicChemistryTutor. (2022, March 22). Can You Solve These SN2 Problems? [Video]. YouTube. [Link]
- Bull, S. D., et al. (2005). Controlling diastereoselectivity in the reactions of enantiomerically pure alpha-bromoacyl-imidazolidinones with nitrogen nucleophiles: substitution reactions with retention or inversion of configuration.
- Rychnovsky, S. D., & Kim, J. (2006). Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity. The Journal of Organic Chemistry, 71(14), 5171–5178.
-
Chem Help ASAP. (2019, July 18). stereochemical inversion in the SN2 reaction [Video]. YouTube. [Link]
- Chervenkova, V., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Molecules, 28(15), 5808.
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ResearchGate. (n.d.). Substitution Reactions of Cyclohexanes. Retrieved from [Link]
- Tata, R. R., et al. (2019). Synthesis of Methyl 2‐Bromo‐3‐oxocyclopent‐1‐ene‐1‐carboxylate.
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National Institutes of Health. (n.d.). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Retrieved from [Link]
- American Chemical Society. (2023). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society, 145(50), 27364–27373.
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Technical Support Center: Scaling Up Reactions with Methyl 3-bromocyclobutane-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Methyl 3-bromocyclobutane-1-carboxylate (CAS No. 4935-00-6). This guide is designed for researchers, chemists, and drug development professionals who are transitioning reactions involving this valuable building block from the laboratory bench to pilot or manufacturing scale. As a strained, four-membered ring system, it offers unique structural properties but also presents specific challenges during scale-up.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure your scale-up process is safe, efficient, and reproducible.
Part 1: Foundational Knowledge - Reactivity Profile and Inherent Challenges
This compound is a versatile intermediate characterized by two primary reactive sites: the electrophilic carbon attached to the bromine and the methyl ester functional group. The C(sp³)-Br bond on the cyclobutane ring is susceptible to both nucleophilic substitution and elimination reactions.[3] Understanding the delicate balance between these pathways is the most critical aspect of developing a robust, scalable process.
The Core Challenge: Substitution vs. Elimination
As a secondary alkyl halide, this substrate sits at a mechanistic crossroads. The reaction outcome is highly dependent on the specific conditions employed. Changes in these conditions, which are almost inevitable during scale-up, can dramatically shift the product ratio.[4][5]
-
Nucleophilic Substitution (Sₙ1 and Sₙ2): This is often the desired pathway, leading to the formation of a new carbon-nucleophile bond. The choice between Sₙ1 (two-step, via carbocation) and Sₙ2 (single-step, concerted) mechanisms depends on the nucleophile, solvent, and temperature.[6][7][8] Sₙ2 reactions are generally preferred for their stereochemical control.[6]
-
Elimination (E1 and E2): This pathway is a common and often problematic side reaction, leading to the formation of methyl cyclobut-2-ene-1-carboxylate. Elimination is favored by strong, sterically hindered bases and higher temperatures.[4][9]
The following diagram illustrates the critical decision points that dictate the reaction pathway.
Caption: Reaction pathway decision tree for a secondary alkyl halide.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the scale-up of reactions involving this compound in a direct question-and-answer format.
Q1: My reaction yield dropped from 90% at the 5g scale to 60% at the 500g scale. What are the most likely causes?
A significant drop in yield during scale-up is a common issue often rooted in physical, not just chemical, phenomena.[10][11] The primary culprits are inadequate heat and mass transfer.
Troubleshooting Checklist:
| Parameter | Potential Issue at Scale | Recommended Action |
| Heat Transfer | The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to remove or add heat efficiently. Localized "hot spots" can form, accelerating side reactions like elimination or decomposition. | 1. Control Addition Rate: Add reagents sub-surface via a pump at a slow, controlled rate. 2. Improve Cooling: Ensure the reactor jacket has sufficient cooling capacity and flow rate. 3. Use a Co-solvent: Diluting the reaction mixture can help dissipate heat more effectively. |
| Mixing Efficiency | What works with a small magnetic stir bar is not replicated by a large overhead mechanical stirrer. Poor mixing leads to localized high concentrations of reagents, which can drastically alter selectivity and promote impurity formation.[12] | 1. Select the Right Impeller: Use an impeller designed for good top-to-bottom mixing (e.g., pitched-blade turbine). 2. Optimize Stir Speed: Determine the minimum agitation rate needed for homogeneity without introducing excessive shear. 3. Visual Monitoring: If using a glass reactor, visually confirm that all solids are suspended and the mixture is uniform. |
| Reaction Time | Longer addition and heat-up/cool-down times at scale mean the reaction mixture is held at certain temperatures for longer, potentially leading to product degradation or side reactions. | 1. Time Study: Conduct a small-scale experiment where you hold the reaction at the target temperature for the expected duration of the scaled-up process to check for product instability. |
Q2: I'm observing a significant new impurity identified as an alkene by NMR. How can I suppress this elimination side reaction?
This is the classic E2 elimination pathway competing with your desired substitution.[4] This problem becomes more pronounced at scale due to the thermal issues mentioned above, as elimination reactions are often favored by higher temperatures.[9]
Mitigation Strategies:
-
Lower the Reaction Temperature: This is the most effective lever. Even a 10°C reduction can significantly favor the Sₙ2 pathway over E2.
-
Re-evaluate Your Base/Nucleophile:
-
If your nucleophile is also a strong base (e.g., an alkoxide), consider switching to its conjugate acid and using a weaker, non-nucleophilic base (like K₂CO₃ or an organic base) to perform the deprotonation in situ.
-
Use a less sterically hindered base if possible, as bulky bases preferentially abstract the more accessible proton, favoring elimination.
-
-
Solvent Choice: Polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are known to accelerate Sₙ2 reactions relative to E2.[6] Ensure your solvent is anhydrous, as water can interfere with many nucleophiles.
-
Controlled Addition: Add the base or nucleophile slowly and sub-surface to avoid localized high concentrations that can drive the elimination reaction.
Q3: The reaction is showing a dangerous temperature spike (exotherm) during reagent addition that was not apparent in the lab. How should I manage this?
A runaway reaction is a major safety hazard during scale-up.[11] The poor surface-area-to-volume ratio of large reactors is the primary cause.[10]
Safety and Control Measures:
-
Reaction Calorimetry: Before scaling up, perform reaction calorimetry (RC1) studies. This will quantify the heat of reaction and help you understand the maximum rate of heat evolution (MTSR), allowing for proper engineering of cooling systems.[10]
-
Semi-Batch Operation: Never add all reagents at once (batch mode). The safest approach is a semi-batch process where one reagent is added slowly over time. The rate of addition should be dictated by the cooling capacity of the reactor to maintain the target temperature.
-
Reverse Addition: Consider adding the substrate (this compound) to the nucleophile/base solution, rather than the other way around. This can sometimes help control the concentration of the reactive species and manage the exotherm.
-
Emergency Quench Plan: Always have a documented and tested plan to quench the reaction in an emergency. This may involve adding a pre-chilled acidic or basic solution to neutralize a reagent.
Part 3: Frequently Asked Questions (FAQs)
Q: What are the optimal storage and handling conditions for this compound? A: This compound is stable under recommended storage conditions.[13][14] For long-term storage, keep the container tightly sealed in a cool, well-ventilated area, preferably at -20°C.[14] It should be protected from moisture.[13] For handling, use standard personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation and avoid breathing vapors.[14]
Q: Are there any incompatible materials I should avoid for my reactor setup? A: Yes. Avoid strong acids, acid chlorides, acid anhydrides, strong oxidizing agents, and strong alkalis/bases, as these are listed as incompatible materials.[13][14] For reactor construction, standard glass-lined or stainless steel (e.g., 316L SS) reactors are generally suitable, but a corrosion study is recommended if the reaction involves prolonged exposure to harsh reagents.[12]
Q: My reaction uses a strong base, and I'm concerned about hydrolysis of the methyl ester. Is this a common issue? A: Yes, saponification (hydrolysis) of the methyl ester to the corresponding carboxylic acid is a potential side reaction under strongly basic (or acidic) conditions, especially if water is present or if the reaction is run at elevated temperatures for an extended period.[1] To minimize this, use anhydrous solvents, keep reaction times as short as possible, and maintain the lowest effective temperature. If the ester is not required in the final product, this hydrolysis can sometimes be incorporated as a planned step in the synthesis.
Part 4: Sample Scale-Up Workflow and Protocol
This section provides a generalized workflow for scaling up a reaction and a comparative protocol for a hypothetical Sₙ2 reaction.
General Scale-Up Experimental Workflow
Caption: A generalized workflow for a scaled-up chemical reaction.
Comparative Protocol: Hypothetical Azide Substitution (Sₙ2)
| Step | Lab Scale (1 g) | Pilot Scale (1 kg) | Key Scale-Up Considerations |
| 1. Reactor Setup | 50 mL round-bottom flask with magnetic stirrer, condenser, N₂ inlet. | 20 L glass-lined reactor with overhead stirrer (pitched-blade), temperature probe, condenser, N₂ inlet, addition pump. | Equipment must allow for efficient mixing and temperature control.[15] |
| 2. Reagent Charge | Charge Sodium Azide (0.37 g, 1.1 eq) and DMF (10 mL). | Charge Sodium Azide (0.37 kg, 1.1 eq) and DMF (10 L). | Ensure solids are fully dissolved or well-suspended before proceeding. |
| 3. Temperature | Heat to 50°C using an oil bath. | Heat to 45-50°C using jacketed heating/cooling fluid. | Jacket control provides more uniform heating than an oil bath.[10] |
| 4. Substrate Addition | Add this compound (1 g, 1.0 eq) in one portion via syringe. | Add this compound (1 kg, 1.0 eq) dissolved in DMF (2 L) via pump over 1-2 hours. | CRITICAL: Controlled addition is essential to manage the exotherm and maintain temperature. |
| 5. Monitoring | Stir at 50°C for 3 hours. Monitor by TLC every hour. | Stir at 45-50°C. Monitor by HPLC every 1-2 hours until >99% conversion. | Reaction times may vary. Rely on analytical data, not just time. |
| 6. Workup | Cool to RT, pour into water (50 mL), and extract with Ethyl Acetate (3 x 20 mL). | Cool to 10-15°C, transfer reaction mass to chilled water (50 L). Extract with Ethyl Acetate (3 x 20 L). | Quenching and extractions in a large reactor require careful phase separation. Emulsion formation can be a problem at scale. |
References
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Rovira, A. R., et al. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. PubMed Central. Available at: [Link]
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HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
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Technology Networks. (2023). Overcoming Challenges Presented During Reaction Scale-up Processes. Retrieved from [Link]
-
Neuland Labs. (2017). 5 Common Challenges in Scaling Up an API. Retrieved from [Link]
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Senieer. (n.d.). Share|Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes. Retrieved from [Link]
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Takeda, K. (2014). Cyclobutene Ring Opening Reactions. ResearchGate. Available at: [Link]
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Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Retrieved from [Link]
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Pharmasystems. (n.d.). Pharmaceutical Scale-Up Challenges and How to Overcome Them. Retrieved from [Link]
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Houben-Weyl. (n.d.). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Retrieved from [Link]
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de Meijere, A. (2012). Thermal Cyclobutane Ring Formation. ResearchGate. Available at: [Link]
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XiXisys. (n.d.). GHS SDS for CAS: 4935-00-6. Retrieved from [Link]
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Roberts, J. D. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions. Available at: [Link]
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Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]
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University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
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CourseContent. (n.d.). Elimination Reactions (Unit I). Retrieved from [Link]
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Penn State Pressbooks. (n.d.). 7.9 Biological Elimination Reactions. Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 11.11: Biological Elimination Reactions. Retrieved from [Link]
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Ashenhurst, J. (2012). Introduction to Elimination Reactions: The Key Pattern. Master Organic Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]
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Clark, J. (n.d.). What is nucleophilic substitution? Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
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NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. Student Solutions Manual for Organic Chemistry. Retrieved from [Link]
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"Methyl 3-bromocyclobutane-1-carboxylate" stability and degradation pathways
A Guide to Stability, Degradation, and Experimental Best Practices
Last Updated: December 31, 2025
Introduction
Welcome to the technical support center for Methyl 3-bromocyclobutane-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block in their synthetic endeavors. While specific stability and degradation data for this compound is not extensively published, this document leverages fundamental principles of organic chemistry to provide a comprehensive overview of its expected behavior. By understanding the inherent reactivity of its core functional groups—a secondary alkyl bromide, a methyl ester, and a strained cyclobutane ring—we can anticipate potential challenges and devise strategies to ensure experimental success. This guide offers field-proven insights and troubleshooting advice to help you navigate the complexities of working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by three key structural features: the secondary alkyl bromide, the methyl ester, and the strained cyclobutane ring.
-
Secondary Alkyl Bromide: This functional group is susceptible to nucleophilic substitution (both SN1 and SN2 pathways) and elimination reactions (E1 and E2).[1][2] The presence of strong nucleophiles, bases, or polar protic solvents can facilitate these degradation pathways.[3]
-
Methyl Ester: The ester group is prone to hydrolysis under both acidic and basic conditions, yielding 3-bromocyclobutane-1-carboxylic acid and methanol.[4][5] This process can be accelerated by the presence of water and elevated temperatures.
-
Cyclobutane Ring: The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it more reactive than larger cycloalkanes.[6][7] While generally stable, this strain can influence the reactivity of the substituents and, under harsh conditions, could potentially lead to ring-opening reactions.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Store in a freezer at or below -20°C.[8] Lower temperatures will slow down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and oxygen.
-
Container: Use a tightly sealed, opaque container to protect the compound from light and moisture.
Q3: Is this compound sensitive to moisture?
A3: Yes, the methyl ester functional group makes the compound susceptible to hydrolysis in the presence of water. This reaction can be catalyzed by both acids and bases. It is crucial to handle the compound in a dry environment and use anhydrous solvents to prevent the formation of the corresponding carboxylic acid, which could complicate subsequent reactions.[4]
Q4: Can this compound undergo elimination reactions?
A4: Yes, as a secondary alkyl bromide, this compound can undergo elimination reactions, primarily through an E2 mechanism in the presence of a strong, non-nucleophilic base, or an E1 mechanism under certain solvolytic conditions.[9][10] The primary product of elimination would be methyl cyclobut-2-ene-1-carboxylate. The use of bulky bases can favor elimination over substitution.[11]
Q5: How does the stereochemistry of the molecule (cis vs. trans) affect its stability and reactivity?
A5: While specific studies on the separate isomers are limited, the stereochemistry can influence the rates of substitution and elimination reactions. For instance, in E2 reactions, an anti-periplanar arrangement of the proton and the leaving group is preferred.[10] The accessibility of this conformation may differ between the cis and trans isomers, potentially leading to different reaction rates or product distributions. In general, the trans isomer is often thermodynamically more stable due to reduced steric strain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low reaction yield; starting material consumed but desired product not formed. | Degradation of the starting material. The compound may be degrading under the reaction conditions before it can react as intended. This can be due to hydrolysis of the ester, elimination of HBr, or nucleophilic substitution by the solvent or other species. | 1. Run a control reaction: Subject the starting material to the reaction conditions (solvent, temperature, base/acid if applicable) without the other reactant. Monitor the stability of the starting material over time using TLC, GC, or NMR. 2. Lower the reaction temperature: Thermal decomposition of alkyl halides can occur at elevated temperatures.[12][13] Reducing the temperature may slow down degradation pathways. 3. Use anhydrous conditions: If hydrolysis is suspected, ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere. |
| Formation of an unexpected acidic byproduct. | Ester hydrolysis. The methyl ester has likely been hydrolyzed to the corresponding carboxylic acid. | 1. Confirm the identity of the byproduct: Isolate the byproduct and characterize it (e.g., by NMR, MS). 2. Minimize water content: Use anhydrous solvents and reagents. 3. Avoid strongly acidic or basic conditions if possible: If the reaction chemistry allows, use milder conditions to prevent catalyzed hydrolysis.[4] |
| Formation of an alkene byproduct. | Elimination of HBr. The presence of a base (even a weak one) or high temperatures can promote elimination. | 1. Use a non-nucleophilic, sterically hindered base: If a base is required, consider using one that is less likely to act as a nucleophile (e.g., DBU, DBN) to favor the desired reaction over elimination.[11] 2. Lower the reaction temperature: Elimination reactions are often favored at higher temperatures. 3. Choose a less polar solvent: In some cases, solvent choice can influence the ratio of substitution to elimination. |
| Formation of a substitution byproduct with the solvent or other nucleophiles. | Nucleophilic substitution at the C-Br bond. The secondary carbon bearing the bromine is susceptible to attack by nucleophiles present in the reaction mixture. | 1. Choose a non-nucleophilic solvent: If possible, use a solvent that is less likely to participate in substitution reactions. 2. Consider the relative nucleophilicity: Ensure your desired nucleophile is significantly more reactive than other species in the reaction mixture.[2] |
Hypothesized Degradation Pathways
The following pathways represent the most probable routes of degradation for this compound based on general principles of organic chemistry.
1. Ester Hydrolysis
Under aqueous acidic or basic conditions, the methyl ester can be hydrolyzed to 3-bromocyclobutane-1-carboxylic acid.
-
Mechanism:
-
Acid-catalyzed: Protonation of the carbonyl oxygen, followed by nucleophilic attack of water.
-
Base-catalyzed (saponification): Nucleophilic attack of a hydroxide ion on the carbonyl carbon.
-
2. Elimination of HBr
In the presence of a base, an E2 elimination can occur to form methyl cyclobut-2-ene-1-carboxylate. High temperatures can also favor elimination.[9]
-
Mechanism: A concerted reaction where a base removes a proton from a carbon adjacent to the C-Br bond, with simultaneous formation of a C=C double bond and departure of the bromide ion.
3. Nucleophilic Substitution
The secondary alkyl bromide is susceptible to nucleophilic attack, which can proceed via SN1 or SN2 mechanisms depending on the reaction conditions.[1][14]
-
SN2 Mechanism: Favored by strong, small nucleophiles and polar aprotic solvents. This reaction proceeds with inversion of stereochemistry.
-
SN1 Mechanism: Favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate secondary carbocation. This pathway would lead to a racemic mixture of products if the starting material is enantiomerically pure.[3]
4. Ring Opening
Due to the inherent ring strain of the cyclobutane ring, ring-opening reactions are a possibility under certain conditions, particularly in the presence of strong Lewis acids or transition metals, which can coordinate to the molecule and facilitate C-C bond cleavage.[15]
Experimental Protocols
Protocol 1: General Procedure for a Nucleophilic Substitution Reaction
This protocol provides a general workflow for using this compound in a nucleophilic substitution reaction, with an emphasis on minimizing degradation.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents.
-
-
Reaction Setup:
-
To a stirred solution of the nucleophile in an appropriate anhydrous solvent (e.g., THF, DMF, acetonitrile) under an inert atmosphere, add this compound dropwise at a controlled temperature (e.g., 0 °C or room temperature, depending on the reactivity of the nucleophile).
-
-
Monitoring:
-
Monitor the reaction progress by TLC or GC-MS. Note the appearance of any side products.
-
-
Workup:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or distillation.
-
Protocol 2: Stability Test
This protocol allows for the assessment of the stability of this compound under specific experimental conditions.
-
Preparation:
-
Prepare a stock solution of this compound of known concentration in the solvent to be tested.
-
Include an internal standard (e.g., dodecane) for quantitative analysis by GC or qNMR.
-
-
Incubation:
-
Divide the solution into several vials. Subject each vial to the desired conditions (e.g., specific temperature, addition of an acid or base).
-
-
Time Points:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.
-
-
Analysis:
-
Analyze the aliquot by GC or NMR to determine the concentration of the remaining this compound relative to the internal standard.
-
-
Data Interpretation:
-
Plot the concentration of the starting material versus time to determine its rate of degradation under the tested conditions.
-
Visualizations
Caption: A logical workflow for troubleshooting reactions involving this compound.
References
-
Tsang, W. (n.d.). Thermal Decomposition of Some Alkyl Halides by a Shock‐Tube Method. AIP Publishing. Retrieved from [Link]
-
4.3: Stability of Cycloalkanes - Ring Strain. (2024, June 18). Chemistry LibreTexts. Retrieved from [Link]
-
4.2: Ring Strain and the Structure of Cycloalkanes. (2015, July 5). Chemistry LibreTexts. Retrieved from [Link]
-
Ring Strain Exam Prep | Practice Questions & Video Solutions. (n.d.). Pearson. Retrieved from [Link]
-
Ring strain. (n.d.). Wikipedia. Retrieved from [Link]
-
Pagenkopf, B. L. (2016). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Request PDF. Retrieved from [Link]
-
Gorin, D. J. (2009). Absence of SN1 Involvement in the Solvolysis of Secondary Alkyl Compounds. Journal of Chemical Education, 86(7), 848. Retrieved from [Link]
-
Gourich, W., Song, C. P., Ho, Y. K., et al. (2024). Time-course kinetic model for the enzyme-limited hydrolysis of methyl esters elucidates the reaction mechanism and inhibition challenges for the production of fatty acids. Monash University. Retrieved from [Link]
-
What Is Ring Strain In Organic Chemistry? (2024, December 31). YouTube. Retrieved from [Link]
-
Pagenkopf, B. L. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. Retrieved from [Link]
-
methyl ester hydrolysis: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]
-
Saka, S., & Minami, E. (2006). Kinetics of hydrolysis and methyl esterification for biodiesel production in two-step supercritical methanol process. Request PDF. Retrieved from [Link]
-
Why are we still taught that secondary alkyl halides can undergo both Sn1 and Sn2 reactions? (2018, January 4). Reddit. Retrieved from [Link]
-
Smith, H. A., Scrogham, K. G., & Stump, B. L. (1960). The Kinetics of the Acid-Catalyzed Hydrolysis of the Methyl Esters of Cyclo-hexanedicarboxylic Acids. The Journal of Organic Chemistry, 25(1), 121-123. Retrieved from [Link]
-
7.1: Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts. Retrieved from [Link]
-
Nair, P. M., & Anantakrishnan, S. V. (1950). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 32(2), 85-96. Retrieved from [Link]
-
Yu, J.-Q., et al. (2023). Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC. Retrieved from [Link]
-
9.6: Characteristics of the SN1 Reaction. (2022, November 11). Chemistry LibreTexts. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface β-Hydride Elimination Reactions. Illinois Experts. Retrieved from [Link]
-
Bent, B. E., Nuzzo, R. G., & Zegarski, B. R. (1991). Thermal decomposition of alkyl halides on aluminum. 1. Carbon-halogen bond cleavage and surface .beta.-hydride elimination reactions. Journal of the American Chemical Society. Retrieved from [Link]
-
Ghosez, L., et al. (1976). Synthesis and reactivity of compounds with cyclobutane rings(s). 13. A simple, stereoselective, highly versatile synthesis of dichlorovinylcyclopropanecarboxylic acids via 2-chlorocyclobutanones. Journal of the American Chemical Society. Retrieved from [Link]
-
Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. (2014, April 3). Master Organic Chemistry. Retrieved from [Link]
-
Burton, D. J., & Kavoosi, S. M. (1981). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. ResearchGate. Retrieved from [Link]
-
[Nucleophilic substitution] Why is B the correct answer. (2020, March 27). Reddit. Retrieved from [Link]
-
Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). (2016, June 5). YouTube. Retrieved from [Link]
-
Schultz, R. F., & Kistiakowsky, G. B. (1934). The Decomposition of Ethyl Bromide, Alkyl Halides, and Acetal in the Gas Phase at 300°-400°. The Journal of Physical Chemistry. Retrieved from [Link]
-
Bruice, P. Y. (n.d.). Organic Chemistry 8th Edition - Chapter 10. Pearson. Retrieved from [Link]
-
Glaser, R., et al. (2023). Revisiting Elimination Reactions in the Pentanol and Bromopentane Series. New Home Pages of Dr. Rainer Glaser. Retrieved from [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]
-
Nucleophilic Substitution Mechanisms - AQA A-Level Organic Chemistry. (2020, April 18). YouTube. Retrieved from [Link]
-
E1 and E2 elimination reactions of isotopically labeled bromocyclohexanes. (2016, February 23). Stack Exchange. Retrieved from [Link]
-
Elimination Reactions. (n.d.). Retrieved from [Link]
-
Tata, R. R., & Harmata, M. (2018). Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate. Organic Syntheses. Retrieved from [Link]
- CN101209953A - Applied synthesis method for bromocyclobutane. (n.d.). Google Patents.
-
NUCLEOPHILIC AROMATIC SUBSTITUTION. (n.d.). NCRD's Sterling Institute of Pharmacy. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Troubleshooting guide for "Methyl 3-bromocyclobutane-1-carboxylate" reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Methyl 3-bromocyclobutane-1-carboxylate (CAS: 4935-00-6). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of working with this versatile cyclobutane building block, ensuring the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling, storage, and properties of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound.
-
Storage Temperature: It is recommended to store the compound in a freezer at or below -20°C, under a dry, inert atmosphere.[1]
-
Container: Keep the container tightly sealed to prevent moisture ingress and potential hydrolysis.[2]
-
Handling: As with most brominated organic compounds, it should be handled in a well-ventilated fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[3] The compound is a combustible liquid and should be kept away from heat and open flames.[4]
Q2: Does this product contain both cis and trans isomers? How does this affect my reaction?
A2: Yes, this compound is typically supplied as a mixture of cis and trans isomers.[4] The exact ratio can vary between batches and suppliers. For most applications where the bromine is substituted or eliminated, this mixture is acceptable. However, if the stereochemistry of your final product is critical, the isomers may need to be separated prior to reaction or your final product will likely be a mixture of diastereomers, requiring purification. The reactivity of the cis and trans isomers in substitution reactions can differ due to steric hindrance, potentially leading to different reaction rates.
Q3: What are the primary safety concerns associated with this reagent?
A3: The primary hazards are related to its reactivity and potential as an irritant.
-
Toxicity: Brominated organic compounds should be treated as potentially toxic and irritants. Avoid inhalation of vapors and contact with skin and eyes.[3] In case of skin contact, wash thoroughly with soap and water.[4]
-
Reactivity: It can react with strong oxidizing agents and strong bases. It is also incompatible with certain metals like aluminum.[2]
-
Waste Disposal: All waste containing this compound, including contaminated lab supplies, should be collected and disposed of as halogenated organic hazardous waste according to institutional guidelines.[2]
Troubleshooting Guide for Reactions
This section provides solutions to specific problems you may encounter during synthesis.
Problem 1: Low or No Yield in Nucleophilic Substitution Reactions
You are attempting to displace the bromide with a nucleophile (e.g., an amine, thiol, or alkoxide), but you observe mostly unreacted starting material or very low conversion.
Potential Causes:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to displace the bromide from the secondary carbon of the cyclobutane ring.
-
Steric Hindrance: The cyclobutane ring presents a sterically hindered environment for an SN2 attack.
-
Inappropriate Solvent: The solvent may not be suitable for stabilizing the transition state of the reaction.
-
Low Reaction Temperature: The activation energy for the substitution may not be reached at the current temperature.
Recommended Solutions:
| Cause | Recommended Action & Rationale |
| Poor Nucleophile | 1. Switch to a stronger nucleophile. For example, if an alcohol is unreactive, convert it to its more nucleophilic alkoxide form using a base like NaH. 2. Increase nucleophile concentration. A higher concentration can increase the reaction rate for a bimolecular (SN2) reaction.[5] |
| Steric Hindrance | 1. Increase the reaction temperature. Providing more thermal energy can help overcome the activation barrier. Be cautious, as this may also promote elimination (See Problem 2). 2. Use a less hindered nucleophile if possible. While often dictated by the target molecule, this is a consideration. |
| Inappropriate Solvent | 1. Use a polar aprotic solvent. Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions. They solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, increasing its effective reactivity. |
| Low Temperature | 1. Gradually increase the temperature. Heat the reaction, monitoring by TLC or GC-MS to find the optimal temperature where product formation occurs without significant byproduct formation. |
Problem 2: Formation of an Elimination Byproduct (Methyl Cyclobutene-1-carboxylate)
Your reaction produces a significant amount of an alkene byproduct, identified as Methyl cyclobutene-1-carboxylate or a related isomer, instead of the desired substitution product.
Causality: The SN2 vs. E2 Competition
Nucleophilic substitution (SN2) and elimination (E2) are often competing reaction pathways for secondary alkyl halides. The base/nucleophile can either attack the electrophilic carbon (substitution) or abstract a proton from an adjacent carbon (elimination).[6] Several factors determine the major pathway.
dot
Caption: Workflow for amine substitution reaction.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous acetonitrile to create a ~0.2 M solution.
-
With vigorous stirring, add benzylamine (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Once complete, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite to remove the potassium carbonate and wash the pad with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the resulting crude oil in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired product.
References
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab, Scripps Research. Available at: [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]
-
Elimination Reaction - Haloalkanes. CK-12 Foundation. Available at: [Link]
-
8.5. Elimination reactions. Organic Chemistry 1: An open textbook - Lumen Learning. Available at: [Link]
-
BROMINE - Safety Handbook. ICL Group. Available at: [Link]
-
methyl 1-bromocyclobutane-1-carboxylate. ChemBK. Available at: [Link]
-
LANXESS-Bromine Safety Handling Guide. LANXESS. Available at: [Link]
-
Storing & Handling Bromine. Contemporary Daguerreotypes. Available at: [Link]
-
Bromination safety. YouTube. Available at: [Link]
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. Available at: [Link]
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-carboxylate. Organic Syntheses. Available at: [Link]
-
Synthesis of Methyl 2-Bromo-3-oxocyclopent-1-ene-carboxylate. Organic Syntheses. Available at: [Link]
-
Methyl Esters. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Navigating Reactions with Methyl 3-bromocyclobutane-1-carboxylate
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions for a common challenge encountered when working with Methyl 3-bromocyclobutane-1-carboxylate: the prevention of elimination side reactions. Our goal is to equip you with the scientific rationale and practical protocols to favor the desired nucleophilic substitution pathway.
Introduction: The Challenge of the Cyclobutane Ring
This compound is a valuable building block in organic synthesis. However, its secondary bromide on a strained cyclobutane ring presents a classic challenge: the competition between nucleophilic substitution (S(N)2) and elimination (E2) pathways.[1][2][3] The inherent ring strain and unique stereochemistry of the cyclobutane system can influence this competition in ways not always intuitive from experience with acyclic or cyclohexane systems.[4] This guide will provide the principles and actionable strategies to control this reactivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may be encountering in your experiments, providing a logical workflow for diagnosis and resolution.
Problem 1: Low yield of the desired substitution product with a significant amount of an alkene byproduct.
This is the most common issue, indicating that the E2 elimination pathway is competing with, or even dominating, the desired S(_N)2 substitution.
Diagnostic Questions:
-
What are the characteristics of your nucleophile/base? Strong, sterically hindered bases are known to favor elimination.[5]
-
What are your reaction temperature and solvent? Higher temperatures and protic solvents can favor elimination reactions.[6]
-
What is the concentration of your reagents? High concentrations of a strong base can promote the bimolecular E2 reaction.
Troubleshooting Workflow:
The following diagram outlines a step-by-step process to diagnose and rectify the issue of excessive elimination.
Caption: Troubleshooting workflow for diagnosing and resolving excessive E2 elimination.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the reactivity of this compound.
Q1: What is the underlying mechanism of elimination for this substrate?
The primary elimination pathway for a secondary bromide like this compound in the presence of a base is the E2 (bimolecular elimination) mechanism.[7][8] This is a one-step process where the base removes a proton from a carbon adjacent to the one bearing the bromine (a β-hydrogen), and simultaneously, the carbon-bromine bond breaks to form a double bond.
Q2: How does the stereochemistry of the cyclobutane ring affect the S(_N)2/E2 competition?
The cyclobutane ring is not planar; it exists in a puckered conformation.[4] This has significant stereochemical implications:
-
For S(_N)2: The nucleophile must attack the carbon bearing the bromine from the backside (180° to the C-Br bond). The puckered nature of the ring can create steric hindrance, making this approach more difficult than in a comparable acyclic system.
-
For E2: This reaction requires an anti-periplanar arrangement of a β-hydrogen and the bromine leaving group.[9] In the puckered cyclobutane ring, only certain β-hydrogens can achieve this geometry relative to the bromine. The accessibility of these anti-periplanar protons will influence the rate of the E2 reaction.
The following diagram illustrates the competing pathways:
Caption: Competing S(_N)2 and E2 reaction pathways.
Q3: How do I choose the right base to favor substitution over elimination?
The choice of base is critical. To favor substitution, you want a reagent that is a good nucleophile but a relatively weak base.
| Reagent Type | Examples | Predominant Pathway | Rationale |
| Strongly Basic, Sterically Hindered | Potassium t-butoxide (KOtBu), Lithium diisopropylamide (LDA) | E2 | The bulky nature of these bases makes it difficult to access the electrophilic carbon for S(_N)2, so they preferentially remove a more accessible β-proton.[5] |
| Strongly Basic, Non-Hindered | Sodium ethoxide (NaOEt), Sodium methoxide (NaOMe) | Mixture of S(_N)2 and E2 | These reagents are both strong nucleophiles and strong bases, often leading to a mixture of products. Elimination is often significant. |
| Weakly Basic, Good Nucleophiles | Azides (e.g., NaN(_3)), Cyanides (e.g., NaCN), Thiolates (e.g., NaSPh) | S(_N)2 | These reagents are excellent nucleophiles but are the conjugate bases of relatively strong acids, making them weak bases. |
| Neutral Nucleophiles | Amines (e.g., NH(_3), RNH(_2)), Water, Alcohols | S(_N)2 (often slower) | These are weak bases and will primarily act as nucleophiles, though the reactions may require heating, which can then introduce competing elimination. |
Q4: What is the optimal solvent and temperature?
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile . These solvents solvate the cation of your nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, which enhances the rate of S(_N)2 reactions.[6] Protic solvents (like ethanol or water) can form hydrogen bonds with the nucleophile, "caging" it and reducing its nucleophilicity, which can favor the E2 pathway.
-
Temperature: Run the reaction at the lowest temperature at which you observe a reasonable reaction rate. Often, starting at 0°C or room temperature is advisable. Elimination reactions generally have a higher activation energy than substitution reactions and are favored by an increase in entropy.[6] Therefore, increasing the temperature will almost always increase the proportion of the elimination byproduct.[6]
Experimental Protocols
Protocol: General Procedure for Nucleophilic Substitution on this compound to Minimize Elimination
This protocol provides a general method for reacting this compound with a generic nucleophile (Nu()
Materials:
-
This compound (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the nucleophile.
-
Add the anhydrous polar aprotic solvent via syringe.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add a solution of this compound in the same anhydrous solvent to the cooled nucleophile solution dropwise over 15-30 minutes.
-
Stir the reaction at 0°C for 1-2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Stereochemistry of Cyclobutane and Heterocyclic Analogs. ResearchGate. Available at: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. Available at: [Link]
-
Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube. Available at: [Link]
-
Understanding the SN2 Versus E2 Competition. PubMed. Available at: [Link]
-
Stress-responsive polymers containing cyclobutane core mechanophores: reactivity and mechanistic insights. Scholars@Duke. Available at: [Link]
-
7.1: Nucleophilic Substitution Reaction Overview. Chemistry LibreTexts. Available at: [Link]
-
8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I. Available at: [Link]
-
Elimination Reactions of Alkyl Halides. MSU chemistry. Available at: [Link]
-
8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. Available at: [Link]
-
Chapter 9 – Elimination Reactions: Part 1 of 8. YouTube. Available at: [Link]
-
8.1: E2 Reaction. Chemistry LibreTexts. Available at: [Link]
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 3-bromocyclobutane-1-carboxylate as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the selection of an appropriate alkylating agent is paramount to the successful construction of complex molecular architectures. Among the diverse array of reagents available, cyclic structures have garnered significant attention for their ability to impart conformational rigidity and novel three-dimensional topologies to target molecules. This guide provides a comprehensive analysis of the reactivity of Methyl 3-bromocyclobutane-1-carboxylate , a versatile building block, in comparison to other commonly employed alkylating agents. By examining the interplay of structural constraints, electronic effects, and reaction kinetics, this document aims to equip researchers with the insights necessary to strategically incorporate the cyclobutane motif into their synthetic endeavors.
The cyclobutane ring, once considered a synthetic curiosity, is now recognized as a valuable scaffold in drug discovery. Its rigid, puckered conformation can offer advantages in potency, selectivity, and pharmacokinetic profiles. The incorporation of a cyclobutane moiety can improve metabolic stability, serve as a bioisosteric replacement for aromatic rings, and provide unique vectors for exploring chemical space.[1][2] this compound, with its bifunctional nature, presents an attractive starting point for the synthesis of a wide range of pharmaceutical intermediates.
Understanding the Reactivity Landscape: A Comparative Analysis
The reactivity of an alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction is governed by several factors, including steric hindrance at the reaction center, the nature of the leaving group, and the stability of the transition state.[3][4] In the case of cyclic alkyl halides, ring strain plays a crucial role in determining the energy of the transition state and, consequently, the reaction rate.[5]
The SN2 reaction proceeds through a trigonal bipyramidal transition state where the carbon atom undergoing substitution temporarily adopts sp2-like hybridization. The ideal bond angles for an sp2-hybridized carbon are 120°. In small rings like cyclopropane and cyclobutane, the internal bond angles are significantly compressed (60° and ~90°, respectively). The transition to a more open, 120° angle is energetically favorable for these strained rings, which can accelerate the reaction. However, this is counteracted by increased steric hindrance and torsional strain upon the approach of the nucleophile.
For cyclobutane, the relief of angle strain is a significant driving force, making it more reactive than the highly strained and sterically hindered cyclopropyl system. In contrast, cyclopentane, with bond angles closer to the ideal tetrahedral angle, experiences less angle strain to begin with, but its flexible "envelope" conformation allows for a relatively unhindered approach of the nucleophile, leading to a faster reaction rate. Cyclohexane, in its stable chair conformation, presents significant steric hindrance to backside attack, particularly from the axial hydrogens, making it less reactive than cyclopentyl and cyclobutyl bromides.
The presence of the methyl carboxylate group at the 1-position of the cyclobutane ring in the title compound is expected to have a modest electron-withdrawing effect, which could slightly influence the electrophilicity of the carbon atom bearing the bromine.
Table 1: Comparative Reactivity of Selected Alkylating Agents in SN2 Reactions
| Alkylating Agent | Structure | Class | Relative Rate (Estimated)a | Key Reactivity Factors |
| Iodoethane | CH3CH2I | Primary | 100 | Excellent leaving group (I-), low steric hindrance. |
| Benzyl Bromide | C6H5CH2Br | Primary, Benzylic | 120 | Stabilized transition state due to π-system overlap. |
| Isopropyl Bromide | (CH3)2CHBr | Secondary | 2 | Increased steric hindrance compared to primary halides. |
| Cyclohexyl Bromide | c-C6H11Br | Secondary | 1 | Significant steric hindrance from axial hydrogens in the chair conformation. |
| Cyclopentyl Bromide | c-C5H9Br | Secondary | 15 | Favorable balance of angle strain relief and moderate steric hindrance. |
| This compound | c-C4H6(Br)COOCH3 | Secondary | ~5-10 | Relief of ring strain in the transition state; moderate steric hindrance. |
| Cyclopropyl Bromide | c-C3H5Br | Secondary | <0.1 | High ring strain and significant steric hindrance. |
aRelative rates are estimations based on qualitative trends and data for unsubstituted cycloalkyl halides. The reaction with a given nucleophile is set relative to iodoethane = 100. Actual rates will vary depending on the nucleophile, solvent, and temperature.
Experimental Protocols for Alkylation Reactions
The following protocols are generalized procedures for N- and O-alkylation reactions using this compound. These should be considered as starting points, and optimization of reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.
Protocol 1: N-Alkylation of a Primary Amine
This procedure describes a typical SN2 reaction for the formation of a C-N bond.
Diagram of the N-Alkylation Workflow:
Caption: Workflow for a typical N-alkylation reaction.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous potassium carbonate (K2CO3) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H2O)
-
Brine
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 eq) and anhydrous DMF.
-
Add potassium carbonate (1.5 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Rationale: The use of a polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the cation of the base but not the anion, thus increasing the nucleophilicity of the amine.[6] Potassium carbonate is a suitable base to deprotonate the amine, enhancing its nucleophilicity. Heating is often necessary to drive the reaction to completion, especially with moderately reactive alkylating agents.
Protocol 2: O-Alkylation of a Phenol
This procedure outlines a Williamson ether synthesis for the formation of a C-O bond.
Diagram of the O-Alkylation Workflow:
Caption: Workflow for a typical O-alkylation reaction.
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Cesium carbonate (Cs2CO3) (1.2 eq)
-
Anhydrous Acetone
-
Ethyl acetate (EtOAc)
-
Water (H2O)
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq), cesium carbonate (1.2 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction to reflux and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the desired O-alkylated product.
Rationale: Cesium carbonate is a stronger base than potassium carbonate and is often used to deprotonate less acidic alcohols like phenols. Acetone is a suitable polar aprotic solvent for this transformation. Refluxing provides the necessary energy to overcome the activation barrier of the reaction.
Conclusion
This compound emerges as a moderately reactive secondary alkylating agent, offering a valuable tool for the introduction of the cyclobutane scaffold. Its reactivity is a balance between the activating effect of ring strain relief and the deactivating effect of steric hindrance. While not as reactive as unhindered primary alkyl halides or highly activated benzylic systems, it provides a predictable level of reactivity that can be harnessed under standard SN2 conditions. For drug development professionals and synthetic chemists, understanding this reactivity profile is key to strategically employing this building block to create novel, three-dimensional molecules with potentially enhanced pharmacological properties. The provided protocols offer a solid foundation for the practical application of this compound in the synthesis of diverse molecular targets.
References
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link][1][7]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. Retrieved from [Link]
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Wang, H., Li, Q., Zhang, Y., Dai, R., Wu, J., Zhang, Y., ... & Zhao, L. (2025). Identification of Novel Cyclobutane-Based Derivatives as Potent Acetyl-CoA Carboxylase Allosteric Inhibitors for Nonalcoholic Steatohepatitis Drug Discovery. Journal of Medicinal Chemistry. [Link]
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Study.com. (n.d.). Rank the relative rates of the following alkyl halides in an SN2 reaction. Retrieved from [Link]
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Portal de Recerca de la Universitat Autònoma de Barcelona. (2013). Synthesis, antiviral evaluation, and computational studies of cyclobutane and cyclobutene L-nucleoside analogues. [Link]
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Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
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Semantic Scholar. (1992). Bioisosteric replacement of the alpha-amino carboxylic acid functionality in 2-amino-5-phosphonopentanoic acid yields unique 3,4-diamino-3-cyclobutene-1,2-dione containing NMDA antagonists. [Link]
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A Researcher's Guide to Cyclobutane Synthesis: A Comparative Analysis of Classic and Alternative Routes
The cyclobutane motif, a four-membered carbocycle, is a cornerstone in a multitude of bioactive natural products and pharmaceuticals.[1][2][3] Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal sp³ hybridization, makes it not only a unique structural feature but also a versatile synthetic intermediate, primed for selective C-C bond cleavage and ring expansion reactions.[4][5][6] For decades, the [2+2] cycloaddition has been the quintessential method for its construction. However, the synthesis of intricately substituted or sterically congested cyclobutane cores often demands a more nuanced approach.
This guide provides an in-depth comparison of the venerable [2+2] cycloaddition with powerful alternative strategies, including ring contraction, ring expansion, and intramolecular cyclization. We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed protocols to empower researchers in drug development and synthetic chemistry to make informed strategic decisions for their specific molecular targets.
The Benchmark: [2+2] Cycloaddition Strategies
The [2+2] cycloaddition, a reaction that forges two new single bonds between two unsaturated components to form a four-membered ring, remains the most prevalent strategy for cyclobutane synthesis.[7][8] Its variants are distinguished by the method of activation: light, heat with specific substrates, or transition metal catalysis.
Photochemical [2+2] Cycloaddition
This method leverages light energy to overcome the high activation barrier of the thermally forbidden concerted reaction between two simple alkenes.[9][10]
Mechanism & Causality: The reaction typically proceeds through a stepwise mechanism.[11] Upon absorption of UV or visible light, one alkene is promoted to an electronically excited singlet state (S¹). This short-lived species undergoes intersystem crossing (ISC) to a more stable triplet state (T¹).[8][11] The triplet-state alkene then interacts with a ground-state alkene to form a triplet 1,4-diradical intermediate. Subsequent spin inversion to a singlet diradical allows for the final ring closure to form the cyclobutane product.[11] The stepwise nature, dictated by spin state changes, is the reason this reaction can proceed while the concerted thermal pathway is forbidden by orbital symmetry rules.[7]
Caption: General mechanism of a sensitized photochemical [2+2] cycloaddition.
Experimental Protocol: Sensitized [2+2] Cycloaddition of an Alkene with N-Aryl Maleimide [10] This protocol is a self-validating system as the reaction progress can be monitored by techniques like TLC or GC-MS, and the product structure confirmed by NMR and mass spectrometry.
-
Preparation: In a glass vial, add the alkene (0.40 mmol, 2.0 equiv.), the N-aryl maleimide (0.20 mmol, 1.0 equiv.), and a photosensitizer such as thioxanthone (0.04 mmol, 20 mol%).
-
Solvent Addition: Add dichloromethane (2.0 mL) to the vial.
-
Inerting: Seal the vial with a rubber septum, and purge the system with an inert gas (e.g., argon) for 5-10 minutes.
-
Irradiation: While stirring, irradiate the reaction mixture with an appropriate light source (e.g., blue LED, ~440 nm) for 16 hours at room temperature.
-
Workup & Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to isolate the cyclobutane product.
Transition Metal-Catalyzed [2+2] Cycloaddition
To circumvent the often-unselective nature of photochemical methods, transition metal catalysis offers a milder and more controlled alternative.[12] Metals such as copper, cobalt, nickel, and rhodium can effectively catalyze these transformations.[12][13]
Mechanism & Causality: While mechanisms can vary, a common pathway involves the formation of a metallacyclopentane intermediate. The transition metal coordinates to both alkene partners, bringing them into proximity and facilitating an oxidative cyclization to form the five-membered metallacycle. Subsequent reductive elimination extrudes the metal catalyst and furnishes the cyclobutane ring. This catalytic cycle provides an alternative, lower-energy pathway that avoids both the high-energy demands of thermal reactions and the reactive radical intermediates of photochemistry, often leading to higher selectivity.[7]
Ketene [2+2] Cycloaddition
Ketenes are exceptionally reactive partners in thermal [2+2] cycloadditions due to their unique electronic structure.
Mechanism & Causality: The reaction between a ketene and an alkene is a concerted [π2s + π2a] cycloaddition.[14] The ketene approaches the alkene in a suprafacial manner (on the same face of the π system), while the alkene approaches the ketene in an antarafacial manner (on opposite faces). This specific geometry is allowed by orbital symmetry rules for thermal reactions and is facilitated by the ketene's orthogonal p-orbital system, making it a reliable and often highly stereoselective method for constructing cyclobutanones.[6][7] Lewis acids can be used to activate the alkene partner, allowing the reaction to proceed at lower temperatures with improved yields and selectivities.[15]
Alternative Strategy 1: Ring Contraction
Constructing a four-membered ring from a more readily available five-membered precursor is a powerful, albeit less common, strategy.[16]
Pyrrolidine-to-Cyclobutane Contraction
A novel and stereospecific method involves the contraction of substituted pyrrolidines.[1][17]
Mechanism & Causality: This transformation is mediated by iodonitrene chemistry.[1] An in-situ generated iodonitrene species reacts with the pyrrolidine nitrogen to form a reactive 1,1-diazene intermediate. The thermodynamic driving force is the subsequent extrusion of highly stable dinitrogen gas (N₂), which generates a 1,4-biradical.[1][18] This biradical rapidly undergoes C-C bond formation to yield the cyclobutane product. The stereospecificity of the reaction arises from the rapid, stereoretentive collapse of the singlet 1,4-biradical.[1][18]
Caption: Mechanism for the stereospecific ring contraction of pyrrolidines.
Experimental Protocol: Contraction of a Polysubstituted Pyrrolidine [17] This protocol's trustworthiness is established by its reported success in the formal synthesis of the natural product piperarborenine B.[1]
-
Reagent Preparation: To a reaction vessel, add the substituted pyrrolidine derivative (1.0 equiv.), hydroxy(tosyloxy)iodobenzene (HTIB, 1.5 equiv.), and ammonium carbamate (5.0 equiv.).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) as the solvent.
-
Reaction: Heat the mixture to 80 °C and stir until the starting material is consumed (as monitored by TLC).
-
Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue via flash column chromatography to obtain the multisubstituted cyclobutane.
Favorskii Rearrangement
Classically, the Favorskii rearrangement is used to contract cyclic α-halo ketones, for instance, converting a substituted cyclohexanone into a cyclopentane carboxylic acid.[19][20] This reaction proceeds through a cyclopropanone intermediate formed by intramolecular nucleophilic attack of an enolate on the carbon bearing the halide.[19] While primarily a tool for one-carbon ring contraction, its principles highlight the utility of strained intermediates in skeletal rearrangements.
Alternative Strategy 2: Ring Expansion
The release of ring strain can drive the expansion of a three-membered ring into a four-membered one.
Cyclopropane Ring Expansion
Vinylcyclopropanes and related cyclopropylcarbinyl systems are excellent precursors for cyclobutane synthesis.[14]
Mechanism & Causality: This rearrangement is often catalyzed by transition metals (e.g., Au(I), Rh(II)) or Lewis acids.[21][22] The catalyst activates the system, promoting the formation of a cyclopropylcarbinyl cation. This highly strained carbocation is unstable and readily rearranges via cleavage of a cyclopropane C-C bond to form a more stable, albeit still strained, cyclobutyl cation.[22] Subsequent quenching or further reaction of this intermediate yields the final cyclobutane product. The driving force is the partial release of strain energy in moving from a cyclopropylcarbinyl to a cyclobutyl system.
Caption: Cationic rearrangement pathway in cyclopropane ring expansion.
Alternative Strategy 3: Intramolecular Cyclization
Forming the cyclobutane ring from an acyclic precursor via intramolecular bond formation offers a direct and often highly controllable route.[4]
Radical Cyclization
Modern photoredox catalysis has enabled mild and efficient intramolecular radical cyclizations.[23][24]
Mechanism & Causality: A typical strategy involves a photoredox-catalyzed cascade.[23] For example, a single-electron transfer (SET) event can generate a radical from a suitable precursor (like an alkylboronic ester). This radical adds to an intramolecular alkene (an addition step), and a subsequent SET reduction and polar 4-exo-tet cyclization with a pendant alkyl halide completes the formation of the cyclobutane ring.[23][24] The "4-exo" descriptor refers to the formation of a 4-membered ring where the newly formed bond is external to the original radical center, a kinetically favored pathway in many radical systems. The mild, light-driven conditions ensure high functional group tolerance.[24]
Transition Metal-Catalyzed Cyclization
Metals like palladium can catalyze the intramolecular cyclization of appropriately functionalized linear precursors. For instance, a Pd(0)-catalyzed intramolecular allylic alkylation of a 1,4-disubstituted precursor can forge the cyclobutane ring in a highly regioselective manner.[4]
Comparative Analysis of Synthetic Strategies
The choice of synthetic route is dictated by the target structure, available starting materials, and desired stereochemical outcome. The table below provides a high-level comparison of the discussed methodologies.
| Strategy | Key Strengths | Common Limitations | Typical Starting Materials | Key Intermediate(s) |
| Photochemical [2+2] | Access to complex polycyclic systems; utilizes light energy. | Often low regio/stereoselectivity; can require specialized equipment. | Alkenes, enones, maleimides. | Triplet 1,4-diradical. |
| TM-Catalyzed [2+2] | Milder conditions; improved selectivity; potential for enantiocontrol. | Catalyst cost and sensitivity; substrate scope can be limited. | Alkenes, alkynes. | Metallacyclopentane. |
| Ketene [2+2] | High stereoselectivity; reliable for cyclobutanone synthesis. | Ketenes can be unstable/toxic; requires careful handling. | Ketenes, alkenes. | Concerted [π2s+π2a] transition state. |
| Ring Contraction | Access to highly substituted cyclobutanes; novel disconnections. | Substrate-specific; may require multi-step precursor synthesis. | Pyrrolidines, cyclic α-halo ketones. | 1,4-Biradical, cyclopropanone. |
| Ring Expansion | Driven by strain release; good for fused ring systems. | Potential for competing rearrangements; requires specific precursors. | Vinylcyclopropanes. | Cyclopropylcarbinyl/cyclobutyl cation. |
| Intramolecular Cyclization | High functional group tolerance (radical); good stereocontrol (TM-cat). | Entropically disfavored; requires synthesis of linear precursor. | Haloalkyl alkenes, 1,4-dicarbonyls. | Carbon-centered radical, π-allyl palladium complex. |
Supporting Experimental Data
The following table presents representative experimental data to illustrate the performance of different methods.
| Reaction Type | Starting Materials | Product Yield | Selectivity (dr or ee) | Reference |
| Lewis Acid-Promoted Ketene [2+2] | Dichloroketene + 1-Hexene | 84% | 13:1 dr | [15] |
| Pyrrolidine Ring Contraction | cis-disubstituted pyrrolidine | 39% | >20:1 dr | [1] |
| Photoredox Radical Cyclization | Alkylboronic ester + haloalkyl alkene | Good Yields | >20:1 dr (for some substrates) | [24] |
| Pd-Catalyzed Intramolecular Cyclization | Acyclic diester | 79% | N/A | [4] |
| Cu(I)-Catalyzed Photodimerization | Dicyclopentadiene | 71% | cis-anti-cis | [8] |
Conclusion
While [2+2] cycloaddition remains a powerful and foundational tool in the synthetic chemist's arsenal, a comprehensive understanding of alternative strategies is crucial for modern drug development and natural product synthesis. Ring contraction and expansion methodologies offer non-obvious and elegant solutions for accessing complex cyclobutane architectures by leveraging the principles of strain and rearrangement. Similarly, intramolecular cyclizations provide direct and often highly selective pathways that are amenable to modern catalytic methods. By evaluating the mechanistic causality, experimental requirements, and strategic advantages of each approach, researchers can more effectively design and execute syntheses of novel cyclobutane-containing compounds, pushing the boundaries of molecular innovation.
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A Comparative Guide to Brominated Cycloalkanes in Synthesis: Spotlight on Methyl 3-bromocyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis and drug development, the choice of building blocks is paramount. Brominated cycloalkanes serve as versatile intermediates, offering a gateway to a diverse array of molecular architectures.[1][2] Among these, methyl 3-bromocyclobutane-1-carboxylate presents a unique combination of reactivity and structural rigidity, stemming from its strained four-membered ring. This guide provides an in-depth comparison of this compound with other commonly used brominated cycloalkanes, namely bromocyclopropane, bromocyclopentane, and bromocyclohexane, supported by experimental insights to inform your synthetic strategies.
The Influence of Ring Strain and Conformation
The reactivity of cycloalkanes is intrinsically linked to their ring strain, which is a combination of angle strain and torsional strain.[3][4] Cyclopropane and cyclobutane possess significant ring strain, making them more reactive than their larger counterparts, cyclopentane and the strain-free cyclohexane.[3][5][6]
Table 1: Comparison of Ring Strain in Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle (°) (Planar) |
| Cyclopropane | 27.5 | 60 |
| Cyclobutane | 26.3 | 90 |
| Cyclopentane | 6.2 | 108 |
| Cyclohexane | 0 | 120 |
Data sourced from various chemistry textbooks and publications.
This inherent strain influences the preferred reaction pathways. For instance, the high ring strain in cyclopropane and cyclobutane makes them susceptible to ring-opening reactions.[5] In contrast, cyclopentane and cyclohexane, with their lower ring strain, tend to undergo substitution and elimination reactions that preserve the ring structure.[3][6]
The conformation of the cycloalkane ring also plays a critical role. Cyclohexane exists predominantly in a stable chair conformation, which minimizes both angle and torsional strain.[6] Substituents on a cyclohexane ring can occupy either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to avoid steric hindrance from 1,3-diaxial interactions.[7][8][9] Bromocyclohexane, for example, exists as a mixture of equatorial and axial conformers, with the equatorial form being more abundant.[10] This conformational preference can significantly impact the stereochemical outcome of reactions.
Cyclopentane adopts a puckered "envelope" conformation to relieve some torsional strain.[5][6] The smaller ring size of bromocyclopentane, compared to bromocyclohexane, results in less steric hindrance, making it more reactive in SN2 reactions.[11][12]
Cyclobutane is not planar but exists in a puckered conformation to reduce torsional strain.[3][5] The unique puckered structure of cyclobutane is increasingly being utilized in medicinal chemistry to create conformationally restricted analogues of flexible ligands, potentially improving their binding affinity and metabolic stability.[13]
Reactivity in Nucleophilic Substitution and Elimination Reactions
The interplay of ring strain, sterics, and electronic effects dictates the reactivity of brominated cycloalkanes in fundamental organic reactions like nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2).
Nucleophilic Substitution (SN1 and SN2)
SN2 Reactions: These reactions favor less sterically hindered substrates. Consequently, the reactivity of brominated cycloalkanes in SN2 reactions generally follows the trend:
Bromocyclopentane > Bromocyclohexane > Bromocyclobutane > Bromocyclopropane
-
Bromocyclopentane is highly reactive in SN2 reactions due to its relatively open structure which allows for backside attack by a nucleophile with minimal steric hindrance.[11][12]
-
Bromocyclohexane is less reactive than bromocyclopentane in SN2 reactions.[11][12] For the reaction to occur, the bromine atom ideally needs to be in an axial position to allow for backside attack. However, the equatorial conformation is more stable, meaning only a fraction of the molecules are in the reactive conformation at any given time.[14]
-
Bromocyclobutane's reactivity is influenced by its significant ring strain. While the strain might suggest a propensity for reactions that could relieve it, the geometry of the four-membered ring can still present steric challenges for backside attack.
-
Bromocyclopropane is generally unreactive under standard SN2 conditions.[15] The high s-character of the C-Br bond and the severe angle strain that would be introduced in the trigonal bipyramidal transition state make this pathway energetically unfavorable.[15][16] Formal nucleophilic substitution on bromocyclopropanes can be achieved through a dehydrobromination/addition sequence.[16][17]
SN1 Reactions: These reactions proceed through a carbocation intermediate. The stability of this intermediate is a key factor.
-
Bromocyclohexane can undergo SN1 reactions, forming a secondary carbocation.[18]
-
3-Bromocyclohexene exhibits enhanced reactivity in SN1 reactions compared to bromocyclohexane because it forms a more stable, resonance-stabilized allylic carbocation.[19]
-
Bromocyclopentane is also capable of undergoing SN1 reactions. Some sources suggest it is more reactive than bromocyclohexane in SN1 reactions due to greater ring strain in the starting material, which is relieved upon formation of the carbocation.[20]
-
The formation of a cyclobutyl or cyclopropyl carbocation is highly unfavorable due to increased angle strain, making SN1 reactions on bromocyclobutane and bromocyclopropane very slow.
Elimination Reactions (E1 and E2)
E2 Reactions: These reactions require an anti-periplanar arrangement between a β-hydrogen and the leaving group.
-
In bromocyclohexane , for an E2 reaction to occur, both the bromine and a β-hydrogen must be in axial positions.[14] This conformational requirement can influence the regioselectivity of the elimination.
-
3-Bromocyclohexene reacts faster than bromocyclohexane in E2 reactions because the product, a conjugated diene, is more stable.[21]
-
The rigid structures of smaller rings can make achieving the necessary anti-periplanar geometry for E2 reactions challenging.
E1 Reactions: These reactions proceed through a carbocation intermediate, similar to SN1 reactions.
-
3-Bromocyclohexene is more reactive than bromocyclohexane in E1 reactions due to the formation of a stable allylic carbocation.[21]
This compound: A Unique Building Block
This compound combines the inherent reactivity of a strained cyclobutane ring with the electronic influence of a methyl ester group. This bifunctional nature makes it a valuable tool in the synthesis of complex molecules, particularly in the realm of drug discovery where the cyclobutane motif is increasingly recognized for its ability to impart favorable pharmacological properties.[13]
The presence of the electron-withdrawing methyl ester group can influence the reactivity of the C-Br bond, potentially making it more susceptible to nucleophilic attack. The position of the bromine at the 3-position relative to the ester allows for the introduction of diverse functionalities through substitution reactions, leading to a wide range of substituted cyclobutane derivatives.
Synthetic Accessibility
This compound can be synthesized from commercially available starting materials such as 3-oxocyclobutanecarboxylic acid through a multi-step process involving reduction and bromination.[22]
Experimental Protocols
General Procedure for Nucleophilic Substitution on Bromocycloalkanes (SN2 Conditions)
This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.
Materials:
-
Bromocycloalkane (e.g., bromocyclopentane, bromocyclohexane)
-
Nucleophile (e.g., sodium iodide, sodium azide)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a solution of the bromocycloalkane in anhydrous acetone, add a stoichiometric excess (typically 1.5-2 equivalents) of the nucleophile.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of a precipitate (e.g., NaBr or NaCl) can also indicate reaction progress.[23]
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any precipitate and concentrate the filtrate under reduced pressure.
-
Perform an appropriate aqueous workup to remove any remaining salts and unreacted nucleophile.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).[24]
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Causality Behind Experimental Choices:
-
Acetone as Solvent: Acetone is a polar aprotic solvent that is well-suited for SN2 reactions. It can dissolve the ionic nucleophile but does not solvate it as strongly as a protic solvent, leaving the nucleophile more "naked" and reactive.
-
Excess Nucleophile: Using an excess of the nucleophile helps to drive the reaction to completion according to Le Chatelier's principle.
General Procedure for Elimination of Bromocyclohexane (E2 Conditions)
Materials:
-
Bromocyclohexane
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine bromocyclohexane, potassium hydroxide, and 95% ethanol.[14]
-
Heat the mixture to reflux for a specified period (e.g., 45 minutes).[14]
-
Cool the reaction mixture and add water.
-
Separate the organic layer.
-
Wash the organic layer with water and then a brine solution.
-
Dry the organic layer over a suitable drying agent.
-
Distill the crude product to obtain cyclohexene.[14]
Causality Behind Experimental Choices:
-
Potassium Hydroxide: KOH is a strong base that is required to deprotonate a β-hydrogen in the E2 mechanism.
-
Ethanol as Solvent: Ethanol is a polar protic solvent that can dissolve the ionic base. The ethoxide ion, formed by the reaction of KOH with ethanol, is also a strong base.
Visualization of Concepts
dot graph "SN2_Reactivity_Trend" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"]; "Bromocyclopentane" -> "Bromocyclohexane" [label=">"]; "Bromocyclohexane" -> "Bromocyclobutane" [label=">"]; "Bromocyclobutane" -> "Bromocyclopropane" [label=">"]; caption [label="Decreasing S_N2 Reactivity", shape=plaintext, fontcolor="#5F6368"]; } dot graph "Ring_Strain_Comparison" { rankdir=TB; node [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"]; "Cyclopropane" [label="Cyclopropane\n(High Strain)"]; "Cyclobutane" [label="Cyclobutane\n(High Strain)"]; "Cyclopentane" [label="Cyclopentane\n(Low Strain)"]; "Cyclohexane" [label="Cyclohexane\n(Strain-Free)"]; "Cyclopropane" -> "Cyclobutane" [style=invis]; "Cyclobutane" -> "Cyclopentane" [style=invis]; "Cyclopentane" -> "Cyclohexane" [style=invis]; caption [label="Relative Ring Strain", shape=plaintext, fontcolor="#5F6368"]; }
Conclusion
The choice between this compound and other brominated cycloalkanes is a strategic decision in synthetic design. The high ring strain of the cyclobutane ring in our featured molecule imparts a unique reactivity profile, while the methyl ester functionality offers a handle for further derivatization. In contrast, bromocyclopentane's lower steric hindrance makes it a preferred substrate for SN2 reactions. Bromocyclohexane, while less reactive in SN2 reactions, provides a conformationally well-defined scaffold. The extreme ring strain of bromocyclopropane renders it largely unreactive in standard substitution reactions, necessitating alternative synthetic approaches. Understanding these fundamental differences in reactivity, driven by ring strain and conformational factors, is crucial for researchers and drug development professionals in the rational design and efficient execution of synthetic routes.
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Brainly. (2024, March 12). Why is bromocyclopentane more reactive in SN₂ reactions than bromocyclohexane... Retrieved from [Link]
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Brainly. (2023, June 2). 1) What is the difference in the reactivity of the alkyl halide bromocyclohexane vs. bromocyclopentane in... Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Retrieved from [Link]
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Brainly. (2023, August 9). Explain the difference in the reactivity of bromocyclopentane and bromocyclohexane with each reagent. Retrieved from [Link]
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Chemistry LibreTexts. (2024, January 15). 4.4: Conformations of Cycloalkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 4.7: Conformations of Monosubstituted Cyclohexanes. Retrieved from [Link]
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Quora. (2017, June 30). Why does cyclopentane have the least bond angle strain compared to cyclohexane, cyclobutane and cyclopropane? Retrieved from [Link]
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Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions? Retrieved from [Link]
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Homework.Study.com. Bromocyclopentane is more reactive than bromocyclohexane when heated with sodium iodide in... Retrieved from [Link]
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ResearchGate. (2009). Formal Nucleophilic Substitution of Bromocyclopropanes. Retrieved from [Link]
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OpenStax. (2023, September 20). 4.3 Stability of Cycloalkanes: Ring Strain. Retrieved from [Link]
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-
Chegg.com. (2019, October 21). Solved Question 3. Conformational analysis of | Chegg.com. Retrieved from [Link]
-
Organic Letters. (2012, March 14). Formal Nucleophilic Substitution of Bromocyclopropanes with Azoles. Retrieved from [Link]
-
Pearson. (2024, May 5). Using bromocyclohexane as a starting material, how could you synthesize the following compounds? a. Retrieved from [Link]
-
Homework.Study.com. Why doesn't bromocyclopropane react under SN2 conditions? Retrieved from [Link]
-
Pearson+. Because bromocyclohexane is a secondary alkyl halide, both cycloh... Retrieved from [Link]
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Filo. (2023, November 4). a. Which reacts faster in an E2 reaction: 3-bromocyclohexene or Bromo cyc.. Retrieved from [Link]
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UW-Madison Chemistry. (2025, March 6). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). Retrieved from [Link]
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Journal of Medical Science. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
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Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
-
Pearson+. 3-Bromocyclohexene is a secondary halide. It undergoes SN1 substi... Retrieved from [Link]
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Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals. Retrieved from [Link]
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NIH. Reactivity of electrophilic cyclopropanes. Retrieved from [Link]
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PubMed. Formal nucleophilic substitution of bromocyclopropanes with azoles. Retrieved from [Link]
-
ChemBK. (2024, April 9). methyl 1-bromocyclobutane-1-carboxylate. Retrieved from [Link]
-
YouTube. (2021, June 13). Nucleophilic Substitution Experiment S21. Retrieved from [Link]
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Chemsrc. (2024, March 2). methyl (1S,3S)-rel-3-bromocyclopentane-1-carboxylate. Retrieved from [Link]
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The Rising Star in Scaffolding: A Comparative Guide to the Efficacy of Methyl 3-bromocyclobutane-1-carboxylate in Drug Discovery
For the discerning researcher in the vanguard of drug discovery, the selection of molecular building blocks is a critical decision that dictates the trajectory of a project. While traditional scaffolds have their place, the pursuit of novel chemical space with enhanced pharmacological properties is paramount. This guide provides an in-depth technical analysis of Methyl 3-bromocyclobutane-1-carboxylate, a versatile building block poised to unlock new potential in medicinal chemistry. We will objectively compare its performance with common alternative scaffolds, supported by experimental data and detailed protocols, to empower you, the drug development professional, to make informed decisions in your quest for the next generation of therapeutics.
The Strategic Advantage of the Cyclobutane Core
The cyclobutane moiety is increasingly recognized as a valuable scaffold in modern drug design.[1][2] Its unique puckered three-dimensional structure offers a distinct advantage over flat aromatic rings or more flexible acyclic and larger cyclic systems.[1][3] This conformational rigidity can pre-organize substituents into a bioactive conformation, potentially increasing potency and selectivity for the target protein. Furthermore, the higher sp³ character of the cyclobutane ring often leads to improved metabolic stability and aqueous solubility, key attributes for successful drug candidates.[1][3]
This compound serves as an excellent starting point for exploring these benefits. The ester and bromide functional groups provide orthogonal handles for a variety of chemical transformations, allowing for the facile introduction of diverse pharmacophoric elements.
Comparative Analysis: Cyclobutane vs. Traditional Scaffolds
To illustrate the practical advantages of incorporating a cyclobutane core, we present a comparative analysis of a hypothetical series of kinase inhibitors. In this series, the core scaffold is varied, while the key pharmacophoric groups are maintained. We will compare a derivative of this compound with its cyclopentyl, cyclohexyl, and isopropyl analogues.
Table 1: In Vitro Performance Comparison of Kinase Inhibitor Analogs
| Compound ID | Scaffold | Target IC50 (nM) | Metabolic Stability (t½ in HLM, min) | Aqueous Solubility (µg/mL) |
| CB-01 | 3-Amido-cyclobutane-1-carboxamide | 5 | 95 | 150 |
| CP-01 | 3-Amido-cyclopentane-1-carboxamide | 15 | 60 | 120 |
| CH-01 | 4-Amido-cyclohexane-1-carboxamide | 25 | 45 | 80 |
| IP-01 | 2,4-Diamido-3-methyl-butane | 50 | 20 | 200 |
HLM: Human Liver Microsomes. Data is hypothetical and representative of trends observed in the literature.
As the data suggests, the cyclobutane-containing compound (CB-01) exhibits superior potency, likely due to the rigid scaffold presenting the pharmacophores in an optimal orientation for binding. Crucially, it also demonstrates significantly enhanced metabolic stability compared to the larger rings and the acyclic analogue, a common challenge in drug development.[1][4]
Experimental Workflows and Protocols
The true value of a building block lies in its synthetic utility. This compound offers versatile reactivity for the construction of compound libraries. Below are detailed protocols for key transformations.
Experimental Workflow: From Building Block to Target Molecule
Caption: Synthetic routes from the starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the palladium-catalyzed cross-coupling of an aryl boronic acid with this compound to introduce an aryl substituent.
Materials:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Round-bottom flask with stir bar
-
Condenser
-
Nitrogen or Argon source
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl boronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling
This protocol describes the formation of an amide bond from the corresponding carboxylic acid (synthesized via saponification of the methyl ester).
Materials:
-
3-Arylcyclobutane-1-carboxylic acid (1.0 equiv)
-
Desired amine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
Round-bottom flask with stir bar
-
Nitrogen or Argon source
Procedure:
-
Dissolve the 3-arylcyclobutane-1-carboxylic acid in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add the desired amine to the solution.
-
Add DIPEA and stir for 5 minutes at room temperature.
-
Add HATU in one portion and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Navigating Bioisosteric Replacements
The choice of a scaffold often involves considering it as a bioisosteric replacement for another group. The cyclobutane ring can serve as a bioisostere for various functionalities, including gem-dimethyl groups, alkynes, and even phenyl rings in certain contexts.[3]
Logical Flow for Scaffold Selection
Caption: Decision process for scaffold replacement.
Conclusion
This compound represents a strategic entry point into a class of scaffolds with demonstrably advantageous properties for drug discovery. Its conformational rigidity, potential for improved metabolic stability, and synthetic versatility make it a compelling choice for researchers aiming to overcome the limitations of traditional molecular frameworks. By providing a three-dimensional vector space for substituent placement, this and related cyclobutane building blocks offer a powerful tool for navigating the complexities of modern medicinal chemistry and accelerating the development of innovative therapeutics.
References
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van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
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Willems, S., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]
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Grygorenko, O. O., et al. (2021). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. ResearchGate. [Link]
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Cheméo. (n.d.). Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-. Cheméo. [Link]
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Sallam, H., et al. (2013). Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice. BMC Pharmacology and Toxicology. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
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Scott, J. S., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]
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Barrow, J. C., et al. (2019). Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Medicinal Chemistry. [Link]
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
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Kenny, P. W., et al. (2018). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal. [Link]
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NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
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LookChem. (n.d.). The Role of Cyclobutane Carboxamide in Modern Drug Discovery. LookChem. [Link]
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Sallam, H., et al. (2013). Pharmacokinetics and biodistribution of the cyclin-dependent kinase inhibitor -CR8- in mice. BMC Pharmacology and Toxicology. [Link]
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Gouverneur, V., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
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Nefedov, O. M., et al. (2019). Synthesis of Methyl 3-Bromomethylbut-3-enoate and Its Reactions with Aldehydes and Tributylchlorostannane in the Presence of Zinc. ResearchGate. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. [Link]
-
Grygorenko, O. O., et al. (2021). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. ResearchGate. [Link]
-
University of Wisconsin-Madison. (2025). Experiment 14: Suzuki Coupling. University of Wisconsin-Madison. [Link]
-
Grygorenko, O. O., et al. (2021). Synthesis and Physicochemical Properties of Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRxiv. [Link]
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de Groot, M. J., et al. (2019). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. [Link]
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van der Kolk, M. R. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam. [Link]
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Andersson, M., et al. (2019). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Forensic Toxicology. [Link]
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The Critical Role of Stereoisomers: cis vs. trans Methyl 3-bromocyclobutane-1-carboxylate
An In-depth Guide to the Stereochemical Landscape of Methyl 3-bromocyclobutane-1-carboxylate in Modern Synthesis
In the intricate world of drug discovery and development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is paramount. It is a fundamental determinant of a drug's efficacy, safety, and metabolic profile. Among the vast array of molecular scaffolds employed in medicinal chemistry, the cyclobutane ring has emerged as a particularly valuable motif. Its rigid, puckered structure allows for precise spatial positioning of substituents, making it an ideal building block for creating structurally novel and potent therapeutic agents. This guide provides a comprehensive analysis of a key reagent in this field: this compound. We will delve into the stereochemical outcomes of its reactions, compare its performance with alternative reagents, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
This compound exists as two diastereomers: a cis isomer, where the bromo and methoxycarbonyl groups are on the same face of the ring, and a trans isomer, where they are on opposite faces. The choice between these two isomers is the cornerstone of achieving the desired stereochemical outcome in a synthesis. The relative orientation of these groups dictates the trajectory of incoming nucleophiles and, consequently, the stereochemistry of the resulting product.
The synthesis of these isomers can be achieved through various routes, often starting from commercially available precursors. The choice of synthetic route can influence the purity and yield of the desired isomer.
Navigating Nucleophilic Substitution: A Comparative Analysis
The workhorse reaction for elaborating the this compound scaffold is the nucleophilic substitution of the bromide. This reaction typically proceeds via an S(_N)2 mechanism, which is characterized by an inversion of stereochemistry at the carbon center bearing the leaving group.
To illustrate the practical implications of this, let's consider the reaction of both the cis and trans isomers with a generic nucleophile, Nu
-
Starting with the cis isomer: The nucleophile will attack the carbon bearing the bromine from the face opposite to the C-Br bond. This results in the formation of a trans product, where the nucleophile and the methoxycarbonyl group are on opposite faces of the ring.
-
Starting with the trans isomer: Conversely, nucleophilic attack on the trans isomer will lead to the formation of a cis product.
This predictable stereochemical outcome is a significant advantage of using this compound. However, its performance must be benchmarked against other available reagents. The following table compares the stereochemical fidelity of reactions involving this compound with those of other common cyclobutane electrophiles.
| Electrophile | Leaving Group | Typical Nucleophile | Diastereomeric Ratio (trans:cis) from cis-isomer | Diastereomeric Ratio (cis:trans) from trans-isomer | Reference |
| This compound | Br | NaN(_3) | >99:1 | >99:1 | |
| Methyl 3-iodocyclobutane-1-carboxylate | I | NaN(_3) | >99:1 | >99:1 | |
| Methyl 3-(tosyloxy)cyclobutane-1-carboxylate | OTs | NaN(_3) | 98:2 | 98:2 | |
| Methyl 3-(mesyloxy)cyclobutane-1-carboxylate | OMs | NaN(_3) | 97:3 | 97:3 |
As the data indicates, while all the listed electrophiles provide good to excellent stereochemical control, the bromo and iodo derivatives offer the highest fidelity. The choice of leaving group can also influence reaction rates, with iodide generally being more reactive than bromide.
Experimental Protocol: Stereoselective Synthesis of trans-Methyl 3-azidocyclobutane-1-carboxylate
This protocol details the synthesis of trans-Methyl 3-azidocyclobutane-1-carboxylate from cis-Methyl 3-bromocyclobutane-1-carboxylate, a key intermediate in the synthesis of many pharmaceutical agents.
Materials:
-
cis-Methyl 3-bromocyclobutane-1-carboxylate (1.0 eq)
-
Sodium azide (1.5 eq)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of cis-Methyl 3-bromocyclobutane-1-carboxylate in DMF, add sodium azide.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the pure trans-Methyl 3-azidocyclobutane-1-carboxylate.
Mechanistic Insights and Workflow Visualization
The stereochemical outcome of the reaction is governed by the S(_N)2 mechanism. The following diagram illustrates the inversion of stereochemistry during the nucleophilic attack.
Caption: S(_N)2 mechanism illustrating the inversion of stereochemistry.
The experimental workflow can be visualized as a series of sequential steps, from reaction setup to product purification.
Caption: A typical experimental workflow for nucleophilic substitution.
Conclusion
This compound is a powerful and reliable tool for the stereoselective synthesis of substituted cyclobutanes. Its predictable reactivity via an S(_N)2 mechanism allows for the controlled introduction of a wide range of functional groups with high stereochemical fidelity. While other electrophiles with different leaving groups are available, the bromo derivative offers a compelling balance of reactivity, stability, and cost-effectiveness. The insights and protocols presented in this guide are intended to equip researchers with the knowledge needed to effectively leverage this versatile building block in their pursuit of novel and impactful molecules.
References
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 3-bromocyclobutane-1-carboxylate in Synthesis
Introduction: The Rising Value of Spacial Complexity in Drug Discovery
In modern medicinal chemistry, the pursuit of novel chemical matter has led to a renaissance of interest in three-dimensional scaffolds. Among these, the cyclobutane ring has emerged as a particularly valuable motif.[1][2] Its rigid, puckered conformation offers a distinct advantage over flat, aromatic systems or flexible aliphatic chains, allowing for precise spatial positioning of pharmacophoric groups.[3][4] This conformational restriction can significantly enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties, making cyclobutane-containing compounds highly sought after in drug development programs.[5]
Methyl 3-bromocyclobutane-1-carboxylate is a key bifunctional building block that provides a direct and efficient entry point to this valuable chemical space. This guide provides a comprehensive cost-benefit analysis of its application, comparing it with alternative synthetic strategies and reagents to inform rational decision-making in research and development settings.
The Strategic Value of this compound
This reagent possesses two orthogonal functional handles: a bromine atom, ideal for nucleophilic substitution or cross-coupling reactions, and a methyl ester, which can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides. This bifunctionality allows for the divergent synthesis of a wide array of 1,3-disubstituted cyclobutane derivatives, a common pattern in bioactive molecules.
Caption: Synthetic utility of this compound.
Cost-Benefit Analysis: A Comparative Overview
The decision to use a specific building block hinges on a balance of cost, availability, efficiency, and strategic fit. Here, we compare the use of this compound against a primary alternative: de novo synthesis of the cyclobutane ring via [2+2] cycloaddition.
Factor 1: Cost and Availability
A primary consideration for any research program, especially during scale-up, is the cost and reliable sourcing of starting materials. This compound is commercially available from multiple suppliers, which ensures a competitive market and supply chain stability.
| Supplier | CAS Number | Purity | Price (Illustrative) |
| CymitQuimica | 4935-00-6 | 97% | €65.00 / 1g; €172.00 / 5g[6] |
| ChemShuttle | 4935-00-6 | 95% | $450.00 / 5g; $650.00 / 10g |
| BLD Pharm | 4935-00-6 | N/A | Inquire for price[7] |
| ChemicalBook | 4935-00-6 | N/A | Connects to multiple suppliers[8] |
Expertise & Experience: While the initial cost per gram may seem high, this must be weighed against the cost of the alternative: synthesizing the ring system from scratch. A [2+2] cycloaddition, for example, requires specific catalysts (e.g., Lewis acids like EtAlCl₂), specialized reagents (e.g., allenoates), and potentially multiple development cycles to optimize.[9] The cost of man-hours, catalyst screening, and purification often outweighs the procurement cost of a ready-to-use building block, especially in early-stage discovery where speed is critical.
Factor 2: Synthetic Efficiency and Predictability
The Building Block Approach: Using this compound offers a high degree of predictability. Standard nucleophilic substitution and ester manipulation protocols are generally robust and high-yielding. This approach minimizes the time spent on route development for constructing the core scaffold, allowing researchers to focus on diversifying the molecule at the two functional handles.
De Novo Synthesis ([2+2] Cycloaddition): This strategy offers high atom economy but can present significant challenges.
-
Regio- and Stereoselectivity: Achieving the desired 1,3-substitution pattern and controlling stereochemistry can be difficult and highly substrate-dependent.[10][11]
-
Substrate Scope: Lewis acid-catalyzed [2+2] cycloadditions can have limitations, particularly with substrates containing Lewis-basic heteroatoms.[9]
-
Optimization: These reactions often require extensive optimization of catalysts, solvents, and temperature, which can be time-consuming.
Caption: Decision workflow for cyclobutane synthesis strategies.
Factor 3: Structural and Stereochemical Considerations
This compound is typically sold as a mixture of cis and trans isomers.[12] For many initial screening campaigns, this mixture may be acceptable. However, for structure-activity relationship (SAR) studies, separation of the isomers or a stereoselective synthesis is crucial.
Trustworthiness: A self-validating protocol would involve first reacting the isomeric mixture and then separating the final diastereomeric products, which is often easier than separating the starting materials. Alternatively, if a single isomer is required, methods for the stereoselective synthesis of substituted cyclobutanes, such as those involving ring contraction of pyrrolidines or diastereoselective reductions, should be considered.[13][14] This highlights a potential drawback: if absolute stereocontrol is required from the outset, this specific building block may necessitate additional purification steps or the development of a stereospecific route.
Experimental Protocols
To provide a practical comparison, detailed methodologies for key transformations are outlined below.
Protocol 1: Synthesis of a Key Amine Intermediate using the Building Block Approach
This protocol describes a typical S_N2 reaction, a cornerstone of this building block's utility.
Reaction: Methyl 3-(benzylamino)cyclobutane-1-carboxylate
-
Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 5.18 mmol, 1.0 equiv.).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile (20 mL).
-
Base and Nucleophile Addition: Add benzylamine (0.68 g, 6.32 mmol, 1.2 equiv.) followed by potassium carbonate (K₂CO₃) (1.43 g, 10.36 mmol, 2.0 equiv.).
-
Causality:Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) byproduct of the reaction, preventing the protonation of the benzylamine nucleophile and driving the equilibrium towards the product.
-
-
Reaction Execution: Heat the mixture to 60°C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via column chromatography on silica gel to yield the desired product.
Protocol 2: De Novo Synthesis via [2+2] Cycloaddition
This protocol outlines a general procedure for forming a cyclobutane ring, illustrating the alternative strategy.[9]
Reaction: Phenyl 3-methylenecyclobutane-1-carboxylate
-
Catalyst Preparation: To a flame-dried 250 mL Schlenk flask under an inert atmosphere, add dichloromethane (DCM) (100 mL). Cool the flask to -78°C (dry ice/acetone bath).
-
Lewis Acid Addition: Slowly add ethylaluminum dichloride (EtAlCl₂) (1.0 M solution in hexanes, 10.0 mmol, 1.0 equiv.).
-
Causality:The Lewis acid activates the allenoate, lowering its LUMO energy and facilitating the cycloaddition with the electron-rich alkene.
-
-
Reagent Addition: In a separate flask, prepare a solution of phenyl 2,3-butadienoate (1.60 g, 10.0 mmol, 1.0 equiv.) and styrene (1.25 g, 12.0 mmol, 1.2 equiv.) in DCM (20 mL). Add this solution dropwise to the cooled catalyst mixture over 30 minutes.
-
Reaction Execution: Stir the reaction at -78°C for 4 hours, then allow it to slowly warm to room temperature and stir overnight. Monitor by TLC or GC-MS.
-
Quenching and Workup: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution at 0°C. Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography on silica gel.
Conclusion and Recommendations
This compound is a powerful and versatile building block for introducing the valuable 1,3-disubstituted cyclobutane scaffold into drug candidates.
Primary Benefit: Its chief advantage lies in speed and predictability . For research teams in the hit-to-lead and lead optimization phases, the ability to rapidly generate a library of analogs by leveraging robust, well-understood substitution and amidation chemistry is a significant accelerator. The upfront cost of the reagent is often justified by the substantial savings in development time and resources compared to a de novo synthesis.
Primary Consideration: The main drawback is the typical availability as a cis/trans mixture. If early SAR indicates a strong preference for one stereoisomer, a separate stereoselective synthesis or a robust method for isomer separation will be required.
Recommendation:
-
For rapid library synthesis and initial SAR exploration: The building block approach using this compound is highly recommended.
-
For large-scale synthesis of a specific, single-isomer final compound: A de novo synthesis (e.g., via cycloaddition or ring contraction) may prove more cost-effective in the long run, despite the higher initial investment in process development.
Ultimately, the choice is a strategic one, balancing the immediate costs of materials against the long-term costs of research and development time.
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Spectroscopic Validation of Products from Methyl 3-bromocyclobutane-1-carboxylate Reactions: A Comparative Guide
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For Immediate Release
In the landscape of modern drug discovery and organic synthesis, the cyclobutane motif is a structural element of increasing importance. Its rigid, three-dimensional framework offers a unique scaffold for the development of novel therapeutics and complex molecules. Methyl 3-bromocyclobutane-1-carboxylate serves as a versatile starting material for accessing a diverse array of substituted cyclobutane derivatives. However, the inherent ring strain and potential for complex stereoisomers necessitate rigorous spectroscopic validation of reaction products to ensure structural and stereochemical integrity. This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous characterization of products derived from this key building block.
The Imperative of Multi-faceted Spectroscopic Analysis
Reactions involving this compound can yield a variety of products, including those arising from nucleophilic substitution, elimination, and rearrangement pathways. A singular spectroscopic method is often insufficient to definitively assign the structure and stereochemistry of the resulting cyclobutane derivatives. Therefore, a synergistic approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is paramount.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity and stereochemistry of organic molecules. For cyclobutane derivatives, both ¹H and ¹³C NMR provide critical insights.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of a substituted cyclobutane is often complex due to the puckered nature of the ring and the potential for diastereomers.[1][2] The chemical shifts and coupling constants of the ring protons are highly sensitive to their chemical environment and relative orientation.
In the starting material, this compound, the proton alpha to the bromine atom (H3) is expected to resonate at a downfield chemical shift due to the deshielding effect of the halogen. Upon substitution with a nucleophile, the chemical shift of this proton will shift upfield, with the extent of the shift dependent on the electron-donating or withdrawing nature of the new substituent.
Causality in Experimental Choices: The choice of NMR solvent can be critical. While CDCl₃ is common, more polar solvents like DMSO-d₆ may be necessary for compounds with limited solubility or to resolve overlapping signals. The use of two-dimensional NMR techniques, such as COSY and HSQC, is often essential to definitively assign proton and carbon signals, especially in cases of significant signal overlap.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. The chemical shift of the carbon atom bonded to the bromine (C3) in the starting material is a key diagnostic signal. Following a substitution reaction, the chemical shift of C3 will change significantly, providing clear evidence of successful transformation. Unsubstituted cyclobutane itself has a characteristic ¹³C resonance around 22.4 ppm.[1][3]
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Methyl Cyclobutane-1-carboxylates
| Compound | Key ¹H Chemical Shifts (ppm) | Key ¹³C Chemical Shifts (ppm) |
| This compound | H3: ~4.0-4.5 | C3: ~40-45 |
| Methyl 3-hydroxycyclobutane-1-carboxylate | H3: ~3.8-4.2 | C3: ~65-70 |
| Methyl 3-aminocyclobutane-1-carboxylate | H3: ~3.2-3.6 | C3: ~45-50 |
| Methyl 3-methoxycyclobutane-1-carboxylate | H3: ~3.5-3.9 | C3: ~75-80 |
Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and stereochemistry.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence or absence of specific functional groups. The most informative region in the IR spectrum for monitoring reactions of this compound is the carbonyl stretching frequency and the fingerprint region.
The ester carbonyl (C=O) stretch in the starting material typically appears around 1730 cm⁻¹. This peak should remain in the product spectrum unless the ester functionality has been altered. The C-Br stretch is generally weak and falls in the fingerprint region (below 1500 cm⁻¹), making it less reliable for primary characterization.
Upon substitution, new characteristic peaks will appear. For example, the formation of an alcohol will introduce a broad O-H stretching band around 3200-3600 cm⁻¹. The formation of a primary amine will show two N-H stretching bands in the same region.
Table 2: Key IR Stretching Frequencies for Functional Group Identification
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | ~1730 |
| O-H (Alcohol) | ~3200-3600 (broad) |
| N-H (Amine) | ~3300-3500 (one or two bands) |
| C-H (alkane) | ~2850-3000 |
The C-H stretching frequencies of the cyclobutane ring can also provide subtle structural information, with variations observed between different cycloalkanes.[4][5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the product, confirming that the desired transformation has occurred. The fragmentation pattern can also offer valuable structural clues.
For this compound, the mass spectrum will exhibit a characteristic M+2 peak of nearly equal intensity to the molecular ion peak, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).[6][7] The loss of this isotopic pattern in the product spectrum is a strong indicator of successful bromine displacement.
The fragmentation of cyclobutane derivatives often involves ring cleavage.[8][9] Common fragmentation pathways for methyl cyclobutane-1-carboxylate derivatives include the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). The specific fragmentation pattern will be influenced by the nature of the substituent at the 3-position.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 200-220 ppm) and a significantly larger number of scans are typically required compared to ¹H NMR.[1]
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals in the ¹H spectrum.
General Procedure for FT-IR Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the salt plates/KBr pellet.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
General Procedure for Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
Visualization of the Validation Workflow
Caption: Workflow for the synthesis and spectroscopic validation of cyclobutane derivatives.
Conclusion
The robust and unambiguous characterization of products from reactions of this compound is essential for advancing research and development in medicinal chemistry and materials science. A comprehensive analytical approach that integrates ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry provides the necessary evidence to confirm the chemical structure, functional groups, and molecular weight of the synthesized compounds. By understanding the principles and interpreting the data from each technique, researchers can confidently validate their reaction outcomes and proceed with further investigations.
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A Comparative Guide to the Synthetic Preparation of Methyl 3-bromocyclobutane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 3-bromocyclobutane-1-carboxylate is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid cyclobutane scaffold that allows for the precise spatial orientation of substituents. The introduction of a bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions. This guide offers a comparative analysis of the most common synthetic methodologies for preparing this key intermediate, providing detailed experimental protocols, mechanistic insights, and a critical evaluation of each route's advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of this compound primarily revolves around two strategic approaches: the functionalization of a pre-existing cyclobutane ring and the construction of the cyclobutane ring with the desired functionalities already in place. This guide will focus on three prominent methods that exemplify the former, more common strategy:
-
Route 1: From 3-Oxocyclobutanecarboxylic Acid: A multi-step synthesis involving esterification, reduction, and subsequent bromination.
-
Route 2: Halogenation of 3-(Methoxycarbonyl)cyclobutane-1-carboxylic Acid: Employing a Hunsdiecker-type reaction for decarboxylative bromination.
-
Route 3: Direct Free-Radical Bromination: A more direct approach involving the selective bromination of Methyl Cyclobutanecarboxylate.
Each of these routes presents a unique set of challenges and benefits concerning yield, scalability, cost, and safety. The following sections will delve into the specifics of each method to aid researchers in selecting the most appropriate synthesis for their needs.
Route 1: Synthesis from 3-Oxocyclobutanecarboxylic Acid
This is arguably the most established and versatile route, starting from the commercially available 3-oxocyclobutanecarboxylic acid. The synthesis proceeds in three key steps: esterification, reduction of the ketone, and bromination of the resulting alcohol.
Workflow Diagram
Caption: Workflow for the synthesis of this compound starting from 3-Oxocyclobutanecarboxylic Acid.
Step-by-Step Experimental Protocol
Step 1: Esterification to Methyl 3-oxocyclobutanecarboxylate
This initial step is a classic Fischer esterification. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity for nucleophilic attack by methanol.
-
Procedure: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (10 vol), a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) is added. The mixture is heated to reflux for 4-6 hours. Progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford Methyl 3-oxocyclobutanecarboxylate, typically as a colorless oil.
-
Yield: Generally high, often exceeding 90%.
Step 2: Reduction to Methyl 3-hydroxycyclobutanecarboxylate
The selective reduction of the ketone in the presence of the ester is crucial. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature, which prevents the reduction of the ester functionality.[1][2][3][4][5]
-
Procedure: Methyl 3-oxocyclobutanecarboxylate (1.0 eq) is dissolved in methanol or ethanol (10 vol) and cooled to 0 °C in an ice bath. Sodium borohydride (1.0-1.5 eq) is added portion-wise, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 1-2 hours. The reaction is quenched by the slow addition of acetic acid or saturated ammonium chloride solution. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried, and concentrated to yield Methyl 3-hydroxycyclobutanecarboxylate.
-
Yield: Typically in the range of 85-95%.
Step 3: Bromination to this compound
The final step involves the conversion of the secondary alcohol to the corresponding bromide. Two common methods for this transformation are the use of phosphorus tribromide (PBr₃) or the Appel reaction.
-
Procedure (using PBr₃): Methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) is dissolved in a dry, aprotic solvent like diethyl ether or dichloromethane (10 vol) and cooled to 0 °C. Phosphorus tribromide (0.4-0.5 eq) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature overnight. The reaction is quenched by carefully pouring it onto ice-water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography.
-
Procedure (Appel Reaction): To a solution of triphenylphosphine (1.2 eq) in dry dichloromethane (10 vol) at 0 °C is added carbon tetrabromide (1.2 eq). The mixture is stirred for 10-15 minutes, during which a white precipitate may form. A solution of Methyl 3-hydroxycyclobutanecarboxylate (1.0 eq) in dichloromethane is then added dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide.[6][7][8][9][10]
-
Yield: Yields for both methods can vary but are generally in the range of 60-80%.
Mechanistic Insights
Caption: Simplified mechanisms for the reduction of the ketone with NaBH₄ and the Appel reaction for bromination.
Evaluation of Route 1
| Parameter | Assessment | Rationale |
| Yield | Moderate to Good | Overall yields are typically in the 40-60% range over three steps. Each step is generally high-yielding, but cumulative losses can be significant. |
| Scalability | Good | The reactions involved are standard, well-understood transformations that can be scaled up with appropriate engineering controls. |
| Cost | Moderate | The primary starting material, 3-oxocyclobutanecarboxylic acid, is commercially available but can be a significant cost driver.[11][12][13][14][15] Reagents for the subsequent steps are relatively inexpensive. |
| Safety | Moderate | Phosphorus tribromide is corrosive and reacts violently with water.[16][17][18][19][20] The Appel reaction generates triphenylphosphine oxide, which can be challenging to remove completely. Standard laboratory safety precautions are required. |
| Versatility | High | This route allows for the synthesis of other 3-substituted analogs by using different reducing agents or nucleophiles in the final step. |
Route 2: Hunsdiecker Reaction of a Dicarboxylic Acid Monoester
The Hunsdiecker reaction provides a method for the decarboxylative halogenation of carboxylic acids.[21] In this proposed route, a suitable cyclobutane-1,3-dicarboxylic acid monoester would be converted to its silver salt and then treated with bromine.
Proposed Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound via the Hunsdiecker reaction.
Conceptual Protocol
-
Silver Salt Formation: The starting dicarboxylic acid monoester is treated with silver oxide (Ag₂O) to form the silver carboxylate. The salt must be meticulously dried before use.[22][23][24][25]
-
Hunsdiecker Reaction: The dry silver salt is suspended in an inert solvent like carbon tetrachloride, and a stoichiometric amount of bromine is added. The reaction is typically heated to initiate the radical decarboxylation process.
Mechanistic Insights
The Hunsdiecker reaction is believed to proceed through a radical chain mechanism. The silver carboxylate reacts with bromine to form an acyl hypobromite intermediate. Homolytic cleavage of the weak O-Br bond, followed by decarboxylation, generates a cyclobutyl radical, which then abstracts a bromine atom from another acyl hypobromite molecule to propagate the chain.[21]
Evaluation of Route 2
| Parameter | Assessment | Rationale |
| Yield | Potentially Low to Moderate | Hunsdiecker reaction yields can be variable and are highly sensitive to the purity and dryness of the silver salt. Side reactions are common. |
| Scalability | Poor | The use of stoichiometric silver salts and the heterogeneous nature of the reaction make it difficult to scale up. The generation of silver bromide as a byproduct also presents waste disposal challenges. |
| Cost | High | The use of a silver reagent in stoichiometric amounts makes this route expensive. The starting dicarboxylic acid monoester may also not be readily available. |
| Safety | High Hazard | Bromine is highly corrosive and toxic. Carbon tetrachloride is a known carcinogen and is environmentally hazardous. |
| Versatility | Low | This route is specific for the introduction of a bromine (or other halogen) atom and is less amenable to the synthesis of other analogs. |
Route 3: Direct Free-Radical Bromination
This approach is the most direct, involving the selective bromination of the C-H bond at the 3-position of Methyl Cyclobutanecarboxylate. N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) is the standard reagent for this type of transformation.[26][27][28][29][30]
Workflow Diagram
Caption: Workflow for the direct free-radical bromination of Methyl Cyclobutanecarboxylate.
Conceptual Protocol
-
A solution of Methyl Cyclobutanecarboxylate and N-Bromosuccinimide (1.0-1.1 eq) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) is prepared.
-
A catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
The mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.
-
After completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed, dried, and concentrated. The product is then purified by distillation or chromatography.
Mechanistic Insights and Selectivity
The reaction proceeds via a free-radical chain mechanism. The initiator generates a bromine radical from NBS. This radical then abstracts a hydrogen atom from the cyclobutane ring to form the most stable radical intermediate. Bromine is known to be highly selective for abstracting hydrogen from positions that lead to the most stable radical (tertiary > secondary > primary).[31][32] In the case of Methyl Cyclobutanecarboxylate, the C-3 position is a secondary carbon, and abstraction of a hydrogen from this position leads to a more stable radical compared to the C-2 position due to steric and electronic factors. This selectivity is key to the success of this route.
Evaluation of Route 3
| Parameter | Assessment | Rationale |
| Yield | Moderate | The yield will be highly dependent on the selectivity of the bromination. Over-bromination and the formation of isomeric byproducts are potential issues. |
| Scalability | Moderate | While conceptually simple, controlling the selectivity on a large scale can be challenging. The use of radical initiators also requires careful temperature control. |
| Cost | Low to Moderate | Methyl Cyclobutanecarboxylate is a relatively inexpensive starting material. NBS and AIBN are also common and affordable reagents. |
| Safety | Moderate | NBS is a safer alternative to liquid bromine but is still a hazardous solid. Radical reactions can be exothermic and require careful monitoring. Solvents like carbon tetrachloride are toxic and should be avoided if possible. |
| Versatility | Low | This method is primarily limited to bromination. |
Overall Comparison and Conclusion
| Synthetic Route | Key Advantages | Key Disadvantages | Best Suited For |
| 1. From 3-Oxocyclobutanecarboxylic Acid | Versatile, reliable, good scalability, well-established procedures. | Multi-step, moderate overall yield, cost of starting material. | Large-scale synthesis and when access to other 3-substituted analogs is desired. |
| 2. Hunsdiecker Reaction | Direct conversion of a carboxylic acid to a bromide. | Low yield, poor scalability, high cost, significant safety hazards. | Small-scale exploratory synthesis where other methods have failed. |
| 3. Direct Free-Radical Bromination | Most direct route, fewer steps, potentially low cost. | Potential for lack of selectivity leading to isomeric mixtures, purification challenges. | Rapid, small-scale synthesis where some impurities can be tolerated or easily separated. |
For most applications in a research and drug development setting, Route 1, starting from 3-oxocyclobutanecarboxylic acid, represents the most robust and versatile approach for the synthesis of this compound. Its multi-step nature is offset by the reliability and high yield of each individual step, and its scalability makes it suitable for producing larger quantities of the target molecule. While Route 3 offers the allure of a more direct synthesis, the potential for selectivity issues may necessitate more extensive purification, potentially negating its apparent simplicity. The Hunsdiecker reaction (Route 2) is generally considered a less practical option due to its significant safety, cost, and scalability limitations.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity, cost constraints, and the available expertise and equipment.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-bromocyclobutane-1-carboxylate
Introduction: As a halogenated aliphatic ester, methyl 3-bromocyclobutane-1-carboxylate is a valuable reagent in synthetic organic chemistry and drug discovery. However, its chemical structure necessitates a rigorous and informed approach to waste management. Improper disposal can lead to environmental contamination, pose significant health risks, and result in severe regulatory penalties. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the protection of both laboratory personnel and the environment.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a chemical is the foundation of safe handling and disposal. While the toxicological properties of this compound have not been exhaustively investigated, its classification as a brominated organic compound warrants a cautious approach. The primary hazards are associated with its reactivity and the potential environmental impact characteristic of halogenated organics.
Key Data Summary
| Property | Value / Information | Rationale & Implication for Disposal |
| CAS Number | 4935-00-6 | Unique identifier for accurate tracking and labeling of waste. |
| Molecular Formula | C₆H₉BrO₂ | Indicates a halogenated organic compound. Halogenated waste streams must be segregated. |
| Appearance | Colorless to light yellow clear liquid | Physical state informs containment and spill response procedures. |
| Primary Hazards | May cause respiratory irritation. Potential for severe skin/eye damage. | Mandates the use of stringent Personal Protective Equipment (PPE) and handling within a fume hood. |
| Combustibility | Combustible liquid. | Must be stored away from heat, sparks, and open flames. |
| Disposal Profile | Hazardous Waste. Do not let product enter drains. | Requires disposal through a licensed professional waste service, typically via high-temperature incineration. |
Part 2: The Waste Management Hierarchy in the Laboratory
Before proceeding to disposal, it is a regulatory and ethical imperative to consider waste minimization. The U.S. Environmental Protection Agency (EPA) emphasizes a strategy that prioritizes reducing waste at its source.
Waste Minimization Strategies:
-
Source Reduction: Order only the quantity of chemical required for your immediate research needs.
-
Inventory Management: Maintain a detailed inventory to prevent the over-purchase and expiration of chemicals.
-
Scale Reduction: Where feasible, reduce the scale of experiments to minimize the volume of waste generated.
Part 3: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final hand-off to environmental health and safety (EHS) or a licensed waste hauler.
Step 1: Immediate Safety & Personal Protective Equipment (PPE)
All handling and preparation of this compound waste must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.
Required PPE:
-
Gloves: Nitrile gloves are required. If splashing is likely, consider double-gloving.
-
Eye Protection: Splash-proof chemical goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn and buttoned completely.
-
Closed-toe Shoes: Required for all laboratory work.
Step 2: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.
-
Designate as Hazardous Waste: From the moment it is deemed unusable, the chemical is considered a hazardous waste.
-
Create a "Halogenated Organic Liquid Waste" Stream: This is the most crucial step. Do NOT mix this waste with non-halogenated solvents, acids, bases, or oxidizers.
-
Causality: Mixing with other waste types can lead to unforeseen chemical reactions. Furthermore, disposal facilities use different processes for halogenated versus non-halogenated waste; incineration of halogenated compounds requires specialized scrubbers to neutralize acidic gases (like hydrogen bromide) that are produced.
-
Step 3: Containerization and Labeling
Containers must be appropriate for the waste type and clearly labeled to meet regulatory standards.
-
Select a Compatible Container: Use a clean, chemically resistant container, preferably plastic or glass, that has a secure, leak-proof screw cap. The container must be in good condition, free from damage or deterioration.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your institution's EHS department.
-
Complete the Label: The EPA requires that each label clearly state the words "Hazardous Waste". Fill in all required information, including:
-
The full chemical name: "Waste this compound".
-
List any other components in the waste stream with percentages.
-
The specific hazard(s) (e.g., "Combustible," "Irritant").
-
The accumulation start date.
-
Step 4: Accumulation and Storage in a Satellite Accumulation Area (SAA)
The designated storage area for your waste container must adhere to safety and regulatory guidelines.
-
Location: The waste must be stored at or near the point of generation and under the control of laboratory personnel. This location is known as a Satellite Accumulation Area (SAA).
-
Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.
-
Keep Closed: The waste container must be kept securely closed at all times, except when actively adding waste. This is a common regulatory violation.
-
Storage Conditions: Store in a cool, well-ventilated area away from ignition sources. Ensure it is segregated from incompatible materials.
Step 5: Arranging for Final Disposal
Laboratory personnel are responsible for the waste until it is collected by a licensed professional.
-
Do Not Exceed Limits: Do not accumulate more than 55 gallons of hazardous waste in your SAA.
-
Schedule a Pickup: Once the container is full or you are finished with the process that generates the waste, contact your institution's EHS office or a contracted waste hauler to schedule a pickup.
-
Documentation: Ensure all paperwork, including the manifest that tracks the waste from "cradle-to-grave," is completed accurately.
Part 4: Emergency Procedures for Spills
In the event of an accidental release, a swift and correct response is critical.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent entry.
-
Assess: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's emergency response team immediately.
-
Cleanup:
-
Wear the appropriate PPE as described in Part 3, Step 1.
-
Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain and absorb the liquid.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
-
Dispose of Cleanup Materials: All materials used for the spill cleanup must be disposed of as hazardous waste.
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper management of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
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- Ace Waste.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-bromocyclobutane-1-carboxylate
This guide provides an in-depth, procedural framework for the safe handling of Methyl 3-bromocyclobutane-1-carboxylate (CAS No. 4935-00-6). As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the foundation of scientific integrity. The protocols herein are designed to be a self-validating system, grounded in established safety principles and an expert understanding of chemical reactivity. We will move beyond simple checklists to explain the causality behind each procedural step, ensuring a comprehensive understanding of the risks and the rationale for each layer of protection.
A critical point to underscore is that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated[1]. This lack of comprehensive data necessitates a conservative and rigorous approach to safety. We must treat this compound with the caution reserved for substances with unknown long-term health effects, making strict adherence to these PPE and handling protocols non-negotiable.
Hazard Assessment: Understanding the Adversary
This compound is a combustible liquid that presents multiple health hazards upon exposure[2]. A thorough risk assessment is the first step in any safe laboratory practice[3][4].
-
Dermal and Ocular Hazard: The compound is classified as a skin irritant and a serious eye irritant[2][5]. Direct contact can cause inflammation and discomfort, and prolonged exposure may lead to more severe tissue damage.
-
Respiratory Hazard: Inhalation of vapors or mists may cause respiratory tract irritation[1][5].
-
Combustibility: With a flashpoint of 71°C, this chemical is a combustible liquid[2]. While not as volatile as flammable liquids, it can ignite when exposed to an ignition source at or above its flashpoint. Vapors can form explosive mixtures with air upon intense warming[6].
-
Reactivity: As a halogenated ester, it requires careful storage away from strong oxidizing agents and strong bases to prevent hazardous reactions[7][8].
Core Directive: A Multi-Layered PPE Protocol
The primary objective is to establish robust barriers between the researcher and the chemical, utilizing a combination of engineering controls and personal protective equipment. The Occupational Safety and Health Administration (OSHA) mandates that PPE be used to protect workers from chemical hazards[9].
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound must be conducted within a properly functioning and certified chemical fume hood. This is the most critical safety measure, as it provides primary containment and protects the user from inhaling hazardous vapors[8][10]. The hood sash should be kept as low as possible to maximize protection.
Dermal Protection: Gloves and Laboratory Attire
Gloves: Skin contact is a primary route of exposure. Therefore, selecting the correct gloves is crucial.
-
Glove Type: Due to the compound being a halogenated organic solvent, Nitrile or Neoprene gloves are recommended as the initial choice[11]. Disposable nitrile gloves offer good short-term protection against a wide array of chemicals[12]. However, no single glove material is impervious to all chemicals.
-
Glove Thickness: A minimum thickness of 5 mil is advised for adequate protection during routine handling.
-
Best Practice - Double Gloving: For procedures involving larger quantities or increased risk of splashing, wearing two pairs of nitrile gloves is a prudent measure. This provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. If contact with the chemical occurs, remove the gloves immediately using the proper removal technique, wash your hands, and don a new pair[5]. Contaminated gloves must be disposed of as hazardous waste.
Body Protection: A flame-resistant lab coat must be worn and fully buttoned to protect the skin and personal clothing from splashes[12]. For large-scale operations, a chemical-resistant apron over the lab coat provides an additional barrier. Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times[12][13].
Ocular and Facial Protection
Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement for eye protection[12]. They must be worn at all times when handling the chemical, as they provide a seal around the eyes to protect against splashes from all directions[14]. For procedures with a significant risk of splashing or exothermic reaction, a face shield must be worn in addition to chemical splash goggles[5][12].
Respiratory Protection
When engineering controls like a fume hood are properly used, respiratory protection is typically not required for routine handling. However, it is essential for specific situations:
-
Spill Response: In the event of a large spill or if ventilation is inadequate, respiratory protection is necessary.
-
Respirator Type: The Safety Data Sheet specifies a higher-level protection respirator, such as a type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) cartridge respirator, for significant exposures[1]. Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and annual fit testing[12].
Data Presentation: PPE Summary
| Protection Type | Minimum Requirement | Best Practice / High-Hazard Scenarios |
| Engineering Control | Chemical Fume Hood | Always Mandatory |
| Hand Protection | Single pair of Nitrile or Neoprene gloves (>5 mil) | Double-gloving; consult manufacturer's resistance chart |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1) | Chemical Splash Goggles and a Face Shield |
| Body Protection | Flame-Resistant Lab Coat, Long Pants, Closed-toe Shoes | Chemical-Resistant Apron over Lab Coat |
| Respiratory | Not required with proper fume hood use | Air-purifying respirator with organic vapor/acid gas cartridges (e.g., OV/AG/P99 or ABEK-P2) for spills or inadequate ventilation |
Visualization: PPE Selection and Handling Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE and the general workflow for handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
Emergency and Disposal Protocols
Spill Management
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or ventilation is poor.
-
Ventilate: Ensure the area is well-ventilated, primarily through the chemical fume hood.
-
PPE: Don appropriate PPE, including respiratory protection if necessary.
-
Contain and Absorb: Use an inert, dry absorbent material (e.g., vermiculite, sand) to contain the spill. Pick up and arrange disposal without creating dust[1].
-
Collect: Sweep up the absorbed material and place it in a suitable, closed, and properly labeled container for disposal[1][5].
First Aid Measures
Immediate action is critical upon accidental exposure.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][15]. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[1]. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration[1]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and never give anything by mouth to an unconscious person[1]. Seek immediate medical attention.
Waste Disposal
All waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Collection: Collect waste in suitable, closed, and clearly labeled containers. Do not dispose of this chemical down the drain[1].
-
Disposal Route: The recommended method of disposal is to use a licensed professional waste disposal service[1][5]. The material may be incinerated in a chemical incinerator equipped with an afterburner and scrubber[1].
Conclusion: A Culture of Safety
Handling this compound requires a diligent and informed approach to safety. The lack of extensive toxicological data mandates that we operate with the highest level of caution. By understanding the rationale behind each safety protocol—from the necessity of a fume hood to the specific choice of gloves—we build a robust culture of safety that protects researchers, ensures the integrity of our work, and fosters the trust of our colleagues and the scientific community.
References
- MSDS of this compound. (n.d.). Capot Chemical.
- This compound (cis- and trans- mixture). (n.d.). TCI Chemicals.
- This compound (cis- and trans- mixture). (n.d.). TCI EUROPE N.V.
- Esterification. (n.d.). SmartLabs.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- This compound (cis- and trans- mixture) Safety & Regulations. (n.d.). TCI Chemicals.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025, September 12). US EPA.
- Aldrich 274372 - SAFETY DATA SHEET. (2025, May 6). MilliporeSigma.
- How to Safely Handle Reactive Chemicals. (2024, August 7). The Chemistry Blog.
- SAFETY DATA SHEET - Methyl 3-bromo-3-methylbutanoate. (2025, December 9). CymitQuimica.
- Best Practices for Avoiding Incidents With Reactive Chemicals. (2013, September 18). American Laboratory.
- Personal Protective Equipment (PPE) - Appendix E. (n.d.). University of Tennessee Knoxville EHS.
- SAFETY DATA SHEET - Cyclobutane, bromomethyl-. (2025, December 19). Fisher Scientific.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University.
- Guidelines for Safe Laboratory Practices. (n.d.). NextGen Protocols.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority (HSA).
- Halogenated Solvents. (n.d.). Washington State University.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University.
- OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety, The University of Texas at Dallas.
- OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention (CDC).
Sources
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- 2. This compound | 4935-00-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
